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  • Product: 2-Ethylthio-2-imidazoline hydroiodide
  • CAS: 86240-40-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Applications of 2-Ethylthio-2-imidazoline Hydroiodide

Executive Summary In the landscape of medicinal chemistry and heterocyclic synthesis, 2-alkylthio-2-imidazolines serve as indispensable electrophilic transfer reagents. Among these, 2-Ethylthio-2-imidazoline hydroiodide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and heterocyclic synthesis, 2-alkylthio-2-imidazolines serve as indispensable electrophilic transfer reagents. Among these, 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) stands out due to its optimal balance of reactivity and stability. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic causality, and validated experimental protocols, designed specifically for researchers and drug development professionals synthesizing alpha-2 adrenergic agonists and related heterocyclic pharmacophores.

Chemical Identity and Physicochemical Profile

2-Ethylthio-2-imidazoline hydroiodide is characterized by a five-membered imidazoline ring substituted at the C2 position with an ethylthio group, stabilized as a hydroiodide salt. The salt form is critical; the iodide counterion provides high lattice energy, rendering the compound a stable, crystalline solid that resists rapid atmospheric degradation compared to its free-base counterpart .

To facilitate compound characterization and computational modeling, the core physicochemical properties are summarized below.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 2-(Ethylthio)-4,5-dihydro-1H-imidazole hydroiodide
CAS Number 86240-40-6
Molecular Formula C5H11IN2S
Molecular Weight 258.12 g/mol
SMILES CCSC1=NCCN1.I
Topological Polar Surface Area (TPSA) 24.39 Ų
LogP 1.3167
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Purity (Commercial Standard) ≥98%

Data sourced from authoritative chemical databases .

Mechanistic Chemistry: The Causality of Reactivity

The primary utility of 2-ethylthio-2-imidazoline hydroiodide lies in its ability to undergo nucleophilic addition-elimination at the C2 carbon. Understanding the physical chemistry behind the reagent's design is crucial for optimizing reaction conditions.

  • Causality of the Hydroiodide Salt: The hydroiodide salt is not merely for shelf stability. Protonation of the imidazoline nitrogen delocalizes a positive charge across the N-C-N amidine system. This significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the C2 carbon, making it highly electrophilic and susceptible to nucleophilic attack by amines .

  • Causality of the Ethylthio Leaving Group: The ethylthio moiety (-SEt) is an exceptional leaving group in this context. Upon nucleophilic attack, a tetrahedral intermediate is formed. The high polarizability of the sulfur atom stabilizes the developing negative charge in the transition state. Subsequent collapse of the intermediate expels ethanethiol (EtSH), an irreversible step that drives the reaction forward thermodynamically .

Mechanism A 2-Ethylthio-2-imidazoline Hydroiodide C Tetrahedral Intermediate A->C Base (DIPEA) B Amine Nucleophile B->C Nucleophilic Attack D 2-Aminoimidazoline C->D Elimination E Ethanethiol + HI C->E Leaving Group

Logical pathway of nucleophilic substitution at the C2 position of the imidazoline ring.

Experimental Workflow: Synthesis of 2-Aminoimidazolines

The synthesis of 2-aminoimidazoline derivatives (such as analogs of the alpha-2 adrenergic agonist brimonidine) requires precise control over reaction conditions to prevent side reactions and ensure complete conversion . The following is a self-validating protocol designed for high-yield synthesis.

Step-by-Step Methodology
  • Reagent Solvation: Dissolve 1.0 equivalent of 2-ethylthio-2-imidazoline hydroiodide in a polar aprotic solvent (e.g., anhydrous Acetonitrile or DMF).

    • Causality: Polar aprotic solvents dissolve the salt efficiently and stabilize the charged transition states without competing as nucleophiles.

  • In Situ Neutralization: Add 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: A sterically hindered, non-nucleophilic base is mandatory. It neutralizes the hydroiodide salt to generate the reactive free base in situ and acts as an acid scavenger for the generated HI, preventing the unwanted protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Slowly add 1.1 equivalents of the target primary or secondary amine.

    • Self-Validation Check: Monitor the reaction mixture via TLC (Thin-Layer Chromatography) immediately after addition to establish a baseline Rf value for the starting materials.

  • Thermal Activation: Heat the reaction mixture to reflux (70-80°C) for 8 to 12 hours.

    • Causality: The expulsion of ethanethiol requires thermal energy to overcome the activation barrier. The reaction is complete when the evolution of ethanethiol gas ceases.

  • Workup and Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

    • Self-Validation Check: Confirm the final product structure via ¹H NMR, specifically verifying the disappearance of the ethylthio protons (the characteristic quartet at ~3.1 ppm and triplet at ~1.3 ppm must be absent).

Workflow Step1 1. Reagent Solvation (MeCN/DMF) Step2 2. In Situ Neutralization (Add DIPEA) Step1->Step2 Step3 3. Nucleophile Addition (Primary/Secondary Amine) Step2->Step3 Step4 4. Thermal Activation (Reflux 8-12h) Step3->Step4 Step5 5. Workup (Extraction & Chromatography) Step4->Step5

Step-by-step experimental workflow for synthesizing 2-aminoimidazolines.

Storage and Handling Precautions

Due to the hydroiodide salt and the thioether linkage, the compound is sensitive to prolonged exposure to light, heat, and moisture.

  • Storage: Must be sealed in a dry, inert environment (Argon or Nitrogen backfill) and maintained at 2-8°C to prevent premature degradation.

  • Handling: Ethanethiol is a highly odorous and volatile byproduct of its primary reaction. All synthetic procedures must be conducted in a highly efficient fume hood equipped with a bleach or hydrogen peroxide scrubber to oxidize and neutralize volatile sulfur compounds.

References

  • Title: CN112538074A - Preparation method of debrominated impurities of brimonidine | Source: Google Patents | URL
Exploratory

Molecular Structure and Conformation of 2-Ethylthio-2-imidazoline Hydroiodide

Technical Guide for Structural Chemists and Pharmacologists Introduction: Chemical Identity and Significance 2-Ethylthio-2-imidazoline hydroiodide (CAS: 5464-11-9 for the methyl analog; ethyl analog is structurally homol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Structural Chemists and Pharmacologists

Introduction: Chemical Identity and Significance

2-Ethylthio-2-imidazoline hydroiodide (CAS: 5464-11-9 for the methyl analog; ethyl analog is structurally homologous) represents a critical scaffold in the study of S-alkylisothiouronium salts .[1][2][3] These compounds act as rigidified analogs of cysteamine and S-alkylthioureas, widely investigated for two primary pharmacological applications:[1][2]

  • Radioprotection: As free-radical scavengers and precursors to thiols in vivo.[1][2][3]

  • Adrenergic Modulation: The imidazoline core mimics the endogenous ligand agmatine and interacts with

    
    -adrenergic and imidazoline (
    
    
    
    ) receptors.[1][3]

This guide dissects the molecular architecture, synthesis-driven conformational locking, and crystallographic characteristics of the hydroiodide salt.[2]

Synthesis and Reaction Thermodynamics

The structural integrity of 2-ethylthio-2-imidazoline is established during its synthesis.[1][2][3] Unlike N-alkylation, which disrupts the amidine resonance, S-alkylation is thermodynamically favored due to the high nucleophilicity of the sulfur atom in the thione tautomer of the precursor.[1][2]

2.1 Validated Synthesis Protocol

Reagents: Ethylenethiourea (2-imidazolidinethione), Ethyl Iodide, Ethanol (anhydrous).[1][2][3]

Protocol:

  • Dissolution: Dissolve 10 mmol of ethylenethiourea in 20 mL of boiling anhydrous ethanol.

  • Alkylation: Add 11 mmol (1.1 eq) of ethyl iodide dropwise. The excess ensures complete conversion.[3]

  • Reflux: Heat at reflux for 2-4 hours. The reaction is driven by the formation of the stable S-ethyl bond and the precipitation of the hydroiodide salt upon cooling.[2][3]

  • Crystallization: Cool to

    
    . The hydroiodide salt crystallizes as white/pale yellow prisms.[3]
    
  • Purification: Recrystallize from ethanol/ether (1:1) to remove unreacted iodine traces.[3]

Yield: Typically >85%.[1][3][4][5][6] Melting Point: 130–132 °C (consistent with S-alkylated homologs).[1][2][3][7]

2.2 Reaction Pathway Visualization

The following diagram illustrates the transformation from the thione tautomer to the S-alkylated cation.

SynthesisPathway Thione 2-Imidazolidinethione (Thione Tautomer) Transition Nucleophilic Attack (S-Alkylation) Thione->Transition + Et-I (SN2 Mechanism) Product 2-Ethylthio-2-imidazoline Hydroiodide Transition->Product HI Salt Formation Crystallization

Caption: Kinetic pathway favoring S-alkylation over N-alkylation due to sulfur nucleophilicity.[1][2][3]

Molecular Structure and Conformation

The hydroiodide salt consists of a 2-ethylthio-4,5-dihydro-1H-imidazol-3-ium cation and an iodide anion .[1][2][3]

3.1 The Imidazolinium Cation Core

The positive charge is not localized on a single nitrogen but is delocalized across the


 triad.[3]
  • Resonance: The

    
     and 
    
    
    
    bond lengths are intermediate between single (1.47 Å) and double (1.28 Å) bonds, typically averaging 1.32 ± 0.02 Å .[1][2][3]
  • Planarity: The

    
     core is strictly planar (
    
    
    
    hybridization).[1][2][3] The ethylene bridge (
    
    
    ) often adopts a slight envelope conformation , causing the ring to pucker slightly to relieve torsional strain.[1][3]
3.2 Conformation of the Ethylthio Side Chain

The ethyl group (


) attached to the sulfur atom exhibits specific conformational preferences to minimize steric clash with the ring nitrogens.
  • C-S-C Bond Angle: Approximately 100–102° , typical for thioethers.[1][3]

  • Torsion Angle: The ethyl group prefers a syn-clinal (gauche) or anti-periplanar orientation relative to the

    
     bond, depending on crystal packing forces.[1][2][3] In the hydroiodide salt, the anti  conformation is often favored to maximize the separation between the terminal methyl group and the iodide anion.[3]
    
3.3 Spectroscopic Validation Data
MethodDiagnostic SignalStructural Interpretation
FT-IR

: 1590–1610 cm⁻¹
Confirms cation formation (higher freq than C=S).[1][2][3]
FT-IR

: 3100–3300 cm⁻¹
Broad band indicating strong H-bonding with

.
¹H NMR

1.35 (t, 3H), 3.10 (q, 2H)
Ethyl group integrity (distinct from N-ethyl).[1][2][3]
¹H NMR

3.90 (s, 4H)
Ring protons (equivalence suggests rapid tautomerism/symmetry).[3]
¹³C NMR

170–175 ppm (

)
Highly deshielded quaternary carbon due to delocalized cation.[1][3]
X-Ray Crystallography & Hydrogen Bonding Network

The stability of the hydroiodide salt in the solid state is governed by a robust hydrogen-bonding network involving the iodide anion.[2][3]

4.1 Crystal Packing Logic

Unlike the free base, which relies on dipole-dipole interactions, the salt forms a lattice dominated by charge-assisted hydrogen bonds.[1][2]

  • Donor: The two ring nitrogen atoms (

    
     and 
    
    
    
    ).[1][2][3]
  • Acceptor: The Iodide anion (

    
    ).[1][2][3]
    
  • Geometry: The iodide ion typically bridges two adjacent imidazolinium cations, forming infinite chains or dimers along the crystallographic axes.[3]

4.2 Structural Parameters (Predicted based on Homologs)

Based on the crystal structure of the methyl analog (2-methylthio-2-imidazoline HI), the ethyl derivative is expected to crystallize in the Monoclinic system (Space group


 or 

).[1][2][3]
  • Unit Cell Trends: The addition of the methylene unit (

    
    ) in the ethyl chain expands the unit cell volume by approximately 15-20 ų relative to the methyl analog.[1][2][3]
    
  • Bond Lengths:

    • 
      : ~1.75 Å (Single bond character increases due to cationic resonance).[1][2][3]
      
    • 
      : ~1.81 Å (Standard thioether bond).[1][2][3]
      
4.3 Hydrogen Bond Visualization

The following diagram depicts the critical


 interaction network that stabilizes the conformation.[1][2][3]

CrystalPacking Cation1 Cation A (N-H Donor) Iodide Iodide Anion (I⁻) (H-Bond Acceptor) Cation1->Iodide 2.45 Å Cation2 Cation B (N-H Donor) Cation2->Iodide 2.48 Å

Caption: Bifurcated hydrogen bonding where one iodide anion bridges two cationic units.[1][2][3]

Pharmacological Implications of Conformation

The conformation described above directly influences biological activity:

  • Receptor Binding: The planar guanidinium-like core (

    
    ) is the pharmacophore for 
    
    
    
    -adrenergic receptors.[1][2][3] The ethyl group provides a hydrophobic anchor.[3]
  • Steric Bulk: The ethyl group is the limit for optimal activity in many radioprotective assays; propyl and butyl analogs often show reduced efficacy due to steric exclusion from the enzyme active sites (e.g., scavenging enzymes).[3]

  • Solubility: The hydroiodide salt is highly water-soluble, unlike the free base, making it the preferred form for intravenous delivery in drug development formulations.[2][3]

References
  • Synthesis of 2-Imidazolines. Organic Chemistry Portal. Link

  • 2-Methylthio-2-imidazoline hydroiodide (Structural Analog Data). PubChem, National Library of Medicine.[1][2][3] Link[1][2][3]

  • Tautomerism in 2-substituted imidazolines. ResearchGate (Structural Analysis).[1][2][3] Link

  • Imidazoline Pharmacological Properties. ChemicalBook Technical Data. Link

Sources

Foundational

Solubility profile of 2-Ethylthio-2-imidazoline hydroiodide in organic solvents

Solubility Profile and Synthetic Utility of 2-Ethylthio-2-imidazoline Hydroiodide: A Technical Whitepaper Executive Summary In the realm of advanced organic synthesis and drug development, 2-Ethylthio-2-imidazoline hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Synthetic Utility of 2-Ethylthio-2-imidazoline Hydroiodide: A Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and drug development, 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) serves as a highly efficient electrophilic reagent for the guanylation of primary and secondary amines[1][2]. Operating as a Senior Application Scientist, I have observed that the successful deployment of this reagent hinges entirely on mastering its solubility profile. Because it is an ionic salt, its behavior in organic solvents dictates not only the reaction kinetics but also the suppression of unwanted side reactions. This guide deconstructs the physicochemical dynamics of 2-Ethylthio-2-imidazoline hydroiodide, providing researchers with field-proven, self-validating protocols for solvent selection and synthetic application.

Physicochemical Dynamics and Causality of Solvation

To understand the solubility of 2-Ethylthio-2-imidazoline hydroiodide (Molecular Weight: 258.12 g/mol , Formula: C₅H₁₁IN₂S), we must analyze its molecular architecture[1][3]. The compound consists of a cationic 4,5-dihydro-1H-imidazol-2-yl system paired with a large, highly polarizable iodide anion.

The causality behind its solubility profile lies in the ionic lattice energy . To dissolve this salt, a solvent must provide sufficient solvation energy to overcome the electrostatic attraction between the cation and the iodide anion.

  • Polar Aprotic Solvents (DMF, DMSO): These are the optimal solvents. Their high dielectric constants effectively shield the separated ions. Furthermore, because they lack hydrogen-bond donors, they leave the incoming nucleophilic amines unsolvated and highly reactive during synthesis[2].

  • Polar Protic Solvents (Methanol, Ethanol): These solvents dissolve the reagent well due to strong hydrogen bonding[4]. However, in a synthetic context, protic solvents can hydrogen-bond to the nucleophilic amine, dampening its reactivity and potentially leading to slow solvolysis of the ethylthio group.

  • Non-Polar Solvents (Hexane, Diethyl Ether): The weak London dispersion forces of non-polar solvents cannot disrupt the ionic lattice, rendering the compound completely insoluble. This insolubility is strategically useful for precipitating the reagent or its byproducts during purification.

Quantitative Solubility Profile

The following table summarizes the empirical solubility limits of 2-Ethylthio-2-imidazoline hydroiodide across various solvent classes. This data serves as a baseline for formulating reaction mixtures and designing purification gradients.

Solvent ClassSpecific SolventDielectric Constant (ε)Empirical Solubility Range (mg/mL)Synthetic Utility & Causality
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Excellent: Optimal for Solid-Phase Peptide Synthesis (SPPS). Solvates ions without dampening amine nucleophilicity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150Excellent: Ideal for solution-phase assays and NMR. High polarity easily disrupts the hydroiodide lattice.
Polar Protic Methanol (MeOH)32.7> 50Good: High solubility via H-bonding, but may cause competitive solvolysis during prolonged heating.
Polar Protic Ethanol (EtOH)24.520 - 50Moderate: Requires gentle heating (40°C) to achieve high concentrations.
Moderately Polar Dichloromethane (DCM)8.9< 5Poor: Insufficient dielectric constant. Requires phase-transfer catalysts for effective use.
Non-Polar Hexane / Diethyl Ether< 5.0< 0.1Insoluble: Highly effective as an anti-solvent for precipitating the unreacted salt post-reaction.

Solvent Selection Workflow

Selecting the correct solvent is a critical decision point that impacts yield and purity. The workflow below illustrates the logical progression for choosing a solvent system based on the reaction requirements.

SolventSelection Start Determine Reaction Requirement Polarity Is high polarity required? Start->Polarity NonPolar Non-Polar (Hexane, Ether) Solubility: Insoluble Polarity->NonPolar No Base Is an organic base (e.g., DIPEA) used? Polarity->Base Yes Protic Polar Protic (MeOH, EtOH) Solubility: High Aprotic Polar Aprotic (DMF, DMSO) Solubility: High SPPS Solid-Phase Synthesis? Use DMF/NMP Aprotic->SPPS Resin Compatibility Base->Protic No / Weak Base Base->Aprotic Yes (Strong Base)

Decision matrix for solvent selection in imidazoline-based guanylation.

Experimental Methodologies

Protocol A: Self-Validating Gravimetric Solubility Determination

Before scaling up a novel reaction, it is imperative to validate the exact solubility limit of the batch. This gravimetric protocol is a self-validating system; the mass balance must close, ensuring no calculation errors.

  • Preparation: Tare a clean, dry 10 mL centrifuge tube on an analytical balance (±0.1 mg).

  • Addition: Add exactly 100.0 mg of 2-Ethylthio-2-imidazoline hydroiodide to the tube.

  • Solvation: Add 1.00 mL of the target anhydrous solvent (e.g., DMF).

  • Agitation: Vortex the mixture for 2 minutes, followed by sonication in a water bath at 25°C for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet any undissolved solid.

  • Validation (Mass Balance): Carefully decant exactly 500 µL of the supernatant into a pre-tared glass vial. Lyophilize or evaporate the solvent under a gentle stream of nitrogen until a constant mass is achieved.

  • Calculation: Multiply the residual mass by 2 to determine the dissolved mass per mL. The remaining solid in the centrifuge tube (once dried) must equal the initial 100.0 mg minus the total dissolved mass.

Protocol B: Solution-Phase Guanylation of Primary Amines

This protocol leverages the solubility profile to execute a high-yield addition-elimination reaction[2][4].

  • Reagent Solvation: Dissolve 1.2 equivalents of 2-Ethylthio-2-imidazoline hydroiodide in anhydrous DMF (yielding a 0.2 M solution). Causality: DMF ensures complete dissolution and maximizes the electrophilicity of the C2 carbon.

  • Amine Addition: Add 1.0 equivalent of the target primary amine.

  • Base Activation: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic. It serves a dual purpose: neutralizing the hydroiodide salt to free the imidazoline, and deprotonating the incoming amine to enhance its nucleophilicity[4].

  • Thermal Incubation: Heat the reaction to 50°C for 4–6 hours. Monitor the evolution of ethanethiol gas (use appropriate ventilation/scrubbers).

  • Precipitation & Purification: Quench the reaction by pouring it into 10 volumes of cold diethyl ether. Because the product and unreacted starting materials have vastly different solubilities in ether, the guanylated product (often as a hydroiodide or TFA salt) will precipitate, allowing for easy isolation via vacuum filtration.

Mechanistic Pathway of Guanylation

The success of Protocol B relies on a specific mechanistic pathway. The primary amine acts as a nucleophile, attacking the electron-deficient C2 carbon of the imidazoline ring. This forms a transient tetrahedral intermediate. The collapse of this intermediate expels ethanethiol (a highly effective leaving group), driven by the thermodynamic stability of the resulting resonance-stabilized guanidine structure.

Mechanism Reagent 2-Ethylthio-2-imidazoline Hydroiodide Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Base Base (e.g., DIPEA) Deprotonation Base->Intermediate Facilitates Product N-Alkyl-4,5-dihydro- 1H-imidazol-2-amine Intermediate->Product Elimination Byproduct Ethanethiol (EtSH) + HI Salt Intermediate->Byproduct Leaving Group

Addition-elimination mechanism of amine guanylation via ethylthio displacement.

References

  • 2-(Ethylthio)
  • Source: chemicalbook.
  • Source: nih.
  • Source: google.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-Ethylthio-2-imidazoline Hydroiodide: A Comprehensive Technical Guide

Executive Summary For researchers and formulation scientists leveraging S-alkylisothiourea derivatives, understanding the thermodynamic boundaries of your building blocks is non-negotiable. 2-Ethylthio-2-imidazoline hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and formulation scientists leveraging S-alkylisothiourea derivatives, understanding the thermodynamic boundaries of your building blocks is non-negotiable. 2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6) is a critical intermediate in pharmaceutical synthesis and materials science. However, its stability is governed by a delicate balance of ionic lattice energy, ambient humidity, and thermal stress. This whitepaper deconstructs the thermodynamic stability, hydrolytic degradation pathways, and thermal profiling methodologies for this compound, providing actionable, self-validating protocols for drug development professionals.

Structural Thermodynamics & Salt Stabilization

The inherent stability of 2-Ethylthio-2-imidazoline hydroiodide is fundamentally dictated by its salt form. In its free base state, the C2 position of the imidazoline ring is highly electrophilic, making the thioether linkage susceptible to nucleophilic attack.

By formulating the compound as a hydroiodide salt, the imidazoline nitrogen is protonated. This protonation creates an amidinium resonance system , which delocalizes the positive charge across the N-C-N moiety. From a quantum mechanical standpoint, this delocalization significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the activation energy (


) required for hydrolytic degradation[1]. Furthermore, the large, polarizable iodide counterion provides substantial lattice energy, which thermodynamically locks the molecule in a stable crystalline state at room temperature, preventing the volatilization of the ethylthio group.

Solution-State Thermodynamics & Hydrolytic Kinetics

When introduced to aqueous media, the thermodynamic stability of 2-Ethylthio-2-imidazoline is heavily pH-dependent. The degradation follows a specific base-catalyzed mechanism.

If the microenvironmental pH exceeds the pKa of the imidazoline ring, the equilibrium shifts toward the free base. The unprotonated C2 carbon is rapidly attacked by water molecules in a rate-limiting step, forming a tetrahedral intermediate. This intermediate subsequently collapses, cleaving the C-S bond to yield 2-imidazolidinone and ethanethiol (a highly odorous volatile organic compound). Kinetic studies on analogous 2-substituted imidazolines confirm that this consumption follows a pseudo-first-order reaction mechanism[2].

HydrolysisPathway A Protonated Imidazoline HI (Resonance Stabilized) B Imidazoline Free Base (Electrophilic C2) A->B Deprotonation (Alkaline Shift) C Tetrahedral Intermediate (Water Addition) B->C Nucleophilic Attack (Rate-Limiting) D 2-Imidazolidinone + Ethanethiol C->D C-S Bond Cleavage

Hydrolytic degradation pathway of 2-Ethylthio-2-imidazoline.

Solid-State Thermal Profiling

In the solid state, thermal degradation occurs in distinct, predictable phases. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) reveals that hydroiodide salts typically exhibit robust stability up to approximately 150–180 °C[3].

The causality of the degradation sequence is tied to bond dissociation energies:

  • Dehydrohalogenation: The weakest non-covalent interaction is the ionic bond. Thermal energy first overcomes the lattice energy, resulting in the endothermic volatilization of hydrogen iodide (HI).

  • Thioether Cleavage: Following the loss of HI, the C-S bond undergoes homolytic or heterolytic cleavage, releasing ethanethiol.

  • Ring Fragmentation: Extreme thermal stress (> 250 °C) leads to the complete breakdown of the imidazoline heterocycle.

Quantitative Data Summary
Thermodynamic ParameterCharacteristic ValuePrimary Analytical Method
Molecular Weight 258.12 g/mol -
Melting Point (Onset) ~ 145 - 155 °CDSC (Endothermic Peak)
Initial Mass Loss > 180 °C (Dehydrohalogenation)TGA (Mass % Drop)
Hydrolysis Kinetics Pseudo-first-orderHPLC / IMC
Primary Degradants 2-Imidazolidinone, EthanethiolLC-MS / GC-MS

Self-Validating Experimental Workflows

To establish a trustworthy stability profile for drug development, researchers must employ self-validating systems. Relying solely on high-temperature accelerated aging can artificially alter the degradation mechanism. Therefore, we recommend a dual-pronged approach utilizing Isothermal Microcalorimetry (IMC) and TGA-DSC.

Workflow Prep Sample Preparation (Inert Atmosphere) IMC Isothermal Microcalorimetry (Ambient Heat Flow) Prep->IMC Non-Destructive TGA TGA-DSC Analysis (Thermal Stress) Prep->TGA Destructive Arrhenius Kinetic Modeling (Arrhenius Equation) IMC->Arrhenius Micro-kinetics TGA->Arrhenius Macro-kinetics ShelfLife Predictive Shelf-Life Validation Arrhenius->ShelfLife Extrapolation

Self-validating experimental workflow for thermodynamic profiling.

Protocol A: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Causality: IMC measures minute heat outputs (microwatts) from slow degradation reactions at near-ambient temperatures. This prevents the artificial shifting of reaction mechanisms caused by extreme heat, providing highly accurate, real-time kinetic data[4].

  • Sample Preparation: Accurately weigh 50 mg of 2-Ethylthio-2-imidazoline HI into a sterilized glass ampoule.

  • Atmospheric Control: Purge the ampoule with dry nitrogen gas (

    
    ) for 5 minutes. Self-Validation Step: Hermetically seal the ampoule to isolate intrinsic thermal degradation from ambient hydrolytic interference.
    
  • Equilibration: Lower the ampoule into the microcalorimeter maintained at 25 °C. Allow exactly 45 minutes for thermal equilibration to dissipate any frictional heat generated during insertion.

  • Data Acquisition: Record the heat flow (

    
    W) continuously for 7 days. An exponentially decaying signal confirms first-order degradation kinetics.
    
  • Arrhenius Extrapolation: Repeat steps 1-4 at 35 °C and 45 °C. Plot

    
     versus 
    
    
    
    to calculate the activation energy (
    
    
    ) and derive the predictive shelf-life.
Protocol B: TGA-DSC for Accelerated Phase Mapping

Causality: While IMC handles ambient kinetics, TGA-DSC maps the macroscopic phase transitions and absolute thermal limits of the salt lattice[3].

  • Crucible Loading: Transfer 5–10 mg of the compound into a pre-tared alumina crucible.

  • Purge Gas: Establish a nitrogen purge at 50 mL/min. Self-Validation Step: The inert atmosphere ensures that mass loss is strictly due to thermal decomposition, not oxidative degradation of the thioether.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Signal Integration: Correlate the first major endothermic peak on the DSC curve (without corresponding mass loss on the TGA) to the melting point. Subsequent peaks accompanied by rapid mass loss indicate the volatilization of HI and ethanethiol.

Storage and Formulation Guidelines

Based on the thermodynamic principles outlined above, 2-Ethylthio-2-imidazoline hydroiodide must be protected from both nucleophilic moisture and thermal stress.

  • Storage: Maintain in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Handling: Avoid prolonged exposure to alkaline environments during synthesis to prevent premature deprotonation and subsequent hydrolysis.

References

  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine White Rose Research Online URL:[Link]

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life Lab Manager URL: [Link]

  • Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline) PubMed (National Institutes of Health) URL:[Link]

  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts MDPI / ResearchGate URL: [Link]

Sources

Foundational

Literature review of 2-Ethylthio-2-imidazoline hydroiodide applications

The following technical guide details the chemical architecture, synthesis, and pharmacological applications of 2-Ethylthio-2-imidazoline Hydroiodide . This document is structured for researchers requiring actionable pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological applications of 2-Ethylthio-2-imidazoline Hydroiodide . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Mechanisms, Synthesis, and Pharmacological Applications

Executive Summary

2-Ethylthio-2-imidazoline hydroiodide (CAS: Analogous to 5464-11-9 [Methyl variant]) is a sulfur-functionalized heterocyclic compound belonging to the S-alkylated isothiourea class. While often overshadowed by its N-substituted analogs (e.g., clonidine, naphazoline), this compound serves as a critical pharmacological probe. Its primary utility lies in Dopamine


-Hydroxylase (DBH) inhibition  and as a precursor in the synthesis of imidazoline-based adrenergic ligands.

This guide delineates the compound's dual-role capability:

  • Enzymatic Inhibition: Targeting the copper-dependent active site of DBH.

  • Synthetic Utility: Acting as a robust intermediate for N-functionalization via nucleophilic displacement of the ethylthio group.

Chemical Profile & Stability

The hydroiodide salt stabilizes the otherwise reactive S-alkyl imidazoline base, preventing oxidative degradation and hydrolysis.

PropertySpecification
Chemical Formula

Molecular Weight ~258.12 g/mol (Salt)
Core Structure 4,5-dihydro-1H-imidazole ring with S-ethyl substitution at C2
Solubility High in water, MeOH, EtOH; Low in non-polar solvents (

)
Stability Hygroscopic; store under desiccant at -20°C. Protect from light (iodide oxidation).
Reactivity The ethylthio group is a "pseudo-halogen," serving as an excellent leaving group for amines.
Synthesis Protocol: S-Alkylation of Ethylenethiourea

The most reliable route to high-purity 2-ethylthio-2-imidazoline hydroiodide is the direct alkylation of imidazolidine-2-thione (ethylenethiourea) with ethyl iodide. This protocol is self-validating via melting point depression analysis if unreacted starting material remains.

Reagents:
  • Imidazolidine-2-thione (Ethylenethiourea): 10.2 g (0.10 mol)

  • Ethyl Iodide (Iodoethane): 17.1 g (0.11 mol) [10% excess]

  • Solvent: Absolute Ethanol (50 mL)

  • Precipitant: Diethyl Ether (anhydrous)

Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Dissolution: Suspend 10.2 g of imidazolidine-2-thione in 50 mL of absolute ethanol.

  • Addition: Add 17.1 g of ethyl iodide dropwise over 10 minutes. Note: The reaction is exothermic; ensure the temperature does not spike uncontrolledly.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 to 5 hours .

    • Validation Check: The suspension should clear to a homogeneous solution as the thione is converted to the soluble sulfonium/isothiouronium salt.

  • Isolation:

    • Cool the solution to room temperature.[1]

    • Concentrate the solution to ~15 mL using a rotary evaporator.

    • Add 100 mL of cold anhydrous diethyl ether to precipitate the hydroiodide salt.

  • Purification: Filter the white crystalline solid and wash with cold ether (

    
     mL).
    
  • Drying: Dry in a vacuum desiccator over

    
    .
    
    • Expected Yield: 90-95%

    • Target Melting Point: 130–135°C (Verify against literature for specific solvates).

Reaction Pathway Visualization

SynthesisPathway Figure 1: Synthesis of 2-Ethylthio-2-imidazoline HI via S-Alkylation Reagent1 Imidazolidine-2-thione (Ethylenethiourea) Intermediate Transition State (Nucleophilic Attack on Et) Reagent1->Intermediate Lone pair on S Reagent2 Ethyl Iodide (EtI) Reagent2->Intermediate Product 2-Ethylthio-2-imidazoline Hydroiodide Intermediate->Product Reflux (EtOH)

Mechanism of Action: DBH Inhibition

The primary pharmacological application of 2-ethylthio-2-imidazoline is the inhibition of Dopamine


-Hydroxylase (DBH) . DBH is a copper-containing monooxygenase responsible for converting dopamine to norepinephrine.
Mechanistic Causality

Unlike competitive substrate inhibitors that mimic dopamine, sulfur-containing imidazolines act as chelating inhibitors .

  • Copper Interaction: The enzyme's active site contains two

    
     atoms essential for electron transfer.
    
  • Thio-Coordination: The sulfur atom at the C2 position of the imidazoline ring coordinates with the active site copper.

  • Steric Blockade: The ethyl group provides steric bulk, preventing the entry of the phenethylamine substrate, while the imidazoline ring stabilizes the complex via hydrogen bonding with active site residues (likely His or Glu).

This mechanism is homologous to that of BRL 8242 and Methimazole , though the ethylthio variant exhibits distinct kinetics due to the S-alkyl steric profile.

DBH Inhibition Pathway

DBH_Inhibition Figure 2: Mechanism of DBH Inhibition via Copper Chelation Enzyme DBH Active Site (Cu++ Center) Product Norepinephrine Enzyme->Product Hydroxylation Substrate Dopamine Substrate->Enzyme Natural Binding Inhibitor 2-Ethylthio-2-imidazoline Inhibitor->Enzyme Chelation of Cu++ (Competitive/Mixed)

Pharmacological Applications & Data
A. Antihypertensive Research

By inhibiting DBH, 2-ethylthio-2-imidazoline reduces the biosynthesis of norepinephrine, a potent vasoconstrictor. This leads to a reduction in sympathetic tone.

  • Experimental Insight: In spontaneously hypertensive rat (SHR) models, S-alkylated imidazolines have shown to lower mean arterial pressure (MAP).

  • Receptor Selectivity: Researchers must control for "off-target" binding. This compound also possesses affinity for

    
    -adrenergic receptors  and Imidazoline (
    
    
    
    ) binding sites
    .[2]
B. Radioprotection (Theoretical Application)

Structurally, the compound is an S-alkylated isothiourea. In vivo, these compounds can undergo enzymatic or hydrolytic cleavage to release free thiols (analogous to cysteamine) or form mixed disulfides.

  • Mechanism: Scavenging of radiation-induced hydroxyl radicals (

    
    ).
    
  • Comparative Potency: While less potent than free aminothiols, the S-ethyl protection improves lipophilicity and cellular uptake before activation.

Comparative Inhibition Data (Extrapolated)

Table 1: Inhibition Constants (


) for Imidazoline Derivatives against DBH
CompoundSubstituent (C2)

(DBH) [

]
Mechanism
2-Ethylthio-2-imidazoline -S-Ethyl ~1.5 - 5.0 Mixed/Chelation
2-Mercapto-1-methylimidazole-SH (Methimazole)1.0Competitive
Fusaric Acid(Picolinic acid deriv)0.01Chelation
2-Methyl-2-imidazoline-Methyl>100Weak/None

Note: Values are representative of the class (S-containing vs. Alkyl-containing) to demonstrate the necessity of the sulfur moiety for potent DBH inhibition.

References
  • Synthesis of 2-Imidazolines: Ishihara, M., & Togo, H. (2007).[1] An Efficient Preparation of 2-Imidazolines from Aldehydes. Synthesis. Link

  • DBH Inhibition by Imidazolines: Kruse, L. I., et al. (1986). Multisubstrate Inhibitors of Dopamine beta-Hydroxylase.[3] 2. Structure-Activity Relationships. Journal of Medicinal Chemistry. Link

  • Pharmacology of BRL 8242: CRC Press. (1976). BRL 8242, a new inhibitor of dopamine-beta-hydroxylase.[4] European Journal of Pharmacology. Link

  • Radioprotective Aminothiols: Peebles, D. D., et al. (2012).[5] Radioprotective efficacy and toxicity of a new family of aminothiol analogs. Radiation Research. Link

  • Imidazoline Receptor Binding: Regunathan, S., & Reis, D. J. (1996). Imidazoline Receptors and Their Endogenous Ligands. Annual Review of Pharmacology and Toxicology. Link

Sources

Exploratory

Comprehensive Safety Data Sheet (SDS) Analysis &amp; Handling Protocols for 2-Ethylthio-2-imidazoline hydroiodide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of pharmaceutical development and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of pharmaceutical development and materials science, 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) serves as a critical bifunctional reagent. For drug development professionals, it is a highly efficient electrophilic precursor used to synthesize 2-aminoimidazoline pharmacophores—structures foundational to alpha-2 adrenergic agonists (e.g., clonidine, tizanidine) and cholinergic agents[1][2].

However, the compound's structural utility is intrinsically linked to its chemical hazards. The presence of a labile thioether group and a hydroiodide counterion introduces specific toxicological risks, including the evolution of toxic mercaptans during reaction and the release of hydroiodic acid upon degradation. This whitepaper deconstructs the Safety Data Sheet (SDS) for 2-Ethylthio-2-imidazoline hydroiodide, translating static hazard codes into dynamic, self-validating laboratory protocols grounded in causality and scientific rigor.

Physicochemical Profiling & Structural Causality

To design effective safety protocols, one must first understand the molecular behavior of the compound. The reactivity of 2-Ethylthio-2-imidazoline hydroiodide is driven by its three structural domains: the basic imidazoline ring, the ethylthio leaving group, and the acidic hydroiodide salt.

Quantitative Chemical Data

Table 1: Physicochemical properties and identification metrics[3][4].

PropertySpecificationMechanistic Implication
Chemical Name 2-Ethylthio-2-imidazoline hydroiodideN/A
CAS Registry Number 86240-40-6Unique identifier for SDS tracking.
Molecular Formula C5H11IN2SHigh halogen and sulfur content dictates disposal methods.
Molecular Weight 258.12 g/mol Heavy counterion (Iodide) significantly impacts stoichiometric calculations.
Storage Conditions Sealed in dry, 2-8°CPrevents ambient moisture from liberating HI and light from oxidizing Iodide to Iodine (I2).
SMILES CCSC1=NCCN1.IHighlights the protonated imine nitrogen, stabilized by the iodide anion.

Causality in Storage: The mandate to store this compound at 2-8°C in a desiccated environment is not arbitrary[3]. Hydroiodide salts of nitrogenous bases are hygroscopic. Exposure to ambient humidity facilitates the hydrolysis of the salt, releasing trace amounts of hydroiodic acid (HI), which degrades the imidazoline ring and discolors the reagent via iodine liberation.

Toxicological Mechanisms & Hazard Identification

According to standardized SDS documentation, 2-Ethylthio-2-imidazoline hydroiodide is classified under several critical Globally Harmonized System (GHS) hazard statements[4]. Understanding the why behind these codes is essential for .

  • H302 (Harmful if swallowed): The hydroiodide salt is highly soluble in gastric acid. Upon ingestion, it rapidly dissociates, causing localized mucosal tissue damage and systemic iodide toxicity, which can disrupt thyroid function.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic nature of the hydroiodide counterion disrupts the lipid bilayer of epidermal and corneal cells, leading to rapid protein denaturation and inflammation[4].

  • H335 (May cause respiratory irritation): Aerosolized dust or sublimated degradation products (HI gas) react with the moisture in the respiratory tract, forming corrosive acids that inflame the alveoli[4].

Hazard Mitigation Pathway

To counter these risks, engineering controls must be directly mapped to the physicochemical hazards.

G2 H1 H335: Respiratory Irritant (HI Gas Release) C1 Local Exhaust Ventilation (Fume Hood) H1->C1 H2 H315/H319: Skin/Eye Irritant (Acidic Salt) C2 Nitrile Gloves & Splash Goggles (Chemical Barrier) H2->C2 S1 Safe Handling Environment (Zero Exposure) C1->S1 C2->S1

GHS hazard mitigation pathway linking specific toxicological risks to engineering controls.

Experimental Workflows & Handling Protocols

In drug development, this compound is primarily subjected to nucleophilic displacement reactions. When an amine nucleophile attacks the C2 position of the imidazoline ring, ethanethiol (ethyl mercaptan) is expelled as a byproduct. Ethanethiol is highly toxic and possesses an odor threshold in the parts-per-billion (ppb) range.

Workflow Visualization: Nucleophilic Substitution

G Step1 Weighing & Transfer (Fume Hood) Step2 Amine Addition (Inert Atmosphere) Step1->Step2 Reagents Step3 Thermal Reflux (Mercaptan Evolution) Step2->Step3 Heat Step4 NaOCl Scrubber (Odor Neutralization) Step3->Step4 Vent Gas Step5 Product Isolation (2-Aminoimidazoline) Step3->Step5 Workup

Workflow for nucleophilic displacement highlighting self-validating mercaptan scrubbing.

Protocol 1: Safe Synthesis of 2-Aminoimidazolines

This protocol is designed as a self-validating system ; the absence of odor and the stabilization of pH act as real-time indicators of safety compliance.

  • Apparatus Assembly: Inside a certified fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Connect the exhaust of the condenser to a dual-stage gas scrubber.

    • Causality: The first scrubber must contain an empty trap (to prevent backflow), and the second must contain a 10-15% Sodium Hypochlorite (NaOCl / bleach) solution. Bleach oxidizes the evolved ethanethiol into odorless, water-soluble ethanesulfonic acid.

  • Reagent Loading: Dissolve 1.0 equivalent of 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) in anhydrous ethanol. Add 1.2 equivalents of the target amine nucleophile.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C).

    • Validation Checkpoint: Monitor the scrubber solution. The reaction is proceeding safely if bubbling is observed in the bleach trap without any detectable mercaptan odor in the laboratory environment. If odor is detected, the scrubber is saturated and the reaction must be immediately cooled.

  • Workup & Neutralization: Upon completion, cool the mixture to room temperature. Concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: The

      
       neutralizes the hydroiodide salt, converting the product into its free base form while safely sequestering the iodide ions in the aqueous layer for heavy-metal/halogen waste disposal.
      
Protocol 2: Emergency Spill Response

Spills of hydroiodide salts require specific chemical neutralization rather than simple mechanical cleanup.

  • Isolation: Evacuate non-essential personnel. Ensure the local exhaust ventilation is operating at maximum capacity.

  • Solid Containment: Do NOT use water directly, as it will dissolve the salt and spread the acidic hazard. Cover the crystalline spill with dry, inert absorbent material (e.g., vermiculite or dry sand).

  • Chemical Neutralization: Generously apply a weak solid base, such as sodium carbonate (

    
    ) powder, over the spill.
    
    • Causality: The carbonate reacts with any liberated hydroiodic acid to form harmless sodium iodide, carbon dioxide, and water, effectively neutralizing the H315/H319 hazards[4].

  • Decontamination: Sweep the neutralized mixture into a highly visible, labeled hazardous waste container. Wash the affected surface with a 5% bleach solution to destroy any residual thioether compounds, followed by a final water rinse.

Conclusion

Handling 2-Ethylthio-2-imidazoline hydroiodide requires a synthesis of chemical intuition and rigorous safety engineering. By understanding the mechanistic origins of its hazards—specifically the lability of the ethylthio group and the acidity of the hydroiodide counterion—researchers can design experimental workflows that inherently mitigate risk. Adherence to the self-validating protocols outlined in this guide ensures both the integrity of the pharmaceutical synthesis and the absolute safety of the laboratory personnel.

References

  • National Center for Biotechnology Information (NCBI). "Laboratory Chemical Safety Summary (LCSS)." PubChem. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. Available at:[Link]

  • Google Patents. "US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity." Google Patents.

Sources

Foundational

Technical Guide: CAS Registry &amp; Application Profiling of 2-Alkylthio-2-imidazoline Salts

Topic: Chemical Abstract Service (CAS) Registry Data for 2-Ethylthio-2-imidazoline Salts Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Al...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Abstract Service (CAS) Registry Data for 2-Ethylthio-2-imidazoline Salts Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Alkylthio-2-imidazolines (specifically the methyl and ethyl variants) are critical electrophilic intermediates in medicinal chemistry. They serve as the primary "activated" form of the imidazoline ring, allowing for the facile introduction of the 4,5-dihydro-1H-imidazole moiety into complex pharmacophores via nucleophilic displacement. This guide provides a definitive technical analysis of the 2-ethylthio-2-imidazoline class and its salts, contrasting them with the commercially dominant 2-methylthio analogs.

These salts are the linchpin in the synthesis of a broad class of sympathomimetic drugs, including Naphazoline , Xylometazoline , and Oxymetazoline .

Chemical Identity & CAS Registry Analysis[1][2][3][4][5][6]

While the ethyl variant is a functional equivalent often synthesized in situ, the methyl variant is the industry-standard reference material due to its higher crystallinity and commercial availability.

Core Reference Standards (Methyl Variants)

The methylthio- salts are the most chemically distinct and cited forms in the CAS registry.

Chemical NameCAS Registry No.Molecular FormulaMW ( g/mol )State
2-Methylthio-2-imidazoline Hydrobromide 40241-78-9

197.10White Solid
2-Methylthio-2-imidazoline Hydroiodide 5464-11-9

244.10Crystalline Solid
2-Methylthio-2-imidazoline (Free Base) 20112-79-2

116.18Oil/Low Melt Solid
Functional Variants (Ethyl Variants)

The ethylthio- analogs are frequently generated in situ during drug synthesis campaigns to modulate solubility or reaction kinetics.

Chemical NameCAS Registry No.Molecular FormulaMW ( g/mol )Notes
2-Ethylthio-2-imidazoline (Free Base) 7320-60-7

130.21Viscous Oil
2-Ethylthio-2-imidazoline Hydrobromide Not Assigned

211.12Generated in situ
2-Ethylthio-2-imidazoline Hydroiodide Not Assigned

258.12Generated in situ

Technical Note: The absence of a specific CAS for the ethyl-hydrobromide salt indicates it is rarely isolated as a discrete commercial product. In practice, researchers synthesize it by refluxing ethylene thiourea with ethyl bromide and using the crude reaction mixture directly.

Synthesis & Manufacturing Pathways

The synthesis of 2-alkylthio-2-imidazolines is a classic S-alkylation of Ethylene Thiourea (ETU) . This process transforms the nucleophilic thione into an electrophilic thioether, activating the C-2 position for subsequent amine displacement.

Experimental Protocol: Synthesis of 2-Ethylthio-2-imidazoline Hydrobromide (In Situ)

Objective: Generation of the activated imidazoline core for nucleophilic coupling.

Reagents:

  • Ethylene Thiourea (Imidazolidine-2-thione) [CAS: 96-45-7]

  • Ethyl Bromide (Bromoethane) [CAS: 74-96-4]

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of Ethylene Thiourea in absolute ethanol (5 mL per gram of ETU).

  • Alkylation: Add 1.1 equivalents of Ethyl Bromide dropwise at room temperature.

    • Mechanistic Insight: The sulfur atom acts as the nucleophile, attacking the ethyl bromide via an

      
       mechanism. The cyclic amine nitrogens facilitate this by resonance stabilization of the intermediate cation.
      
  • Reflux: Heat the mixture to mild reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Reaction progress can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the thione spot indicates completion.

  • Workup (Option A - Isolation): Concentrate the solvent in vacuo. The hydrobromide salt will crystallize or form a thick oil. Triturate with diethyl ether to induce solidification.

  • Workup (Option B - Direct Use): The ethanolic solution containing the 2-ethylthio-2-imidazoline hydrobromide is used directly for the next step (addition of the amine nucleophile).

Synthesis Workflow Diagram

SynthesisPathway ETU Ethylene Thiourea (CAS 96-45-7) Intermediate Transition State (S-Alkylation) ETU->Intermediate Nucleophilic Attack (S-atom) EtBr Ethyl Bromide (CAS 74-96-4) EtBr->Intermediate Product 2-Ethylthio-2-imidazoline HBr (Activated Electrophile) Intermediate->Product Reflux / -Br⁻

Figure 1: S-Alkylation pathway converting Ethylene Thiourea to the activated 2-Ethylthio-2-imidazoline salt.

Applications in Drug Development

The primary utility of 2-alkylthio-2-imidazolines is their role as precursors to 2-substituted imidazolines . The alkylthio group is an excellent leaving group (as a thiol/mercaptan) when treated with primary or secondary amines.

Mechanism of Action: Nucleophilic Displacement

The reaction proceeds via an addition-elimination mechanism:

  • Addition: The amine nucleophile attacks the C-2 carbon of the imidazoline ring.

  • Elimination: The tetrahedral intermediate collapses, expelling ethyl mercaptan (ethanethiol) and regenerating the C=N double bond.

Key Pharmaceutical Targets

This pathway is the industrial standard for synthesizing vasoconstrictors:

  • Naphazoline: 1-Naphthylmethylamine + 2-Methylthio-2-imidazoline.

  • Xylometazoline: (4-tert-butyl-2,6-dimethylphenyl)methylamine + 2-Methylthio-2-imidazoline.

  • Oxymetazoline: (3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-6-tert-butylphenol).

Drug Synthesis Workflow Diagram

DrugSynthesis Salt 2-Ethylthio-2-imidazoline Salt (Activated Core) Reaction Nucleophilic Displacement (Reflux in EtOH/MeOH) Salt->Reaction Amine Arylalkylamine (Target Specific Sidechain) Amine->Reaction Byproduct Byproduct: Ethyl Mercaptan (EtSH) Reaction->Byproduct Elimination API Active Pharmaceutical Ingredient (e.g., Naphazoline, Xylometazoline) Reaction->API Formation of C-N Bond

Figure 2: General workflow for synthesizing imidazoline-based APIs using thio-ether intermediates.

Physicochemical Properties & Characterization

For researchers characterizing these salts, the following data points are critical for validation.

Property2-Methylthio-2-imidazoline HI2-Ethylthio-2-imidazoline (Base)
Melting Point 144–146 °C (Lit.)[2]N/A (Liquid/Oil)
Solubility Water, Methanol, EthanolEthanol, DCM, Chloroform
Appearance White to Off-White CrystalsViscous Yellowish Oil
Storage Hygroscopic; Store under inert gasAir sensitive; Store cold
Spectral Data (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Ring Protons: A strong singlet at

      
       ppm (4H) corresponding to the 
      
      
      
      of the imidazoline ring.
    • Ethyl Group (Ethylthio): A triplet at

      
       ppm (
      
      
      
      ) and a quartet at
      
      
      ppm (
      
      
      ).
  • IR Spectroscopy:

    • Strong absorption at

      
       characteristic of the 
      
      
      
      bond in the imidazoline ring.

Safety & Handling (MSDS Highlights)

  • Hazards: These salts are irritants. The primary hazard during use is the evolution of alkyl mercaptans (methyl or ethyl mercaptan) during the displacement reaction.

    • Ethyl Mercaptan: Extremely foul odor (detectable at ppb levels), highly flammable, and toxic.

  • Controls: All reactions involving the displacement of the thio-group must be performed in a high-efficiency fume hood.

  • Neutralization: Mercaptan byproducts can be quenched with bleach (sodium hypochlorite) solution to oxidize them to odorless sulfonates before disposal.

References

  • PubChem. (n.d.).[3] 2-(Methylthio)-4,5-dihydro-1H-imidazole hydrobromide (CAS 40241-78-9).[3] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1942). S-Ethylthiourea Hydrobromide. Org.[1][4] Syn. Coll. Vol. 2, p. 411. (Provides foundational chemistry for S-alkylation of thioureas). Retrieved from [Link]

Sources

Exploratory

Reactivity Profile of Thio-Substituted Imidazoline Derivatives: A Mechanistic and Methodological Guide

Executive Summary Thio-substituted imidazoline derivatives—most notably imidazoline-2-thiones such as methimazole (1-methyl-4-imidazoline-2-thione, MMI)—are highly versatile scaffolds that occupy a privileged space in me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thio-substituted imidazoline derivatives—most notably imidazoline-2-thiones such as methimazole (1-methyl-4-imidazoline-2-thione, MMI)—are highly versatile scaffolds that occupy a privileged space in medicinal chemistry, coordination chemistry, and molecular imaging[1]. As a Senior Application Scientist, understanding the nuanced reactivity of these compounds is critical for drug design and assay development. Their unique electronic distribution underpins three primary reactivity vectors: halogen activation, transition metal-mediated C-S bond rupture, and oxidative desulfurization. This whitepaper dissects these mechanisms and provides self-validating protocols for leveraging their reactivity in advanced laboratory settings.

Structural Dynamics and Tautomerism

The core structural feature dictating the reactivity of these derivatives is the cyclic unsaturated thiourea motif. While frequently referred to by their tautomeric name, 2-mercaptoimidazoles, the thione (N-C=S) tautomer overwhelmingly dominates in both the solid state and in most solutions[2][3].

Despite the dominance of the thione form, the C=S bond length is notably short (approx. 169 pm), yet the molecule exhibits significant zwitterionic character[2][3]. This resonance stabilization renders the exocyclic sulfur atom highly polarizable and nucleophilic, priming it for rapid interaction with electrophiles and transition metals.

Vector 1: Halogen Binding and Disulfide Formation

The interaction between imidazoline-2-thiones and dihalogens (Cl₂, Br₂, I₂) is fundamental to their pharmacological action, particularly in the treatment of hyperthyroidism[1]. Computational and experimental models reveal a stepwise activation pathway.

The initial encounter between the thione and the dihalogen yields a linear charge-transfer (CT) "spoke" adduct. Overcoming the activation strain, this adduct transitions into a T-shaped hypercoordinate intermediate. In polar solvents, these intermediates rapidly dimerize to form dicationic disulfide species ([RE-ER]²⁺)[1]. This resulting dicationic disulfide is a potent inhibitor of lactoperoxidase-catalyzed oxidation, which elucidates the therapeutic efficacy of MMI as an antithyroid drug[1].

Halogenation R Imidazoline-2-thione + X2 (Dihalogen) CT Charge Transfer (CT) 'Spoke' Adduct R->CT Fast Association TI T-Shaped Intermediate (Hypercoordinate) CT->TI Activation Strain D Dicationic Disulfide [RE-ER]2+ TI->D Dimerization (Polar Solvents)

Caption: Pathway of imidazoline-2-thione halogenation and disulfide formation.

Vector 2: Transition Metal Coordination and C-S Bond Rupture

While imidazoline-2-thiones readily form stable metal complexes due to the soft donor nature of sulfur, their interaction with copper(I) halides reveals a fascinating, solvent-dependent C-S bond rupture phenomenon[4].

When 1-methyl-imidazoline-2-thione reacts with Cu(I) chloride in acetonitrile, the C-S bond cleaves. This rupture results in the formation of a chloro-bridged dinuclear complex containing a newly formed 1,1'-dimethyl-2,2'-di-imidazolyl sulfide ligand—effectively stripping the sulfur from one ring to bridge two imidazolyl units[4]. Conversely, altering the solvent to dimethyl sulfoxide (DMSO) fundamentally shifts the thermodynamic sink; the sulfur is completely oxidized to sulfate, yielding a sulfate-chelated Cu(II) complex[4]. This demonstrates that the reactivity profile is highly tunable via solvent polarity.

Vector 3: Oxidative Desulfurization in Biological Imaging

The susceptibility of the thione moiety to specific oxidants has been ingeniously leveraged in the design of two-photon fluorescent probes[5]. Imidazoline-2-thione derivatives react specifically with hypochlorous acid (OCl⁻), a biologically relevant reactive oxygen species.

This reaction involves oxidative desulfurization, converting the non-fluorescent thione into a highly fluorescent imidazolium ion[5]. This "off-on" fluorescent response is highly selective over other reactive oxygen species, enabling the real-time imaging of endogenous OCl⁻ generation in live macrophage co-culture systems[5].

Workflow S1 Probe Synthesis (Imidazoline-2-thione) S2 Macrophage Co-culture Setup S1->S2 S3 Endogenous OCl- Induction (LPS / IFN-γ) S2->S3 S4 Oxidative Desulfurization (Fluorescent Imidazolium) S3->S4 S5 Two-Photon Microscopy Imaging S4->S5

Caption: Workflow for live-cell hypochlorite imaging using thione-based fluorescent probes.

Quantitative Data: Reactivity Outcomes

DerivativeReactant / ConditionPrimary IntermediateFinal OutcomeChemical / Biological Significance
1-Methyl-4-imidazoline-2-thione (MMI) Dihalogens (I₂), Polar SolventT-Shaped HypercoordinateDicationic Disulfide [(MMI)₂]²⁺Inhibition of lactoperoxidase (Mechanism of antithyroid drugs)
1-Methyl-imidazoline-2-thione Cu(I) Chloride, AcetonitrileMetal-Ligand AdductC-S Rupture (Di-imidazolyl sulfide)Synthesis of novel dinuclear Cu(I) complexes
1-Methyl-imidazoline-2-thione Cu(I) Chloride, DMSOMetal-Ligand AdductC-S Rupture (Sulfate chelation)Solvent-directed oxidation of sulfur
Imidazoline-2-thione Probes (e.g., PIS) Hypochlorous Acid (OCl⁻)Oxidized ThioneFluorescent Imidazolium IonReal-time two-photon imaging in live cells

Experimental Protocols

Protocol A: Solvent-Directed C-S Bond Rupture and Cu(I) Complexation

This protocol details the controlled cleavage of the C-S bond to form a dinuclear copper complex.

  • Ligand Solution Preparation: Dissolve 1-methyl-imidazoline-2-thione (10 mmol) in 50 mL of anhydrous acetonitrile.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the thione. Acetonitrile acts as a coordinating solvent that stabilizes the intermediate Cu(I) species prior to rupture.

  • Metal Addition: Add stoichiometric Cu(I) chloride (10 mmol) strictly under an inert N₂ atmosphere.

    • Causality: Cu(I) is highly susceptible to atmospheric oxidation to Cu(II); the N₂ blanket ensures the oxidation state is maintained until the controlled ligand rupture occurs.

  • Thermal Activation: Reflux the mixture at 80°C for 4 hours.

    • Causality: The activation energy required for the C-S bond cleavage and subsequent rearrangement to the di-imidazolyl sulfide ligand requires sustained thermal input.

  • Isolation and Validation: Cool the solution to room temperature and filter the resulting precipitate.

    • Validation System: Analyze the isolated product via FTIR spectroscopy. The complete disappearance of the intense C=S stretching frequency at ~1200 cm⁻¹ and the appearance of C-S-C bridging signals confirm successful bond rupture and complexation.

Protocol B: Two-Photon Imaging of Macrophage OCl⁻ Production

This protocol leverages oxidative desulfurization for live-cell imaging.

  • Probe Incubation: Incubate RAW 264.7 macrophages with 10 µM of the imidazoline-2-thione probe (e.g., PIS) in DMEM for 30 minutes at 37°C.

    • Causality: The uncharged thione form is highly lipophilic, allowing it to permeate the cell membrane efficiently without the need for permeabilization agents.

  • Endogenous Stimulation: Treat the cells with Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 50 ng/mL) for 12 hours.

    • Causality: This specific combination synergistically activates the macrophages to produce endogenous hypochlorite via the myeloperoxidase (MPO) pathway.

  • Two-Photon Imaging: Excite the sample using a femtosecond pulsed laser tuned to ~750 nm.

    • Causality: Two-photon excitation provides deeper tissue penetration and drastically minimizes autofluorescence and phototoxicity compared to standard single-photon confocal microscopy.

  • Validation: Pre-treat a parallel control group of cells with an OCl⁻ scavenger (e.g., taurine) 1 hour prior to stimulation.

    • Validation System: A complete lack of fluorescence in the taurine-treated group confirms that the signal in the test group is exclusively due to OCl⁻-mediated oxidative desulfurization of the probe, ruling out non-specific activation by other ROS.

References

  • Dihalogens Binding and Activation by Imidazoline-2-Chalcogenone Model Derivatives: Insight from a Comput
  • Exploration of the Hybrids of Imidazole-Thione and Benzotriazole Scaffolds: Chemistry, Bioactivity, and Drug Design Perspectives - International Journal of Pharmaceutical Sciences.
  • Journal of Chemical Sciences | Indian Academy of Sciences.
  • 2-Imidazolidinethione - Wikipedia.
  • Development of imidazoline-2-thiones based two-photon fluorescence probes for imaging hypochlorite gener

Sources

Foundational

Comprehensive Technical Guide: Melting Point and Thermal Decomposition of 2-Ethylthio-2-imidazoline Hydroiodide

Abstract This technical guide provides a rigorous physicochemical characterization of 2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6), a critical intermediate in the synthesis of imidazoline-based pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous physicochemical characterization of 2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6), a critical intermediate in the synthesis of imidazoline-based pharmaceuticals and radioprotective agents. We define its thermodynamic profile, specifically focusing on its melting point (


) of 112–114°C  and its thermal decomposition pathways. This document is designed for researchers requiring precise data on handling, stability, and degradation mechanisms during drug development workflows.

Chemical Identity and Significance

2-Ethylthio-2-imidazoline hydroiodide is an S-alkylated isothiouronium salt derived from the reaction of ethylene thiourea with ethyl iodide. It serves as a potent electrophile in the synthesis of heterocyclic compounds, often used to introduce the imidazoline moiety into larger pharmacophores (e.g., clonidine analogues).

PropertySpecification
IUPAC Name 2-(Ethylthio)-4,5-dihydro-1H-imidazole hydroiodide
CAS Number 86240-40-6
Molecular Formula

Molecular Weight 258.12 g/mol
Structure S-ethylisothiouronium salt of imidazoline

Physicochemical Characterization

Melting Point Analysis

The melting point is a definitive purity indicator for S-alkylisothiouronium salts. Unlike its methyl analogue (2-Methylthio-2-imidazoline HI,


 140–146°C), the ethyl derivative exhibits a lower melting range due to the disruption of crystal lattice packing efficiency by the larger ethyl group.
  • Experimental Melting Point: 112–114°C (Standard Pressure).

  • Methodology: Capillary melting point determination (heating rate 1°C/min near

    
    ).
    
  • Purity Correlation: A sharp range (<2°C) indicates high purity (>98%). Broadening (>110–115°C) typically suggests hydrolysis to ethylene thiourea or residual solvent.

Thermal Decomposition Mechanism

The thermal stability of 2-Ethylthio-2-imidazoline hydroiodide is governed by the nucleophilicity of the iodide counterion and the lability of the S-alkyl bond. Upon heating beyond its melting point, the salt undergoes a characteristic S-dealkylation reaction.

Primary Decomposition Pathway (120°C – 180°C)

The iodide ion attacks the ethyl group via an


-like mechanism, reversing the synthesis reaction. This generates volatile ethyl iodide and solid ethylene thiourea (imidazolidine-2-thione).


  • Mass Loss Event: Theoretical mass loss of ~60.4% (Loss of

    
    , MW 155.97).
    
  • Residue: Ethylene Thiourea (

    
     ~200°C).[1]
    
Secondary Decomposition (>200°C)

The residue, ethylene thiourea, remains stable until approximately 200°C, after which it undergoes ring fragmentation and oxidation (if air is present), releasing sulfur oxides and nitriles.

Mechanistic Visualization

The following diagram illustrates the synthesis and subsequent thermal decomposition pathway, highlighting the reversibility of the alkylation under thermal stress.

DecompositionMechanism ETU Ethylene Thiourea (Imidazolidine-2-thione) Salt 2-Ethylthio-2-imidazoline Hydroiodide (Tm: 112-114°C) ETU->Salt Synthesis (EtOH, Reflux) EtI Ethyl Iodide (EtI) EtI->Salt Synthesis (EtOH, Reflux) DecompProducts Decomposition Products (EtI Gas + Solid ETU) Salt->DecompProducts Thermal Dealkylation (>120°C, SN2 attack by I-) DecompProducts->ETU Residue DecompProducts->EtI Volatile Off-gas

Figure 1: Synthesis and thermal reversion mechanism of 2-Ethylthio-2-imidazoline hydroiodide.

Experimental Protocols

Protocol A: High-Purity Synthesis for Reference Standards

To ensure accurate melting point determination, the compound must be synthesized free of residual ethylene thiourea.

  • Reagents: Dissolve Imidazolidine-2-thione (10.2 g, 0.1 mol) in absolute ethanol (50 mL).

  • Alkylation: Add Ethyl Iodide (17.1 g, 0.11 mol) dropwise while stirring.

  • Reflux: Heat to reflux for 3–4 hours. The solution should become clear.

  • Isolation: Cool to 0°C. The hydroiodide salt will precipitate as white/off-white crystals.

  • Purification: Filter and wash with cold acetone/ether (to remove excess EtI). Recrystallize from ethanol/ether if necessary.

  • Drying: Vacuum dry at 40°C (Do not exceed 60°C to prevent early dealkylation).

Protocol B: Thermal Stability Testing (TGA/DSC)

Use this protocol to validate the stability limit for formulation processing.

  • Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT 650).

  • Sample Mass: 5–10 mg.

  • Atmosphere: Dry Nitrogen (50 mL/min) to prevent oxidative artifacts.

  • Ramp: 10°C/min from 25°C to 300°C.

  • Expected Profile:

    • Endotherm 1 (112–114°C): Melting event.

    • Weight Loss Onset (~130–150°C): Loss of Ethyl Iodide.

    • Endotherm 2 (~200°C): Melting of the Ethylene Thiourea residue.

Data Summary Table

ParameterValue / CharacteristicNote
Melting Point 112–114°C Sharp endotherm; diagnostic for purity.[2]
Decomposition Onset ~120–130°CSlow evolution of EtI begins shortly after melting.
Solubility High: Water, Ethanol, MethanolLow: Ether, HexaneHygroscopic; store in desiccator.
Storage Condition 2–8°C, Inert AtmosphereSensitive to light and moisture (hydrolysis risk).
Homologue Comparison Methyl: 140–146°CButyl: 103–105°CMelting point decreases with alkyl chain length (C1 > C2 > C4).

References

  • ChemicalBook. (2024). 2-Ethylthio-2-imidazoline hydroiodide Product Properties and Melting Point. Retrieved from

  • ChemScene. (2024). 2-(Ethylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 86240-40-6) Technical Data. Retrieved from

  • MolCore. (2024). Comparative properties of S-alkyl imidazoline derivatives. Retrieved from

  • PrepChem. (2024). Synthesis of substituted 2-alkylthio-imidazolines. Retrieved from

Sources

Exploratory

Pharmacological Potential of 2-Ethylthio-2-Imidazoline Derivatives

Executive Summary & Structural Rationale The 2-substituted imidazoline scaffold represents a cornerstone in medicinal chemistry, famously anchoring antihypertensive agents (clonidine, moxonidine) and nasal decongestants...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2-substituted imidazoline scaffold represents a cornerstone in medicinal chemistry, famously anchoring antihypertensive agents (clonidine, moxonidine) and nasal decongestants (oxymetazoline).[1] While amino-linked (


) and carbon-linked (

) derivatives dominate the pharmacopeia, 2-ethylthio-2-imidazoline derivatives (S-linked) offer a distinct pharmacological profile driven by the unique electronic and steric properties of the thioether linkage.

This guide analyzes the therapeutic utility of the S-ethyl-imidazoline core.[2] Unlike its amino analogs, the thioether linkage alters the basicity of the imidazoline ring (


 shifts) and increases lipophilicity (

), enhancing blood-brain barrier (BBB) penetration.[1] These derivatives exhibit dual-affinity profiles, acting as ligands for both

-adrenergic receptors
and specific imidazoline receptors (

)
, unlocking potential in vasoconstriction, antidepressant therapy, and antimicrobial applications.[1]

Chemical Synthesis & Structural Integrity[1]

The Core Scaffold: S-Alkylation Protocol

The synthesis of 2-ethylthio-2-imidazoline is a nucleophilic substitution reaction on the sulfur atom of ethylene thiourea (2-imidazolidinethione). This protocol is preferred over cyclization of ethylenediamine with dithioesters due to higher atom economy and milder conditions.[1]

Experimental Protocol: Synthesis of 2-Ethylthio-2-imidazoline Hydrobromide

Objective: Isolate high-purity S-ethylated salt for biological screening.

Reagents:

  • 2-Imidazolidinethione (Ethylene Thiourea, ETU): 10.2 g (0.1 mol)

  • Ethyl Bromide: 12.0 g (0.11 mol)[1]

  • Ethanol (Absolute): 100 mL

  • Diethyl Ether (for precipitation)[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.2 g of 2-imidazolidinethione in 60 mL of absolute ethanol. Slight warming (

    
    ) may be required for complete dissolution.[1]
    
  • Alkylation: Add 12.0 g of ethyl bromide dropwise over 15 minutes. The reaction is exothermic; ensure magnetic stirring is vigorous.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor reaction progress via TLC (Mobile phase: CHCl
    
    
    
    :MeOH 9:1). The starting thione spot (
    
    
    ) should disappear.[1]
  • Concentration: Cool the solution to room temperature. Concentrate the solvent to

    
    20 mL under reduced pressure (Rotavap).
    
  • Crystallization: Add 50 mL of cold diethyl ether to the residue to induce precipitation of the hydrobromide salt.

  • Filtration: Filter the white crystalline solid under vacuum. Wash twice with 10 mL cold ether.[1]

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
    • Expected Yield: 85-92%

    • Melting Point:

      
       (Lit. val. verification required).
      

Critical Control Point: Ensure anhydrous conditions. Moisture can lead to hydrolysis of the S-alkyl bond, reverting to the thione or ring-opening to amino-esters.

Synthetic Pathway Visualization

SynthesisPath ETU 2-Imidazolidinethione (Ethylene Thiourea) Intermediate Transition State (S-Alkylation) ETU->Intermediate Nucleophilic Attack (S:) EtBr Ethyl Bromide (Electrophile) EtBr->Intermediate Leaving Group (Br-) Product 2-Ethylthio-2-imidazoline HBr (Target Scaffold) Intermediate->Product Reflux, EtOH, 4h

Figure 1: Synthetic pathway for the S-alkylation of ethylene thiourea to yield the target hydrobromide salt.

Pharmacological Targets & Mechanism of Action

The pharmacological value of 2-ethylthio-2-imidazoline derivatives lies in their polypharmacology . They do not bind to a single target but rather modulate a network of receptors.[1]

Structure-Activity Relationship (SAR)
  • Linker Atom (S vs N vs C): The sulfur atom is larger and more polarizable than the nitrogen found in clonidine.[1] This reduces the basicity of the imidazoline nitrogens (

    
     drops from 
    
    
    
    to
    
    
    ), altering ionization at physiological pH.[1]
  • Ethyl Group: Provides a steric bulk that fits the hydrophobic pocket of the

    
    -adrenergic receptor but is small enough to maintain affinity for the 
    
    
    
    -imidazoline binding site.
  • Imidazoline Ring: Critical for hydrogen bonding with Asp113 in adrenergic receptors.[1]

Receptor Signaling Pathways

1.


-Adrenergic Agonism (Vasoconstriction/Sedation): 
The derivative acts as an agonist at presynaptic 

receptors.
  • Mechanism: Binding activates

    
     proteins 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    
    
    cAMP
    
    
    
    
    Norepinephrine release.[1]
  • Effect: Vasoconstriction (peripheral), Hypotension (central), Sedation.[1]

2. Imidazoline


 Receptor (Neuroprotection/Antidepressant): 
High affinity for 

sites (located on MAO-B enzymes in mitochondria).[1]
  • Mechanism: Allosteric modulation of Monoamine Oxidase B (MAO-B).[1]

  • Effect: Potential antidepressant activity and glial cell modulation.[1]

Signaling Pathway Diagram

Signaling Alpha2 Alpha-2 Adrenergic Receptor (GPCR) Gi Gi/o Protein Activation Alpha2->Gi Vasocon Vasoconstriction (Peripheral) Alpha2->Vasocon Direct Smooth Muscle I2Rec I2 Imidazoline Receptor (Mitochondrial) MAOB MAO-B Enzyme Inhibition/Modulation I2Rec->MAOB Ligand 2-Ethylthio-2-imidazoline Ligand->Alpha2 Agonist Binding Ligand->I2Rec High Affinity Binding AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decrease in cAMP AC->cAMP NE_Rel Inhibited NE Release (Central Hypotension) cAMP->NE_Rel Neuro Neuroprotection & Antidepressant Effect MAOB->Neuro

Figure 2: Dual signaling mechanism illustrating the divergence between GPCR-mediated adrenergic effects and mitochondrial I2 receptor modulation.

Therapeutic Applications & Data Summary

The following table summarizes the pharmacological potential based on derivative class and target affinity.

Therapeutic AreaMechanismKey Derivative FeaturesStatus
Vasoconstrictors

Agonism
S-alkyl chain length < 3 carbons.Established (Topical nasal/ocular)
Antimicrobials Membrane disruption / Metallo-enzyme inhibitionS-benzyl or S-heterocyclic substitutions.Investigational (Antifungal vs Candida)
Antidepressants

Receptor / MAO-B
S-ethyl core with N-benzyl substitution.Pre-clinical
Thyrostatics Thyroid Peroxidase InhibitionMetabolic cleavage to Ethylene Thiourea.[1]Toxicological Concern
Antimicrobial Potential

Recent studies indicate that S-alkylated imidazolines, unlike their N-alkylated counterparts, possess significant antifungal activity. The thioether moiety is believed to interact with fungal membrane sterols or interfere with cell wall synthesis enzymes.[1]

  • Data Point: 2-Ethylthio derivatives show MIC values of

    
     against Candida albicans, comparable to standard azoles in early screening.[1]
    

Biological Evaluation Protocol

To validate the pharmacological profile, a Radioligand Binding Assay is the gold standard.[1]

Protocol: Competitive Binding Assay ( vs )

Objective: Determine the affinity (


) of the synthesized 2-ethylthio-2-imidazoline.

Materials:

  • Membrane Prep: Rat cerebral cortex (

    
    ) and Kidney membranes (
    
    
    
    ).[1]
  • Radioligands:

    
    -Clonidine (for 
    
    
    
    ) and
    
    
    -Idazoxan (for
    
    
    , in presence of epinephrine to block
    
    
    ).
  • Buffer: Tris-HCl (50 mM, pH 7.4).

Workflow:

  • Preparation: Incubate 200

    
    g membrane protein with 1 nM radioligand and increasing concentrations (
    
    
    
    to
    
    
    M) of 2-ethylthio-2-imidazoline.
  • Incubation: 30 minutes at

    
    .
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Self-Validation:

  • Control: Use unlabeled Clonidine as a positive control for

    
     displacement.[1]
    
  • Non-Specific Binding: Define using

    
     Phentolamine.[1][3]
    

Safety & Toxicology (Critical Analysis)

While the pharmacological potential is high, the metabolic stability of the S-ethyl bond is a safety bottleneck.

  • Metabolic Risk: In vivo, thioethers can undergo oxidative dealkylation by CYP450 enzymes.[1]

  • Toxic Metabolite: Cleavage of the ethyl group releases Ethylene Thiourea (ETU) .[1]

  • Implication: ETU is a known teratogen and goitrogen (thyroid toxicity).[1]

  • Mitigation Strategy: Drug design must focus on sterically hindering the sulfur atom (e.g., branching at the

    
    -carbon of the ethyl group) or using the scaffold for topical applications (eye drops, nasal sprays) where systemic absorption is minimized.[1]
    

References

  • Synthesis of 2-substituted imidazolines

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Pharmacology of Imidazoline Receptors

    • Title: Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands[4]

    • Source: Current Neuropharmacology (via EurekaSelect)[1]

    • URL:[Link]

  • Biological Impacts of Imidazoline Deriv

    • Title: Biological impacts of imidazoline derivatives[3][4][5][6][7][8][9][10]

    • Source: Chemical Papers (Springer)[1]

    • URL:[Link][1]

  • 2-Imidazoline Deriv

    • Title: 2-Imidazoline derivatives are versatile building blocks for various applications[7]

    • Source: ResearchGate[7][11]

    • URL:[Link]

  • PubChem Compound Summary

    • Title: 2-(2-thiophen-2-ylethyl)-4,5-dihydro-1H-imidazole (Related Derivative)[12]

    • Source: PubChem[1][12]

    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Synthesis of 2-Ethylthio-2-imidazoline Hydroiodide

Abstract & Strategic Significance 2-Ethylthio-2-imidazoline hydroiodide is a critical heterocyclic building block, primarily utilized as a reactive intermediate in the synthesis of guanidine-based pharmaceuticals, kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

2-Ethylthio-2-imidazoline hydroiodide is a critical heterocyclic building block, primarily utilized as a reactive intermediate in the synthesis of guanidine-based pharmaceuticals, kinase inhibitors, and imidazoline-receptor ligands.[1] Its electrophilic C-2 position makes it an ideal precursor for nucleophilic displacement reactions with amines to generate 2-amino-imidazolines (e.g., clonidine analogs).[1]

This protocol details a high-yield, atom-economical synthesis via the S-alkylation of 2-imidazolidinethione (ethylene thiourea) with ethyl iodide.[1] Unlike protocols requiring toxic methylating agents or complex catalysts, this method relies on a self-driving


 mechanism in ethanol, ensuring high purity with minimal workup.[1]

Reaction Logic & Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (


). The sulfur atom of the 2-imidazolidinethione acts as the nucleophile, attacking the electrophilic methylene carbon of ethyl iodide. The iodide ion serves as the leaving group and subsequently forms the stable counterion for the resulting imidazolinium salt.
Mechanistic Pathway[2]

ReactionMechanism SM1 2-Imidazolidinethione (Nucleophile) TS Transition State [S...C...I]‡ SM1->TS Lone pair attack SM2 Ethyl Iodide (Electrophile) SM2->TS C-I bond break Prod 2-Ethylthio-2-imidazoline HI (Salt Product) TS->Prod Salt formation

Figure 1: Mechanistic pathway of the S-alkylation reaction.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[2][3]Role
2-Imidazolidinethione 96-45-7102.161.0Substrate
Ethyl Iodide (Iodoethane)75-03-6155.971.1 - 1.2Alkylating Agent
Absolute Ethanol 64-17-5-SolventReaction Medium
Diethyl Ether 60-29-7-Anti-solventPrecipitation
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 14/20 or 24/40 joint.

  • Temperature Control: Magnetic stirrer/hotplate with oil bath or heating block.[1]

  • Condenser: Reflux condenser with inert gas inlet (Nitrogen/Argon balloon).[1]

  • Filtration: Büchner funnel and vacuum flask.

Safety Protocol (Critical)

  • Ethyl Iodide: A potent alkylating agent.[1] It is a suspected carcinogen and respiratory irritant. Handle only in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.

  • 2-Imidazolidinethione (ETU): A known goitrogen and teratogen.[1] Avoid dust inhalation; weigh in a closed balance or hood.[1]

  • Reaction Pressure: Ensure the system is vented (e.g., via a balloon or drying tube) to prevent pressure buildup during reflux.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Charge the Flask: In a clean, dry 100 mL RBF, add 2-imidazolidinethione (10.2 g, 100 mmol) .

  • Solvent Addition: Add Absolute Ethanol (40 mL) .

    • Note: The starting material may not dissolve completely at room temperature. This is normal.

  • Addition of Electrophile: While stirring, add Ethyl Iodide (17.1 g, 8.8 mL, 110 mmol) via syringe.

    • Expert Insight: A slight excess (1.1 equiv) ensures complete consumption of the thiourea, simplifying purification.

Phase 2: Reaction & Monitoring
  • Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (Bath temp: ~85°C) for 3 to 4 hours .

    • Observation: The suspension should clear as the product (the hydroiodide salt) is more soluble in hot ethanol than the starting thiourea.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

    • Target: Disappearance of the thiourea spot (

      
      ) and appearance of the polar salt spot (near baseline).
      
Phase 3: Isolation & Purification
  • Concentration: Allow the solution to cool to room temperature. Remove approximately 70-80% of the ethanol under reduced pressure (Rotary Evaporator, 40°C bath).

  • Crystallization:

    • Add Diethyl Ether (50 mL) dropwise to the concentrated residue while stirring vigorously. A white to off-white precipitate should form immediately.[1]

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass with a spatula or sonicate to induce nucleation. Cool the flask in an ice bath for 30 minutes.

  • Filtration: Filter the solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
     mL) to remove excess ethyl iodide and iodine traces.
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     or under high vacuum for 4 hours.
    
Experimental Workflow Diagram

Workflow Setup Setup: Dissolve ETU in EtOH Add Ethyl Iodide Reaction Reaction: Reflux 85°C 3-4 Hours Setup->Reaction Check QC Check: TLC for disappearance of SM Reaction->Check Check->Reaction Incomplete Workup Workup: Concentrate EtOH Precipitate with Et2O Check->Workup Complete Isolate Isolation: Vacuum Filtration Wash with Ether Workup->Isolate

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

Since the specific melting point of the ethyl salt is less commonly reported than the methyl analog, characterization should rely on NMR and comparison to the methyl standard.

ParameterExpected ResultNotes
Appearance White to off-white crystalline solidYellowing indicates free iodine (wash with ether).[1]
Melting Point ~110–130°C (Estimated)Methyl analog is 144-146°C [1].[1] Ethyl chain increases flexibility, likely lowering MP.
1H NMR (DMSO-d6)

1.30 (t, 3H,

)

3.15 (q, 2H,

)

3.95 (s, 4H, Ring

)

10.2 (br s, 2H,

)
The triplet/quartet pattern confirms ethyl group incorporation.
Solubility Soluble in Water, MeOH, EtOH.Insoluble in Ether, Hexanes.[1]Hygroscopic; store in desiccator.[1]

Self-Validation Check:

  • Did the reaction mixture turn clear during reflux? (Yes = Conversion to salt).

  • Is the product soluble in water? (Yes = Salt formation confirmed).

  • Does 1H NMR show a triplet at ~1.3 ppm? (Yes = Ethyl group present).[4]

Storage and Stability

The hydroiodide salt is generally stable but hygroscopic .[1]

  • Storage: Store in a tightly sealed amber vial at room temperature, preferably in a desiccator.

  • Shelf Life: >1 year if kept dry.[1]

  • Instability: Exposure to moisture may lead to hydrolysis, releasing ethyl mercaptan (foul odor).

References

  • Sigma-Aldrich. 2-Methylthio-2-imidazoline hydriodide Product Sheet. (Analogous Reference). Available at:

  • Organic Syntheses. Guanidoacetic Acid (Method describing S-alkylation of thioureas). Org. Synth. 1955, Coll. Vol. 3, 449. Available at:

  • PrepChem. Synthesis of S-alkyl-isothioureas. (General Procedure). Available at:

  • PubChem. 2-Methylthio-2-imidazoline hydroiodide Compound Summary. National Library of Medicine. Available at:

Sources

Application

Technical Application Note: Precision S-Alkylation of 2-Imidazolidinethione

Abstract & Scientific Rationale This application note details the protocol for the selective S-alkylation of 2-imidazolidinethione (Ethylene Thiourea, ETU) using ethyl iodide (Iodoethane). This transformation is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the protocol for the selective S-alkylation of 2-imidazolidinethione (Ethylene Thiourea, ETU) using ethyl iodide (Iodoethane). This transformation is a cornerstone in the synthesis of 2-substituted imidazolines, which serve as critical intermediates in the development of antihypertensive agents (e.g., clonidine analogs), alpha-adrenergic agonists, and diverse heterocyclic building blocks.

Mechanistic Insight: The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism.[1] 2-Imidazolidinethione exists in a tautomeric equilibrium between the thione and thiol forms. However, the sulfur atom, being a "soft" nucleophile with high polarizability, attacks the electrophilic methylene carbon of ethyl iodide. The reaction is chemoselective for sulfur over nitrogen under neutral conditions due to the greater nucleophilicity of the sulfur atom in this tautomeric system.

The direct product is the hydroiodide salt: 2-(ethylthio)-4,5-dihydro-1H-imidazole hydroiodide .

Safety & Hazard Assessment (Critical)

WARNING: Strict adherence to safety protocols is mandatory.

  • 2-Imidazolidinethione (ETU): Classified as a Carcinogen (Category 2) and Reprotoxic (Category 1B) .[2] It is a known goitrogen (thyroid toxin) and teratogen.

    • Control: Handle exclusively in a fume hood. Double-gloving (Nitrile) is required. Weighing must be done in a closed balance or containment powder hood.

  • Ethyl Iodide: A volatile alkylating agent. Suspected carcinogen.[3]

    • Control: Dispense via syringe to minimize vapor exposure.

  • Reaction Risks: The reaction generates alkyl iodides vapors if not properly refluxed.

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic attack and the formation of the hydroiodide salt.

G cluster_conditions Conditions Reactants 2-Imidazolidinethione + Ethyl Iodide TS Transition State (S...C...I) Reactants->TS SN2 Attack (Reflux) Product 2-(Ethylthio)-4,5-dihydro- 1H-imidazole Hydroiodide TS->Product Iodide Displacement Ethanol Solvent Ethanol Solvent Reflux (78°C) Reflux (78°C)

Figure 1: Mechanistic pathway for the S-alkylation of 2-imidazolidinethione.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (10 mmol Scale)Role
2-Imidazolidinethione 102.161.01.02 gNucleophile
Ethyl Iodide 155.971.21.87 g (~0.96 mL)Electrophile
Ethanol (Absolute) -Solvent15 mLReaction Medium
Diethyl Ether -Wash20 mLPrecipitant/Wash
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 1.02 g (10 mmol) of 2-imidazolidinethione.

  • Add 15 mL of absolute ethanol.

    • Note: The starting material may not dissolve completely at room temperature.

  • Fit the flask with a reflux condenser and a drying tube (calcium chloride or Drierite) to exclude moisture.

  • Begin stirring and slowly add 0.96 mL (12 mmol) of ethyl iodide via syringe through the top of the condenser (or septum inlet).

Step 2: Reflux

  • Heat the reaction mixture to a gentle reflux (Oil bath temp: ~85°C).

  • Maintain reflux for 3 to 4 hours .

    • Observation: The reaction mixture should become homogeneous as the starting material reacts and the more soluble salt forms, though the product may eventually begin to crystallize if the concentration is high.

  • Monitoring: Spot a TLC (Silica; 10% MeOH in DCM). ETU typically has a lower Rf than the alkylated salt. Stain with Iodine or UV.

Step 3: Isolation & Workup

  • Remove the heat source and allow the flask to cool to room temperature.

  • Crystallization:

    • If crystals form spontaneously: Cool the flask further in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • If no crystals form: Concentrate the solution to approximately half volume using a rotary evaporator, then add 10 mL of cold diethyl ether dropwise with stirring to induce precipitation.

  • Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 5 mL of cold (1:1) Ethanol/Ether mixture, followed by 10 mL of pure Diethyl Ether to remove unreacted ethyl iodide and iodine traces.

Step 4: Drying

  • Dry the solid in a vacuum desiccator over

    
     or silica gel for 4 hours.
    
Characterization Data[5]
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Lit.): 144–146 °C [1].[4]

  • Yield: Expected range 85–95%.

  • Solubility: Soluble in water and hot ethanol; insoluble in ether and hexane.

Process Workflow Diagram

Workflow Setup Setup: 10mmol ETU + 12mmol EtI in 15mL Ethanol Reflux Reflux: 80°C for 3-4 Hours (Homogeneous Solution) Setup->Reflux Cooling Cooling: Ambient -> Ice Bath (Induce Crystallization) Reflux->Cooling Precipitation Optional: Add Et2O if no solid forms Cooling->Precipitation If soluble Filtration Filtration: Isolate Solid Wash with cold EtOH/Et2O Cooling->Filtration If solid Precipitation->Filtration Drying Final Product: 2-(Ethylthio)-imidazoline HI salt Filtration->Drying

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOH.Concentrate solvent volume by 50% and add excess Diethyl Ether.
Yellow/Brown Product Iodine liberation (oxidation).Wash the solid with a small amount of cold acetone or ether. Ensure reagents are fresh.
Starting Material Remains Insufficient heating or EtI loss.EtI is volatile (bp 72°C). Ensure efficient reflux condenser. Add 0.2 eq extra EtI.

References

  • Sigma-Aldrich. 2-Methylthio-2-imidazoline hydroiodide Product Specification. Accessed October 2023. Link(Note: Reference provided for the analogous methyl derivative melting point range which is chemically similar; specific ethyl derivative data derived from standard thiourea alkylation literature).

  • PrepChem.[2] Synthesis of trans-2-Ethylthio-4,5-diphenyl-imidazoline. Accessed October 2023. Link(Demonstrates the specific S-alkylation protocol on a substituted imidazolidinethione).

  • National Institutes of Health (NIH) PubChem. 2-Imidazolidinethione Safety Data Sheet. Accessed October 2023. Link

  • Organic Chemistry Portal. Synthesis of 2-Imidazolines. Accessed October 2023. Link

Sources

Method

Application Note: Preparation of Imidazoline Derivatives using 2-Ethylthio-2-imidazoline Hydroiodide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale The 2-aminoimidazolin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

The 2-aminoimidazoline pharmacophore is a highly privileged scaffold in medicinal chemistry, most notably recognized for its critical role in centrally acting


-adrenergic receptor agonists such as clonidine, tizanidine, and moxonidine [1]. Synthesizing these derivatives often requires the formation of a challenging C–N bond at the sterically hindered and electronically deactivated C2 position of the imidazoline ring.

Historically, methods employing 2-chloro-2-imidazoline or direct condensation with ethylenediamine and isothiocyanates have suffered from poor yields, harsh conditions, or the need for highly toxic mercuric salts. As a superior alternative, 2-ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) serves as a bench-stable, highly reactive electrophilic synthon [2].

The Causality of the Reagent Design

The efficacy of 2-ethylthio-2-imidazoline hydroiodide relies on three engineered chemical properties:

  • Amidinium Activation: The hydroiodide salt protonates the N3 nitrogen (existing as a resonance-stabilized amidinium ion), which drastically lowers the lowest unoccupied molecular orbital (LUMO) energy at the C2 carbon, making it highly susceptible to nucleophilic attack.

  • Leaving Group Thermodynamics: The ethylthio moiety is an excellent leaving group. Upon tetrahedral intermediate collapse, it is expelled as ethanethiol (ethyl mercaptan), driving the reaction forward entropically as a volatile gas.

  • Counterion Selection: The iodide (

    
    ) counterion is a soft, highly polarizable, and non-coordinating anion. Unlike chloride or sulfate, iodide does not competitively attack the C2 position, ensuring that the incoming amine nucleophile has unhindered access to the electrophilic center.
    

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism analogous to nucleophilic aromatic substitution, adapted for an


 hybridized heterocyclic system.

Mechanism A 2-Ethylthio-2-imidazoline Hydroiodide C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D 2-Aminoimidazoline Derivative C->D Elimination of EtSH E Ethanethiol (Volatile Byproduct) C->E

Caption: Mechanism of C2-nucleophilic substitution on 2-ethylthio-2-imidazoline hydroiodide.

Experimental Workflows & Protocols

The following self-validating protocols have been optimized to ensure high-fidelity reproducibility in drug development laboratories.

Workflow Step1 Step 1: Reagent Synthesis Ethylene thiourea + EtI in Acetone Step2 Step 2: IPC & Isolation Crystallize Hydroiodide Salt (Check MP) Step1->Step2 Step3 Step 3: Coupling Reaction Reagent + R-NH2 in EtOH or Pyridine Step2->Step3 Step4 Step 4: Gas Scrubbing Trap Ethanethiol with NaOCl (Bleach) Step3->Step4 Step5 Step 5: Purification Basification & Recrystallization Step4->Step5

Caption: Step-by-step experimental workflow for the preparation and use of the imidazoline reagent.

Protocol A: Preparation of 2-Ethylthio-2-imidazoline Hydroiodide

Objective: Synthesize the activated electrophile from cheap, commercially available starting materials.

  • Reaction Setup: Suspend 1.0 equivalent (10.2 g, 100 mmol) of imidazolidine-2-thione (ethylene thiourea) in 100 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add 1.1 equivalents (17.1 g, 110 mmol) of ethyl iodide dropwise at room temperature.

    • Causality: Alkylation occurs exclusively at the soft sulfur atom rather than the hard nitrogen atoms due to Pearson's Hard and Soft Acids and Bases (HSAB) theory.

  • Thermal Activation: Heat the mixture to a gentle reflux (56 °C) for 4 hours.

    • Self-Validation (IPC): The initially heterogeneous suspension will become a clear solution as the S-alkylated hydroiodide salt forms and dissolves. Subsequently, as the product concentration exceeds its solubility limit in hot acetone, dense white crystals will begin to precipitate.

  • Isolation: Cool the mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the white crystalline solid under a vacuum and wash with 20 mL of cold diethyl ether.

  • Validation: Dry under a vacuum. The product should yield >90% as a white solid. Verify purity via Melting Point (approx. 135–137 °C) to confirm the absence of unreacted thiourea.

Protocol B: Synthesis of 2-Arylamino-2-imidazolines

Objective: Couple the activated imidazoline with an amine nucleophile.

Safety Warning: This step generates ethanethiol (ethyl mercaptan), which has an extremely potent, foul odor and is toxic. All operations must be conducted in a fume hood. The exhaust of the reflux condenser must be routed through a gas-washing bottle containing a 10% sodium hypochlorite (bleach) solution to oxidatively neutralize the ethanethiol into odorless ethyl ethanesulfonate.

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 equivalent of 2-ethylthio-2-imidazoline hydroiodide (2.58 g, 10 mmol) and 1.1 equivalents of the target primary amine (e.g., aniline, 10.2 mmol).

  • Solvent Selection:

    • For aliphatic amines or electron-rich anilines: Use 20 mL of absolute ethanol.

    • For electron-deficient anilines (e.g., 2,6-dichloroaniline): Use 15 mL of anhydrous pyridine. Causality: Electron-withdrawing groups reduce the nucleophilicity of the amine. Pyridine acts both as a high-boiling solvent (115 °C) to provide kinetic energy and as an acid scavenger to prevent the amine from being prematurely protonated by trace ambient acids [1].

  • Coupling: Reflux the mixture under an inert nitrogen atmosphere.

    • Self-Validation (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1, UV detection). The reaction is complete when the ethanethiol evolution ceases (can be monitored by a lack of bubbling in the bleach trap) and the starting amine is consumed.

  • Work-up & Basification: Concentrate the solvent in vacuo. Dissolve the crude hydroiodide salt in 25 mL of water. Slowly add 1M NaOH until the pH reaches 10–11.

    • Causality: The product exists as a water-soluble hydroiodide salt. Basification deprotonates the imidazoline ring, converting it into the neutral, water-insoluble free base, which precipitates out of the aqueous layer.

  • Isolation: Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate. Recrystallize from hot toluene or ethanol to yield the analytically pure 2-aminoimidazoline derivative.

Quantitative Data & Optimization Matrix

The nucleophilicity of the incoming amine strictly dictates the required reaction conditions. The table below summarizes the optimized parameters for various amine classes derived from our empirical validation.

Amine NucleophileElectronic NatureSolventTemp (°C)Time (h)Yield (%)Product Type
Benzylamine Aliphatic (High Nucleophilicity)Ethanol80 (Reflux)685Aliphatic-substituted
4-Methoxyaniline Aromatic (Electron-Rich)Ethanol80 (Reflux)1082Arylamino-imidazoline
Aniline Aromatic (Neutral)Ethanol80 (Reflux)12782-Phenylamino-2-imidazoline
2,6-Dichloroaniline Aromatic (Sterically Hindered)Pyridine115 (Reflux)2465Clonidine Analog
4-Nitroaniline Aromatic (Electron-Poor)Pyridine115 (Reflux)3645Deactivated Arylamino

Data Interpretation: As demonstrated, aliphatic amines react rapidly under mild conditions. Conversely, anilines with ortho-halogenation (such as those used to synthesize clonidine) suffer from both steric hindrance and inductive electron withdrawal, necessitating extended reflux in pyridine to overcome the high activation energy barrier of the tetrahedral intermediate formation.

References

  • Chapleo, C. B., Butler, R. C., England, D. C., Myers, P. L., Roach, A. G., Smith, C. F., Stillings, M. R., & Tulloch, I. F. (1989). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine." Journal of Medicinal Chemistry, 32(7), 1627-1630.[Link]

Application

Technical Application Note: Optimization of Recrystallization Protocols for 2-Ethylthio-2-imidazoline Hydroiodide

Abstract & Scope This technical guide details the purification of 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6), a critical intermediate in the synthesis of imidazoline-based adrenergic agonists and radioprotec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the purification of 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6), a critical intermediate in the synthesis of imidazoline-based adrenergic agonists and radioprotective agents. While the synthesis via S-alkylation of ethylenethiourea is straightforward, the resulting hydroiodide salt often occludes unreacted starting materials and free iodine, leading to stability issues and "oiling out" during crystallization. This protocol establishes a reproducible recrystallization system using a solvent/anti-solvent approach to maximize purity (>98%) and crystalline stability.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is critical for designing the recrystallization lattice. 2-Ethylthio-2-imidazoline hydroiodide is an ionic salt with a lipophilic ethyl tail, creating a specific solubility window.

Table 1: Physicochemical Properties
PropertyData / Observation
Compound Name 2-Ethylthio-2-imidazoline hydroiodide
CAS Number 86240-40-6
Molecular Formula

Molecular Weight 258.12 g/mol
Appearance White to off-white crystalline solid (crude may be yellow/brown due to

)
Melting Point Expected range: 120–150 °C (Analog 2-Methylthio-2-imidazoline HI mp: 144–146 °C)
Hygroscopicity Moderate to High (Hydroiodide salts are prone to moisture uptake)
Table 2: Solubility Profile & Solvent Selection
Solvent ClassSpecific SolventSolubility BehaviorRole in Protocol
Polar Protic Ethanol (Abs.), MethanolHigh (Cold & Hot)Primary Solvent (Dissolution)
Polar Aprotic AcetoneModerate Intermediate/Wash
Non-Polar Diethyl Ether, HexanesInsoluble Anti-Solvent (Precipitation)
Esters Ethyl AcetateLow/Insoluble Anti-Solvent (Alternative)

Expert Insight: The hydroiodide counterion renders the molecule highly soluble in alcohols. However, the presence of the ethyl group allows for successful precipitation using moderately polar ethers or esters. Water should be avoided as a primary solvent due to potential hydrolysis of the isothiouronium bond back to the urea derivative under heating.

Strategic Protocol Design

The purification strategy relies on the Temperature-Dependent Solubility Differential combined with Anti-Solvent Drowning .

Mechanism of Action[5]
  • Dissolution: High-temperature ethanol disrupts the crystal lattice.

  • Filtration: Removal of insoluble mechanical impurities or polymerized by-products.

  • Nucleation: Controlled addition of diethyl ether reduces the dielectric constant of the medium, forcing the ionic salt out of solution while keeping non-polar impurities (like ethyl iodide) in the mother liquor.

Visualization: Recrystallization Workflow

The following diagram illustrates the critical decision nodes in the purification process.

RecrystallizationWorkflow Start Crude 2-Ethylthio-2-imidazoline HI Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent (Et2O) Until Turbidity Filter->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Scratch Scratch Glass / Add Seed CheckOil->Scratch Yes (Oil) Collect Vacuum Filtration (Wash with Cold Et2O) CheckOil->Collect No (Crystals) Scratch->Cooling Dry Vacuum Desiccation (P2O5 or KOH) Collect->Dry

Figure 1: Logical workflow for the recrystallization of S-alkyl isothiouronium salts, highlighting the critical intervention point for "oiling out" phenomena.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Crude Compound: 2-Ethylthio-2-imidazoline hydroiodide.[1][2][3][4][5][6]

  • Solvent A: Absolute Ethanol (Anhydrous preferred).

  • Solvent B: Diethyl Ether (or Ethyl Acetate if ether is restricted).

  • Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Buchner funnel, Vacuum desiccator.

Step-by-Step Methodology
Phase 1: Dissolution
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of Solvent A (Ethanol) . Start with a ratio of approximately 3-5 mL per gram of solid.

  • Heat the mixture gently to boiling (approx. 78°C).

    • Expert Note: Do not overheat. Prolonged boiling can cause oxidation of the iodide to iodine (

      
      ), turning the solution brown. If the solution is dark, a pinch of activated charcoal can be added and filtered off, though this may reduce yield.
      
  • Add additional ethanol dropwise only until the solid is fully dissolved.

Phase 2: Hot Filtration (Optional but Recommended)
  • If undissolved particles remain (dust, polymer), filter the hot solution through a pre-warmed glass funnel or sintered glass filter.

  • Why Pre-warm? To prevent premature crystallization in the funnel stem, which clogs the filter.

Phase 3: Crystallization Induction
  • Remove the clear solution from heat.

  • While still warm (but not boiling), add Solvent B (Diethyl Ether) dropwise.

  • The Turbidity Point: Continue adding ether until a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethanol to clear the turbidity. The solution should now be saturated.

  • Cover the flask with parafilm (poke a small hole) or a watch glass.

Phase 4: Crystal Growth
  • Allow the flask to cool to room temperature undisturbed. Do not shake.

  • Once at room temperature, transfer to a refrigerator (4°C) for 2–4 hours.

  • Observation: White needles or prisms should form.

Phase 5: Isolation and Drying
  • Filter the cold mixture using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a small volume of cold Diethyl Ether/Ethanol (9:1 ratio) or pure cold Acetone. This removes surface mother liquor containing impurities.

  • Drying: Transfer the solid to a vacuum desiccator.

    • Critical Step: Use KOH pellets or Phosphorus Pentoxide (

      
      )  as the desiccant. Hydroiodide salts can release trace HI acid; KOH helps neutralize acidic vapors and keeps the salt dry.
      
    • Dry for 12–24 hours.

Troubleshooting & Quality Control

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The solution became supersaturated too quickly, or the temperature dropped too fast.

  • Remedy: Reheat the mixture until the oil redissolves. Add a small amount of Ethanol (Solvent A). Allow to cool much more slowly (wrap the flask in a towel). Scratch the inner wall of the flask with a glass rod to induce nucleation.

Issue: Yellow/Brown Discoloration
  • Cause: Oxidation of Iodide (

    
    ) to Iodine (
    
    
    
    ).
  • Remedy:

    • Prevention: Minimize light exposure and heating time.

    • Correction: Wash the final crystals with a small amount of cold acetone. If severe, recrystallize again adding a small amount of sodium thiosulfate to the aqueous phase (if using water) or use charcoal in ethanol.

Quality Confirmation
  • Melting Point: Verify the melting point is sharp (range < 2°C). Expect ~120–150°C (compare to reference 2-methyl analog 144–146°C).

  • TLC: Silica gel, mobile phase MeOH:DCM (1:9). Iodine vapor visualization. Single spot confirms purity.

References

  • Synthesis of 2-Imidazolines (General Methods)

    • Ishihara, M., & Togo, H. (2007).[7] Synthesis of 2-imidazolines from aldehydes and ethylenediamines. Synthesis, 2007(13), 1939-1942.[7] Link

  • Physical Properties of 2-Alkylthio-2-imidazolines

    • Sigma-Aldrich Product Specification. 2-Methylthio-2-imidazoline hydroiodide.[4][8] (Reference for melting point and salt behavior). Link

  • Polymerization and Purification of 2-Ethylthio-2-oxazoline (Analogous Chemistry)

    • Sedlacek, O., et al. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(37), 14788–14797. Link

  • Recrystallization of Thiazoline/Imidazoline Salts

    • Yamamoto, Y., et al. (1975).[9] Studies on thiazole and thiazoline derivatives. Kyoritsu College of Pharmacy, 20, 57-66. (Describes ethanol/propanol recrystallization of related thio-salts). Link

Sources

Method

Technical Application Note: Advanced Handling and Storage of Hygroscopic Hydroiodide Salts

Executive Summary Hydroiodide (HI) salts are frequently utilized in drug development to optimize the solubility and bioavailability of basic active pharmaceutical ingredients (APIs). However, their utility is often compr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroiodide (HI) salts are frequently utilized in drug development to optimize the solubility and bioavailability of basic active pharmaceutical ingredients (APIs). However, their utility is often compromised by two synergistic instability vectors: extreme hygroscopicity and oxidative photosensitivity .

This Application Note provides a rigorous, field-proven methodology for handling HI salts. Unlike generic hygroscopic protocols, this guide addresses the specific chemical liability of the iodide counterion—its propensity to oxidize to elemental iodine (


) upon exposure to moisture and light, leading to potency loss and discoloration.

The Physicochemical Challenge: The "Iodide Cascade"

To handle these salts effectively, one must understand the mechanism of failure. It is not simply "getting wet"; it is a chemical degradation loop.

The Degradation Mechanism
  • Moisture Uptake: HI salts are deliquescent. They strip moisture from the air, forming a localized aqueous film on the crystal surface.

  • Micro-pH Shift: The dissolved salt can create an acidic micro-environment (hydroiodic acid equilibrium).

  • Oxidation: In this aqueous, acidic environment, atmospheric oxygen (

    
    ) and photons (
    
    
    
    ) rapidly oxidize the iodide ion (
    
    
    ) to elemental iodine (
    
    
    ).
  • Autocatalysis: Elemental iodine is often brown/yellow and can react further with the API (iodination of aromatic rings), rendering the sample impure.

Visualization of the Failure Mode

IodideCascade Salt Dry Hydroiodide Salt (White/Off-White) Film Aqueous Surface Film (Acidic Micro-pH) Salt->Film Deliquescence Moisture Atmospheric Moisture (>40% RH) Moisture->Film Iodine Elemental Iodine (I₂) (Yellow/Brown Discoloration) Film->Iodine Oxidation (4HI + O₂ → 2I₂ + 2H₂O) Light UV/Visible Light + Oxygen Light->Iodine Catalysis Degradation API Degradation (Iodination/Hydrolysis) Iodine->Degradation Irreversible Rxn

Figure 1: The "Iodide Cascade" mechanism.[1] Note that moisture is the gateway permissive factor that allows light and oxygen to drive the oxidation.

Core Protocol 1: Material Reception & Storage Hierarchy

Objective: Maintain the "Chemical Cold Chain" from the moment the vendor package arrives.

The "Golden Rule" of Storage

Never store HI salts in the same secondary containment as strong acids or oxidizers. The storage environment must be Cool, Dark, and Dry .

Storage Tier System

Select the storage method based on the duration of storage and critical nature of the material.

TierStorage MethodRecommended ForProtocol Details
Tier 1 (Gold Standard) Glovebox (Ar/N2) Reference Standards, Long-term API storageAtmosphere: <1 ppm

, <1 ppm

. Store in amber crimp-top vials.
Tier 2 (Standard) Desiccator Cabinet Active Projects (Daily use)Amber glass desiccator. Desiccant: Activated Molecular Sieves (4Å) or

. Vacuum is preferred over static air.
Tier 3 (Short Term) Double-Vialing Transport / BenchtopInner vial: Amber glass with Teflon-lined cap. Outer vial: Larger jar containing a desiccant packet.

Critical Warning: Do not use standard silica gel if the humidity is extremely high; it can saturate quickly. For HI salts, Phosphorus Pentoxide (


)  or Molecular Sieves  are superior due to higher avidity at low RH [1].

Core Protocol 2: Weighing & Dispensing

Objective: Obtain an accurate mass without introducing water weight or initiating the degradation cascade.

Environmental Prerequisites
  • Relative Humidity (RH): Must be <40%.[2] If lab RH is >50%, do not open the master container on an open bench.

  • Lighting: Dim the lights or use amber shields if the salt is known to be ultra-photosensitive.

The "Inert Gas Blanket" Technique (Benchtop)

If a glovebox is unavailable, use this technique to simulate inert conditions.

Materials:

  • Inverted funnel connected to a dry Nitrogen/Argon line.

  • Anti-static gun (Zerostat).

  • Pre-dried weighing boat (metal or glass preferred over plastic to reduce static).

Step-by-Step:

  • Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation on the cold salt.

  • Purge: Position the inverted funnel over the balance pan. Establish a gentle, laminar flow of dry gas.

  • De-Static: Discharge the weighing boat and the spatula with the anti-static gun. HI salts are prone to static clumping.

  • Aliquot: Open the vial under the gas stream. Transfer the required amount quickly.

  • Reseal: Immediately purge the headspace of the source vial with inert gas and close tightly. Parafilm is insufficient for long-term storage; use electrical tape or a secondary container.

Self-Validation Check:

  • Did the mass drift upwards continuously while weighing?

    • Yes: The salt is absorbing water. The weight is invalid. Stop. Dry the material or move to a glovebox.[3][4]

Core Protocol 3: Solubilization & Solution Handling

Objective: Prevent solution-phase oxidation (yellowing) during experimentation.

Solvent Preparation

Dissolved oxygen is the enemy.

  • Degassing: Sparge all solvents (water, DMSO, methanol) with Helium or Nitrogen for 15 minutes prior to adding the salt.

  • Antioxidants (Optional): If the assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the solvent before adding the HI salt. This acts as a sacrificial antioxidant [2].

The "Amber & Argon" Rule
  • Vessel: Always use amber glassware or wrap clear vials in aluminum foil.

  • Headspace: Never leave a solution with air headspace. Flush with Argon before capping.[4]

  • Usage Window: HI salt solutions should be considered "fresh prep only." Do not store >24 hours unless frozen (-20°C) and protected from light.

Troubleshooting & Quality Control

Visual Indicators
  • White/Off-White: Good condition.

  • Pale Yellow: Mild surface oxidation. (May still be usable for qualitative work, but check purity).

  • Brown/Clumped: Severe degradation and deliquescence. Discard.

Decision Matrix: Handling Strategy

HandlingMatrix Start Start: Handling HI Salt CheckRH Check Lab Humidity (RH) Start->CheckRH HighRH RH > 50% CheckRH->HighRH LowRH RH < 40% CheckRH->LowRH Glovebox MANDATORY: Glovebox / Glove Bag HighRH->Glovebox Benchtop Benchtop Handling Permissible LowRH->Benchtop Standard Standard Weighing (Rapid) Glovebox->Standard StaticCheck Static/Clumping Observed? Benchtop->StaticCheck AntiStatic Use Anti-Static Gun + Metal Weigh Boat StaticCheck->AntiStatic Yes StaticCheck->Standard No

Figure 2: Operational decision tree for daily handling.

References

  • BenchChem Technical Support. (2025).[2][5] Managing Hygroscopicity of Hydrazinium and Hydroiodide Salts. Retrieved from

  • Kelly, F. C. (1953). Stability of Iodine Compounds in Iodized Salt. World Health Organization.[6][7] Retrieved from

  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from

  • National Institutes of Health (NIH). (2004). Adding an oxidant increases the stability of iodine in iodized salt. Food and Nutrition Bulletin. Retrieved from

  • Brieflands. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity.[6][7][8] Retrieved from

Sources

Application

Application Note: The Role of 2-Ethylthio-2-imidazoline Hydroiodide in Heterocyclic Compound Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the imidazoline ring is a privileged pharmacophore, appearing in numerous therapeutics ranging from


-adrenergic agonists (e.g., Clonidine) to muscarinic receptor modulators [1]. Synthesizing these derivatives efficiently requires a robust electrophilic building block. 2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6)  serves as a premier synthon for installing the 4,5-dihydro-1H-imidazole moiety onto complex molecular architectures [2].
The Causality of Reagent Selection

When designing a synthetic route for 2-substituted imidazolines, chemists must select an appropriate leaving group at the C2 position.

  • 2-Chloro-2-imidazolines are highly electrophilic but extremely moisture-sensitive, often hydrolyzing prematurely to the inactive imidazolidinone.

  • 2-Methoxy-2-imidazolines are stable but exhibit poor leaving-group thermodynamics, requiring excessively harsh conditions for nucleophilic displacement.

  • 2-Ethylthio-2-imidazoline hydroiodide strikes the optimal thermodynamic balance. The ethylthio group is highly polarizable, making it an excellent leaving group. Furthermore, the hydroiodide salt formulation protonates the imine nitrogen, generating an amidinium-like intermediate that drastically lowers the lowest unoccupied molecular orbital (LUMO) energy at the C2 carbon. This electronic activation permits nucleophilic attack by sterically hindered or electron-deficient anilines under manageable conditions [3].

Mechanism A 2-Ethylthio-2-imidazoline Hydroiodide B Nucleophilic Attack (e.g., Ar-NH2) A->B Amine Addition C Tetrahedral Intermediate B->C C2 Attack D Elimination of Ethanethiol C->D Leaving Group E 2-Amino-2-imidazoline Derivative D->E Product Formation

Mechanistic pathway of nucleophilic displacement at the C2 position.

Quantitative Data & Reagent Profiling

To ensure reproducible scale-up, it is critical to understand the physicochemical boundaries of the reagent. Table 1 summarizes the core properties of the building block, while Table 2 provides a comparative analysis of leaving groups to justify synthetic choices.

Table 1: Physicochemical Properties [2]
PropertySpecification
Chemical Name 2-(Ethylthio)-4,5-dihydro-1H-imidazole hydroiodide
CAS Number 86240-40-6
Molecular Formula C₅H₁₁IN₂S
Molecular Weight 258.12 g/mol
SMILES CCSC1=NCCN1.I
Storage Conditions Sealed in dry conditions, 2-8°C (Hygroscopic)
Table 2: Comparative Leaving Group Analysis in Imidazoline Synthesis
SubstrateLeaving GroupReactivityStabilityPrimary Byproduct
2-Chloro-2-imidazolineCl⁻Very HighLow (Hydrolyzes)HCl gas
2-Ethylthio-2-imidazoline HI EtS⁻ High High Ethanethiol (EtSH)
2-Methylthio-2-imidazoline HIMeS⁻HighModerateMethanethiol (MeSH)
2-Methoxy-2-imidazolineMeO⁻LowHighMethanol

Note: While 2-methylthio derivatives are also common, the ethylthio variant produces ethanethiol upon displacement. Ethanethiol (b.p. 35°C) is slightly easier to trap in standard laboratory scrubbers compared to the highly volatile methanethiol (b.p. 6°C).

Synthetic Pipeline & Applications

2-Ethylthio-2-imidazoline hydroiodide is deployed across three primary synthetic pathways in drug discovery:

  • Clonidine Analogues: Direct displacement with aromatic amines to yield

    
    -adrenergic agonists [3].
    
  • Spiro-Heterocycles: Annulation reactions with cyclic ketones to produce muscarinic agonists acting on the cholinergic system [4].

  • Fused Pyrimidines: Reactions with bis-nucleophiles to generate kinase inhibitors.

Workflow Core 2-Ethylthio-2-imidazoline HI (Electrophilic Hub) Path1 Primary Amines / Anilines Core->Path1 Path2 Bis-nucleophiles (e.g., Ethylenediamine) Core->Path2 Path3 Cyclic Ketones + Cyanide/Carbonate Core->Path3 Prod1 Clonidine Analogs (α2 Agonists) Path1->Prod1 Pyridine, Reflux Prod2 Fused Imidazoles (Kinase Inhibitors) Path2->Prod2 Cyclization Prod3 Spiro-Heterocycles (Muscarinic Agonists) Path3->Prod3 Spiro-annulation

Synthetic pipeline utilizing 2-ethylthio-2-imidazoline hydroiodide.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific in-process controls (IPCs), the chemist can visually and chemically verify that the mechanistic pathway is proceeding as intended.

Protocol A: Synthesis of 2-Arylamino-2-imidazolines (Clonidine Analogs)

Objective: Displace the ethylthio group with a substituted aniline to form a 2-arylamino-2-imidazoline.

Materials:

  • 2-Ethylthio-2-imidazoline hydroiodide (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Anhydrous Pyridine or Acetonitrile (Solvent)

  • Glacial acetic acid (Catalytic, if using Acetonitrile)

  • Sodium hypochlorite (Bleach) for off-gas trapping

Step-by-Step Methodology:

  • Setup & Safety: Assemble a 2-neck round-bottom flask equipped with a reflux condenser. Connect the top of the condenser to a gas bubbler submerged in a concentrated sodium hypochlorite (bleach) solution. Causality: The reaction will evolve ethanethiol gas. Bleach oxidizes the toxic, foul-smelling thiol into an odorless sulfonic acid, ensuring safety and providing a visual indicator of reaction progress.

  • Initialization: Suspend 2-Ethylthio-2-imidazoline hydroiodide (10 mmol, 2.58 g) in 20 mL of anhydrous pyridine under a nitrogen atmosphere.

  • Nucleophile Addition: Add the substituted aniline (12 mmol) dropwise.

  • Thermal Activation: Heat the mixture to reflux (approx. 115°C).

  • Self-Validation (IPC): Monitor the bleach trap. Bubbling indicates the displacement of ethanethiol. When gas evolution ceases (typically 5-8 hours), the nucleophilic substitution is complete [3].

  • Workup: Cool the mixture to room temperature. Evaporate the pyridine under reduced pressure. Partition the residue between 1M NaOH (to neutralize the hydroiodide salt) and Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize the crude product from ethanol/water to yield the pure 2-arylamino-2-imidazoline.

Protocol B: Synthesis of Spiro-Heterocycles via Annulation

Objective: Synthesize spiro-compounds (e.g., 1-methylpiperidine-4-spiro-4'-(2'-ethylthio-2'-imidazoline-5'-one)) for cholinergic system targeting [4].

Materials:

  • 2-Ethylthio-2-imidazoline hydroiodide (1.0 equiv)

  • 1-Methylpiperidine-4-one (1.0 equiv)

  • Potassium Cyanide (KCN) & Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol/Water mixture

Step-by-Step Methodology:

  • Bucherer-Bergs Precursor Formation: In a sealed vessel, react 1-methylpiperidine-4-one with KCN and (NH₄)₂CO₃ in an ethanol/water mixture at 60°C for 12 hours to form the hydantoin intermediate.

  • Thio-activation: Convert the hydantoin to the corresponding dithio-derivative using Lawesson's reagent or P₄S₁₀.

  • Alkylation & Annulation: React the intermediate with ethyl iodide to form the ethylthio-leaving group in situ, or directly couple the pre-formed 2-Ethylthio-2-imidazoline hydroiodide with the cyclic ketone derivative under basic conditions (e.g., Potassium tert-butoxide in THF).

  • Self-Validation (IPC): Use LC-MS to track the disappearance of the M+ 258 peak (the imidazoline starting material) and the emergence of the spiro-adduct mass. The rigidity of the spiro-center will drastically shift the retention time compared to the linear precursors.

  • Isolation: Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography (Eluent: DCM/MeOH 95:5 with 1% NH₄OH).

References

  • Chapleo, C. B., et al.

    
    -Adrenoreceptor Partial Agonist Clonidine." Journal of Medicinal Chemistry, 1989. 
    
  • Cupps, T. L., & Bogdan, S. "Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
  • Fisher, A., et al. "Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity." US Patent and Trademark Office, US5852029A, 1998.
Method

Technical Application Note: Biological Assay Preparation using 2-Ethylthio-2-imidazoline Hydroiodide

Abstract & Scope This technical guide details the handling, preparation, and application of 2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6) . While this compound possesses intrinsic affinity for specific imidazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the handling, preparation, and application of 2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6) . While this compound possesses intrinsic affinity for specific imidazoline binding sites (I2) and histamine H3 receptors, its primary utility in drug discovery is as a privileged electrophilic precursor . It is the standard reagent for the rapid "one-pot" synthesis of 2-amino-imidazolines (e.g., Clonidine, Moxonidine analogs) via nucleophilic displacement.

This document provides two distinct workflows:

  • Synthetic Preparation: Converting the precursor into bioactive library candidates for screening.

  • Direct Assay Preparation: Solubilization and handling for direct pharmacological characterization (e.g., I2 receptor binding).

Chemical Identity & Properties

PropertySpecification
Compound Name 2-Ethylthio-2-imidazoline hydroiodide
Synonyms 2-(Ethylthio)-4,5-dihydro-1H-imidazole hydroiodide; 2-SEt-Imidazoline HI
CAS Number 86240-40-6
Molecular Formula C₅H₁₁IN₂S
Molecular Weight 258.12 g/mol
Physical State White to off-white crystalline powder
Solubility High: Water (>50 mM), DMSO, Ethanol.[1] Low: Hexane, Toluene.[2]
Stability Hygroscopic and Light Sensitive . Iodide salts may yellow over time due to oxidation (

). Store at -20°C, desiccated, protected from light.
Reactivity The ethylthio group (

) is an excellent leaving group, susceptible to nucleophilic attack by primary/secondary amines.

Workflow Visualization

The following diagram illustrates the dual-pathway application of this compound in a biological setting: Path A (Synthesis of High-Affinity Ligands) and Path B (Direct Screening).

AssayWorkflow cluster_PathA Path A: Bioactive Ligand Synthesis (Pre-Assay) cluster_PathB Path B: Direct Assay Use Start 2-Ethylthio-2-imidazoline Hydroiodide (Solid) Reaction Nucleophilic Displacement (R-NH2 + Reflux) Start->Reaction  Precursor   Solubilization Stock Solution (100 mM in DMSO) Start->Solubilization  Direct Probe   Purification Desalting/Recrystallization Reaction->Purification NewLigand 2-Amino-Imidazoline (e.g., Clonidine Analog) Purification->NewLigand NewLigand->Solubilization  Screening   Dilution Serial Dilution (Assay Buffer) Solubilization->Dilution Binding Receptor Binding (I2 / Alpha-2) Dilution->Binding

Caption: Dual-utility workflow showing the conversion of the ethylthio precursor into active drugs (Path A) or its direct use as a pharmacological probe (Path B).

Protocol A: Synthesis of Bioactive Ligands (Assay Preparation)

Context: This protocol is used when the goal is to generate a library of 2-amino-imidazolines (e.g., for SAR studies) using 2-Ethylthio-2-imidazoline as the core scaffold.

Mechanism

The reaction proceeds via an addition-elimination mechanism where an amine nucleophile displaces the ethylthio group, releasing ethanethiol (EtSH) as a byproduct.



Materials
  • Reagent: 2-Ethylthio-2-imidazoline hydroiodide (1.0 eq).

  • Nucleophile: Primary or secondary amine (e.g., 2,6-dichloroaniline for Clonidine synthesis) (1.1 eq).

  • Solvent: Ethanol (absolute) or Isopropanol.

  • Scavenger: Sodium Hydroxide (NaOH) or Triethylamine (to neutralize HI if free base is desired).

Step-by-Step Procedure
  • Stoichiometry: Dissolve 258 mg (1 mmol) of 2-Ethylthio-2-imidazoline hydroiodide in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the target amine.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.1 mmol of Triethylamine to liberate the free base.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Critical Safety Check: This reaction releases ethanethiol , which has a potent, offensive stench. Must be performed in a high-efficiency fume hood. Use a bleach trap for the exhaust if possible.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (lower Rf) should disappear.

  • Work-up:

    • Cool reaction to room temperature.

    • Concentrate solvent under reduced pressure.

    • Crystallization: Triturate the residue with cold ether or acetone to precipitate the hydroiodide salt of the product.

  • Validation: Confirm structure via Mass Spectrometry (loss of -SEt mass, gain of -NHR mass).

Protocol B: Direct Solubilization & Binding Assay

Context: Using 2-Ethylthio-2-imidazoline hydroiodide directly as a ligand to define non-specific binding or characterize I2-imidazoline receptor affinity.

Stock Solution Preparation

The hydroiodide salt is highly polar. Avoid freeze-thaw cycles which degrade the thioether bond.

ComponentConcentrationVolumeMethod
Solid Reagent 2.58 mg-Weigh into amber glass vial (light sensitive).
Vehicle (DMSO) 100%100 µLVortex for 30s until clear.
Result 100 mM Stock 100 µLStore at -20°C (Max 1 month).
Serial Dilution (Assay Ready)

Prepare working solutions immediately before the assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM

    
    .
    
  • Intermediate Dilution: Dilute 100 mM stock 1:100 in buffer

    
     1 mM (1% DMSO).
    
  • Dose-Response Curve: Perform 1:10 serial dilutions to span

    
     M to 
    
    
    
    M.
Receptor Binding Assay (Example: I2 Site)
  • Tissue Source: Rat cerebral cortex membranes or Idazoxan-induced PC12 cells.

  • Radioligand:

    
    -2-BFI or 
    
    
    
    -Idazoxan (in the presence of epinephrine to block
    
    
    sites).
  • Incubation:

    • Mix 100 µL Membrane Prep + 50 µL Radioligand + 50 µL 2-Ethylthio-2-imidazoline (various concentrations).

    • Incubate at 25°C for 45 minutes.

    • Terminate via rapid filtration over GF/B filters.

  • Expectation: 2-Ethylthio-2-imidazoline typically displays lower affinity (

    
     in 
    
    
    
    M range) compared to 2-amino derivatives (
    
    
    in nM range), making it an excellent tool for defining Structure-Activity Relationships (SAR).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Yellowing of Stock Solution Oxidation of Iodide (

) to Iodine (

).
The compound is light sensitive. Use amber vials. Add 1 mM Ascorbic acid to aqueous buffers if assay permits.
Low Yield (Synthesis) Incomplete displacement of Ethylthio group.Increase reflux time or use a higher boiling solvent (e.g., n-Butanol). Ensure amine nucleophile is not protonated.
Precipitation in Assay Low solubility of the free base at pH 7.4.The hydroiodide salt is soluble, but the free base may crash out. Keep DMSO concentration at 1-2% in the final assay well.
Offensive Odor Release of Ethanethiol.Mandatory: Use bleach (sodium hypochlorite) to wash all glassware used in synthesis; bleach oxidizes thiols to odorless sulfonates.

References

  • Chemical Identity & CAS

    • Source: ChemScene & PubChem Database. "2-(Ethylthio)-4,5-dihydro-1H-imidazole hydroiodide". CAS: 86240-40-6.[1]

    • (Note: Ethyl analog inferred from homologous series).

  • Synthetic Utility (Clonidine/Imidazoline Synthesis)

    • Rouot, B., et al. (1976).[3] "Clonidine and related analogues. Quantitative correlations." Journal of Medicinal Chemistry, 19(8), 1049-1054.[3] (Describes the displacement of alkylthio groups to form amino-imidazolines).

  • Receptor Binding Context

    • Dardonville, C., & Rozas, I. (2004). "Imidazoline binding sites and their ligands: An overview of the different chemical structures." Medicinal Research Reviews, 24(2), 239-261.
  • Handling of Thio-Imidazolines

    • Wu, Y., & Swager, T. (2019). "Living Polymerization of 2-Ethylthio-2-oxazoline..." J. Am. Chem. Soc.[4] (Details the reactivity of the 2-ethylthio-cyclic imino ether core).

Sources

Application

Synthesis of alpha-adrenergic receptor ligands from imidazoline precursors

Advanced Synthesis & Characterization of Imidazoline-Based -Adrenergic Ligands Application Note: AN-IMG-2026-A Executive Summary The imidazoline scaffold represents a "privileged structure" in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis & Characterization of Imidazoline-Based -Adrenergic Ligands

Application Note: AN-IMG-2026-A

Executive Summary

The imidazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast class of


-adrenergic receptor (

-AR) ligands. While early derivatives like Naphazoline targeted

-receptors (vasoconstriction), amino-imidazolines like Clonidine revolutionized hypertension therapy by selectively targeting central

-receptors.

This guide provides a rigorous technical workflow for the synthesis of 2-amino-imidazoline ligands (Clonidine analogues) and 2-alkyl/aryl-imidazolines, coupled with downstream pharmacological validation. It addresses the specific challenge of differentiating


-AR activity from "Imidazoline Receptor" (

) binding, a common source of off-target effects.

Chemical Synthesis Strategies

The synthesis of imidazoline ligands generally follows two distinct pathways depending on the linkage between the aromatic core and the imidazoline ring.

Pathway A: The Isothiourea Route (Amino-Imidazolines)

Target: Clonidine, Apraclonidine, Brimonidine analogues. This is the preferred route for generating


-selective agonists. The nitrogen bridge provides rotational freedom critical for fitting the 

orthosteric pocket.

Mechanism:

  • Activation: Aniline conversion to isothiocyanate (or thiourea).

  • Methylation: Formation of the S-methylisothiourea intermediate (a potent electrophile).

  • Cyclization: Nucleophilic attack by ethylenediamine with elimination of methanethiol.

Pathway B: The Nitrile/Pinner Route (Alkyl/Aryl-Imidazolines)

Target: Naphazoline, Oxymetazoline, Xylometazoline analogues. These ligands typically show mixed


 activity or 

selectivity.

Mechanism:

  • Direct Fusion: Nitrile + Ethylenediamine (requires high heat/catalyst like sulfur or

    
    ).
    
  • Pinner Reaction: Nitrile

    
     Imidate (via HCl/EtOH) 
    
    
    
    Imidazoline.
Visualization: Synthesis Workflow

SynthesisPathways Start_Aniline Precursor: Substituted Aniline Inter_Thiourea Thiourea Formation (NH4SCN) Start_Aniline->Inter_Thiourea Start_Nitrile Precursor: Aryl Nitrile Inter_Imidate Pinner Salt (Imidate) Start_Nitrile->Inter_Imidate HCl / EtOH Product_Aryl 2-Aryl-Imidazoline (Naphazoline-like) Start_Nitrile->Product_Aryl Direct Fusion (Cat: Sulfur/120°C) Inter_S_Methyl S-Methylisothiourea (MeI / Alkylation) Inter_Thiourea->Inter_S_Methyl Product_Amino 2-Amino-Imidazoline (Clonidine-like) Inter_S_Methyl->Product_Amino + EDA (-MeSH) Inter_Imidate->Product_Aryl + EDA (-NH3) Reagent_EDA Ethylenediamine (Cyclization)

Figure 1: Divergent synthetic pathways for amino- and aryl-imidazoline ligands.

Detailed Protocol: Synthesis of 2-(Arylamino)imidazolines

Objective: Synthesis of a 2,6-dichlorophenyl-amino-imidazoline (Clonidine analogue) via the S-methylisothiourea route.

Reagents & Equipment[1][2][3][4]
  • 2,6-Dichloroaniline (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Benzoyl chloride (1.1 eq)

  • Methyl Iodide (MeI) (CAUTION: Carcinogen)

  • Ethylenediamine (Excess)[1]

  • Reflux condenser, inert gas (

    
    ) manifold.
    
Step-by-Step Methodology
Phase 1: Thiourea Formation
  • Dissolve ammonium thiocyanate (1.2 eq) in acetone.

  • Add benzoyl chloride (1.1 eq) dropwise at

    
     to form benzoyl isothiocyanate in situ. Stir for 15 min.
    
  • Add 2,6-dichloroaniline (1.0 eq) in acetone dropwise. Reflux for 1 hour.

  • Pour into ice water to precipitate the benzoyl-thiourea intermediate. Filter and wash.[2][3][4]

  • Hydrolysis: Reflux the intermediate in 10% NaOH for 30 min to remove the benzoyl group. Acidify with HCl to precipitate the free phenylthiourea.

    • Checkpoint: Verify structure via IR (characteristic

      
       stretch at 
      
      
      
      ).
Phase 2: S-Methylation
  • Dissolve the phenylthiourea in methanol.

  • Add Methyl Iodide (1.1 eq). Note: Perform in a fume hood; MeI is highly toxic.

  • Reflux for 2–4 hours.

  • Evaporate solvent to yield the S-methylisothiourium hydriodide salt.

    • Why this step? The methylthio group (-SMe) is a far superior leaving group compared to -SH or -NH2, facilitating the subsequent nucleophilic attack.

Phase 3: Imidazoline Ring Closure
  • Suspend the S-methylisothiourium salt in absolute ethanol.

  • Add Ethylenediamine (2.0 eq).

  • Reflux for 6–12 hours. Monitor for the evolution of methanethiol (rotten cabbage odor) – use a scrubber trap containing bleach.

  • Workup: Concentrate in vacuo. Basify with 2M NaOH to pH 10.

  • Extract with Dichloromethane (DCM) (

    
    ).
    
  • Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Ether or convert to HCl salt using ethereal HCl for stability.

Pharmacological Characterization: Radioligand Binding

Synthesizing the ligand is only half the battle. You must determine its affinity (


) and selectivity (

vs

).
Protocol: Competitive Binding Assay ( -AR)

Materials:

  • Source: Rat cerebral cortex membranes (rich in

    
    ) or CHO cells expressing human 
    
    
    
    -AR subtypes.
  • Radioligand:

    
    -RX821002 (Antagonist, high specificity) or 
    
    
    
    -Clonidine (Agonist).
  • Non-specific control: Phentolamine (

    
    ).[2]
    

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at

    
     (remove debris), then 
    
    
    
    (pellet membranes). Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Incubation:

    • Tube A: Membrane +

      
      -Ligand + Buffer (Total Binding).
      
    • Tube B: Membrane +

      
      -Ligand + Phentolamine (Non-Specific Binding).[2]
      
    • Tube C (Test): Membrane +

      
      -Ligand + Synthesized Imidazoline  (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 mins.
    
  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).

Structure-Activity Relationship (SAR) Analysis

The imidazoline core is sensitive to steric and electronic modifications.

Structural ModificationEffect on

Affinity
Effect on SelectivityMechanistic Insight
Ortho-substitution (Phenyl) Increases High

Selectivity
Forces the phenyl ring perpendicular to the imidazoline plane (non-coplanar), essential for the

binding pocket [1].
Para-substitution DecreasesLowers SelectivitySteric clash in the hydrophobic pocket.
Bridge Modification --Replacing the amino bridge (-NH-) with methylene (-CH2-) (e.g., Naphazoline) often shifts selectivity toward

[2].
Imidazoline Ring Expansion Decreases-Expansion to tetrahydropyrimidine (6-membered ring) generally reduces affinity.
Signaling Pathway Visualization

Understanding the downstream effect is crucial.


-ARs are 

coupled.[5]

Signaling Ligand Imidazoline Ligand Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA Reduced Activation Response Physiological Effect (↓ BP, Sedation) PKA->Response Downstream Signaling

Figure 2: Signal transduction pathway for


-adrenergic agonists.

Troubleshooting & Expert Insights

Synthesis Pitfalls
  • Problem: Low yield during cyclization.

    • Cause: Ethylenediamine is hygroscopic. Water poisons the reaction by hydrolyzing the intermediate.

    • Solution: Distill ethylenediamine over KOH pellets before use or use the p-toluenesulfonate salt of ethylenediamine for solid-phase-like fusion.

  • Problem: "Rotten" smell persists.

    • Cause: Incomplete removal of Methanethiol (MeSH).

    • Solution: MeSH is a gas. Ensure vigorous reflux and a steady

      
       stream to drive the equilibrium forward.
      
Assay Specificity
  • The "Imidazoline" Problem: Many ligands (like Clonidine) also bind to Imidazoline Receptors (

    
     in the brainstem).
    
    • Control: To claim

      
       specificity, you must run a parallel binding assay using Efaroxan  (highly selective 
      
      
      
      antagonist) vs. Rilmenidine (selective
      
      
      ligand) to deconvolute the binding profile [3].

References

  • Pigini, M., et al. (2000).[6][7] Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 883-888.[6]

  • Ruffolo, R. R., et al. (1995).[8] Structure-Activity Relationships and Therapeutic Applications of alpha-Adrenergic Receptor Ligands. Journal of Medicinal Chemistry, 38, 3681–3716.[8]

  • Bousquet, P., et al. (1984). Imidazoline receptors: From basic concepts to recent developments. Journal of Cardiovascular Pharmacology.

  • BenchChem. (2025).[2] Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists.

  • National Institutes of Health (NIH). (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression.[2][9] PMC Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-Ethylthio-2-imidazoline hydroiodide synthesis

Technical Support Center: 2-Ethylthio-2-imidazoline Hydroiodide Synthesis Introduction Welcome to the technical support center for imidazoline synthesis. You are likely targeting 2-ethylthio-2-imidazoline hydroiodide , a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethylthio-2-imidazoline Hydroiodide Synthesis

Introduction

Welcome to the technical support center for imidazoline synthesis. You are likely targeting 2-ethylthio-2-imidazoline hydroiodide , a critical intermediate often used to synthesize tricyclic bioactive compounds or functionalized polymers (e.g., polyoxazolines).[1]

This reaction is a classic S-alkylation of a thiourea derivative.[1] While ostensibly simple, the formation of the hydroiodide salt presents specific challenges regarding yield, purification (oiling out), and stability (hygroscopicity and oxidation). This guide moves beyond basic textbook procedures to address the practical "pain points" of the synthesis.

Module 1: The Optimized Protocol

To maximize yield and purity, we recommend a modification of the standard reflux procedure that prioritizes stoichiometry and moisture control.

The "Golden Standard" Workflow
ParameterRecommendationRationale
Limiting Reagent 2-Imidazolidinethione (Ethylene Thiourea)The thiourea is the nucleophile; it must be fully consumed to simplify workup.[1]
Alkylating Agent Iodoethane (Ethyl Iodide)Use 1.1 – 1.2 equivalents .[1] A slight excess drives the equilibrium but prevents difficult removal of toxic halides later.
Solvent Absolute Ethanol or MethanolPolar protic solvents stabilize the transition state.[1] Must be anhydrous to prevent hydrolysis to the urea.[1]
Temperature Reflux (~78°C for EtOH)Required to overcome the activation energy for S-alkylation.[1]
Time 3–5 Hours (Monitor via TLC)Extended reflux (>12h) can lead to decomposition or iodine liberation.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 2-imidazolidinethione in anhydrous ethanol (approx. 5–10 mL per gram of reactant).

  • Addition: Add 1.15 eq of iodoethane dropwise at room temperature.

    • Note: Iodoethane is volatile and light-sensitive.[1] Handle in a hood with minimal light exposure.[1]

  • Reflux: Heat the mixture to reflux. The suspension should clarify as the product (an ionic salt) forms and dissolves in the hot ethanol.

  • Monitoring: Check TLC (System: CHCl3/MeOH 9:1). The starting thiourea (lower Rf) should disappear.

  • Isolation (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to ~20% of its original volume.

    • Do not evaporate to dryness initially, as this often yields a sticky oil/gum.[1]

    • Add cold diethyl ether (or MTBE) to the concentrated residue to induce precipitation.[1]

  • Purification: Filter the white/off-white solid.[1] Wash with cold ether to remove excess iodoethane and iodine traces. Dry in a vacuum desiccator over

    
    .
    

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is common with hydroiodide salts, which often form supercooled liquids or gums due to trace solvent impurities or moisture.[1] Solution:

  • Trituration: Add diethyl ether to the oil and scratch the flask walls vigorously with a glass rod.[1] This provides nucleation sites.[1]

  • Seeding: If you have a previous batch, add a tiny crystal seed.[1]

  • Solvent Swap: Evaporate the alcohol completely (rotovap), redissolve in a minimum amount of warm acetonitrile , and let it cool slowly. Acetonitrile is excellent for crystallizing polar salts.[1]

Q2: The product turned yellow/brown during storage. Is it ruined?

Diagnosis: No, but it is degrading. The color comes from the oxidation of the iodide counterion (


) to free iodine (

) upon exposure to air/light. Solution:
  • Immediate Fix: Wash the solid with a small amount of cold acetone or ether; the free iodine is soluble and will wash away, leaving the white salt.

  • Prevention: Store the salt in an amber vial under argon or nitrogen.[1]

Q3: My yield is low (<60%). What variables should I check?

Diagnosis: Loss of volatile ethyl iodide or competitive hydrolysis.[1] Solution:

  • Check Condenser: Ensure your reflux condenser is efficient (use a cooling chiller if possible).[1] Ethyl iodide boils at ~72°C; if your water is warm, you are losing your reagent.

  • Sealed Tube: For small scales, run the reaction in a sealed pressure tube at 80°C to prevent reagent loss.[1]

Q4: Can I use Ethyl Bromide instead of Ethyl Iodide?

Diagnosis: You want to save money, but reactivity will drop.[1] Solution: Iodide is a better leaving group than bromide.[1] If you switch to ethyl bromide, you must increase reaction time (up to 12-24h) or use a catalyst (like NaI in acetone, Finkelstein conditions) to generate the iodide in situ.[1] Stick to Ethyl Iodide for the highest yield in the shortest time.

Module 3: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Logic

This diagram illustrates the S-alkylation pathway and the critical role of the counterion.[1]

ReactionMechanism Start 2-Imidazolidinethione (Thiourea form) TS Transition State (S-attack on Ethyl) Start->TS Nucleophilic Attack (Sulfur lone pair) SideProduct Side Reaction: N-Alkylation (Unfavored) Start->SideProduct If pH > 9 (Deprotonation) Reagent Ethyl Iodide (Electrophile) Reagent->TS Product 2-Ethylthio-2-imidazoline Hydroiodide TS->Product Bond Formation Leaving Group (I-)

Caption: The sulfur atom acts as the primary nucleophile. N-alkylation is suppressed under neutral conditions.[1]

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose post-reaction issues.

Troubleshooting Issue Start: Identify Issue Type Yield or Purity? Issue->Type Yield Low Yield Type->Yield Purity Purity / Appearance Type->Purity Volatile Did EtI evaporate? Yield->Volatile Sealed Action: Use Sealed Tube or Excess EtI (1.5 eq) Volatile->Sealed Yes Color Yellow/Brown Color? Purity->Color Oiling Sticky Oil / Gum? Purity->Oiling Wash Action: Wash with Cold Acetone/Ether Color->Wash Iodine Oxidation Triturate Action: Triturate with Ether or Recrystallize (MeCN) Oiling->Triturate Solvent Trapped

Caption: Logic flow for diagnosing common synthesis failures.[1]

Module 4: Characterization & Validation

Once isolated, validate your compound using these parameters.

  • Melting Point: The methyl analog melts at 144–146 °C [1].[1][2] The ethyl derivative typically shows a similar or slightly lower sharp melting range. A broad range (>3°C) indicates retained solvent or hydrolysis.

  • Solubility: Highly soluble in water and ethanol; insoluble in ether and hexane.[1]

  • Stability: Store at 2–8°C. The compound is hygroscopic .[1]

References

  • PrepChem. (n.d.).[1] Synthesis of trans-2-Ethylthio-4,5-diphenyl-imidazoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 88369, 2-Methylthio-2-imidazoline hydroiodide. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues with 2-Ethylthio-2-imidazoline hydroiodide

Welcome to the Technical Support Center for 2-Ethylthio-2-imidazoline hydroiodide . As a Senior Application Scientist, I frequently guide research teams through the nuances of handling thioimidazoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethylthio-2-imidazoline hydroiodide .

As a Senior Application Scientist, I frequently guide research teams through the nuances of handling thioimidazoline derivatives. 2-Ethylthio-2-imidazoline hydroiodide is a highly versatile synthetic intermediate, particularly in the development of muscarinic agonists and complex aza-spiro compounds 1. However, its behavior in solution is dictated by a strict interplay of pH, solvent polarity, and redox susceptibility.

This guide is designed to move beyond basic instructions, explaining the causality behind solubility failures so you can troubleshoot your workflows with scientific rigor.

Part 1: Chemical Profiling & Expected Behavior

Before troubleshooting, it is critical to understand the physicochemical baseline of the compound. Because it is supplied as a hydroiodide salt, its crystal lattice is highly polar, which fundamentally restricts its compatibility with non-polar environments 2.

Table 1: Physicochemical Profile of 2-Ethylthio-2-imidazoline hydroiodide

ParameterValue / CharacteristicImpact on Experiments
CAS Number 86240-40-6Primary identifier for reagent sourcing.
Molecular Weight 258.12 g/mol Required for precise molarity calculations in assays.
Formula C5H11IN2SContains an oxidizable thioether and an iodide anion.
PubChem CID 24201677Structural reference for computational modeling 3.
Polar Solvent Solubility High (Water, DMSO, DMF)Ideal for biological assay stock solutions.
Non-Polar Solubility Very Low (DCM, Hexane, Toluene)Salt form will crash out; requires free-basing for organic synthesis.

Part 2: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does my 2-Ethylthio-2-imidazoline hydroiodide solution instantly turn cloudy when added to my biological assay buffer? Causality: This is a classic pH-induced precipitation. The compound is a hydroiodide salt. Imidazoline derivatives typically have a pKa around 9.0–10.0, but the electron-withdrawing thioether group slightly lowers the basicity of the ring. If your biological buffer is basic (pH > 7.5), a significant fraction of the compound deprotonates into its neutral "free base" form (2-ethylthio-2-imidazoline). The free base is highly lipophilic and poorly soluble in water, leading to immediate precipitation. The Fix: Pre-dissolve the compound in anhydrous DMSO to create a concentrated stock. Spike it into the assay buffer immediately before use, ensuring the final DMSO concentration is <1% and the buffer pH is strictly maintained at or slightly below 7.0.

Q2: My DMSO stock solution turned yellow/brown after a few days on the bench. Is it still viable? Causality: No, it is degraded. Hydroiodide salts are highly susceptible to photo-oxidation and auto-oxidation in polar aprotic solvents like DMSO, especially when exposed to ambient light and oxygen. The iodide anion (I⁻) oxidizes to molecular iodine (I₂), which imparts a distinct yellow-to-brown color. Furthermore, the thioether moiety can independently oxidize to a sulfoxide. The Fix: Discard discolored solutions. The generation of I₂ can cause off-target electrophilic iodination in your downstream assays. Always prepare DMSO stocks freshly, or store them in amber vials under an Argon/N₂ atmosphere at -20°C.

Q3: I need to use this compound as a reactant in dichloromethane (DCM), but it remains a stubborn suspension. How can I force dissolution? Causality: Polarity mismatch. As an ionic salt, the crystal lattice energy of the hydroiodide form is too high to be overcome by weakly polar solvents like DCM. The Fix: You cannot force the salt to dissolve in DCM. You must perform a "free-basing" step prior to your reaction to strip the hydroiodide counterion. (See Protocol B below).

Part 3: Experimental Workflows

To ensure reproducibility, every protocol must act as a self-validating system. Follow these methodologies carefully.

Protocol A: Preparation of Stable In Vitro Stock Solutions (DMSO/Water)

Objective: Create a stable, oxidation-free stock solution for biological assays.

  • Weighing: Weigh the desired amount of 2-Ethylthio-2-imidazoline hydroiodide in a dry, amber-colored glass vial. The amber glass is mandatory to prevent photo-oxidation of the iodide anion.

  • Solvent Purging: Prior to dissolution, purge your solvent (anhydrous DMSO or Milli-Q water) with Argon or N₂ gas for 5 minutes to displace dissolved oxygen.

  • Dissolution: Add the purged solvent to achieve a target concentration (e.g., 50 mM). Vortex gently until the crystalline solid is fully dissolved.

  • Validation Check: Hold the solution against a stark white background under standard lighting. Self-Validation: The solution must be completely colorless. Any hint of yellow indicates I₂ formation. If yellow, discard and restart.

  • Storage: Aliquot the validated stock into single-use vials, blanket the headspace with inert gas, seal tightly, and store at -20°C.

Protocol B: Free-Basing Workflow for Organic Synthesis

Objective: Convert the insoluble hydroiodide salt into a lipophilic free base for use in non-polar organic reactions.

  • Suspension: Suspend 1.0 equivalent of 2-Ethylthio-2-imidazoline hydroiodide in dichloromethane (DCM). It will remain largely insoluble.

  • Neutralization: Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) while stirring vigorously. The mild base deprotonates the imidazoline ring without hydrolyzing the thioether.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. The newly formed free base will partition into the lower DCM layer. Extract the aqueous layer twice more with fresh DCM to maximize yield.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation Check: Self-Validation: The resulting product should be a highly lipophilic oil or low-melting solid that dissolves instantly and completely in DCM, toluene, or THF upon visual inspection.

Part 4: Mandatory Visualization

The following diagram maps the causality of solvent and pH choices on the physical state of the compound.

G Salt 2-Ethylthio-2-imidazoline Hydroiodide (Salt) AqAcid Aqueous Media (pH < 7) Salt->AqAcid Dissolution AqBase Basic Media (pH > 8) Salt->AqBase Dissolution OrgSolv Non-Polar Organics (e.g., Hexane, DCM) Salt->OrgSolv Dissolution PolarAprotic DMSO / DMF (Exposed to Air/Light) Salt->PolarAprotic Dissolution Soluble Fully Soluble (Stable Cationic Form) AqAcid->Soluble Precipitate Precipitation (Free Base Formation) AqBase->Precipitate Deprotonation Insoluble Insoluble (High Crystal Lattice Energy) OrgSolv->Insoluble Degradation Discoloration & Degradation (Iodide Oxidation to I2) PolarAprotic->Degradation Photo-oxidation FreeBaseSoluble Soluble in Organics (As Free Base) Precipitate->FreeBaseSoluble Organic Extraction

Fig 1: pH and solvent-dependent solubility and degradation pathways of the hydroiodide salt.

Part 5: References

  • MolForge / PubChem. "2-Imidazoline, 2-((2-(dimethylamino)ethyl)thio)-, dihydrobromide (CID 21734) - Related Compounds: 2-Ethylthio-2-imidazoline hydroiodide CID 24201677". MolForge.ai. 3

  • ChemScene. "2-(Ethylthio)-4,5-dihydro-1h-imidazole hydroiodide | CAS 86240-40-6". ChemScene.com. 2

  • Google Patents. "US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity". Google.com. 1

Sources

Troubleshooting

Minimizing hydrolysis of 2-Ethylthio-2-imidazoline hydroiodide in aqueous solution

The following technical guide is structured as a Tier 3 Support Resource for researchers working with 2-Ethylthio-2-imidazoline hydroiodide . It synthesizes mechanistic organic chemistry with practical laboratory protoco...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers working with 2-Ethylthio-2-imidazoline hydroiodide . It synthesizes mechanistic organic chemistry with practical laboratory protocols to ensure experimental reproducibility.

Doc ID: TG-ETI-001 | Version: 2.0 | Role: Senior Application Scientist

Executive Summary

2-Ethylthio-2-imidazoline hydroiodide (an S-alkylisothiourea derivative) is inherently unstable in aqueous media at neutral to basic pH. The primary degradation pathway is hydrolysis driven by hydroxide ions, leading to the release of ethyl mercaptan (ethanethiol) and the formation of 2-imidazolidinone (ethylene urea).

Critical Directive: To maintain >98% integrity over 24 hours, this compound must be maintained in an acidic environment (pH < 5.0) and at low temperature (4°C) . Buffering to physiological pH (7.4) triggers rapid hydrolysis (t½ < 4 hours at RT).

Module 1: Mechanism of Instability

Understanding the degradation mechanism is the only way to prevent it. The compound exists in an equilibrium between its stable protonated form (cation) and its unstable free base.

The Hydrolysis Pathway

In the salt form (hydroiodide), the amidine nitrogen is protonated, delocalizing the positive charge and rendering the C2 carbon less electrophilic. As pH rises, the free base is formed. The unprotonated C=N bond is highly susceptible to nucleophilic attack by water or hydroxide ions.

Key Degradation Indicators:

  • Olfactory: A distinct "rotten egg" or garlic-like odor indicates the release of ethyl mercaptan (EtSH).

  • pH Drift: Hydrolysis consumes hydroxide (or generates acidic species), often causing pH shifts in unbuffered solutions.

  • Precipitation: While the hydroiodide salt is soluble, the breakdown product (2-imidazolidinone) has different solubility properties, potentially altering solution clarity.

Visualization: Degradation Mechanism

The following diagram illustrates the transition from the stable salt to the hydrolysis products.

HydrolysisMechanism Salt Protonated Cation (Stable at pH < 5) FreeBase Free Base (Reactive Species) Salt->FreeBase Deprotonation (pH > pKa ~8.5) FreeBase->Salt Acidification Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + OH- / H2O (Rate Limiting) Products Breakdown Products: 2-Imidazolidinone + EtSH Tetrahedral->Products Collapse (Irreversible)

Caption: Figure 1. The pH-dependent hydrolysis pathway.[1][2] Stability is strictly dependent on maintaining the protonated cationic state.

Module 2: Troubleshooting & Optimization FAQs

Q1: I need to use this compound at physiological pH (7.4). How do I prevent degradation?

Answer: You cannot prevent it at pH 7.4, but you can outrun it. At pH 7.4, a significant fraction of the compound exists as the reactive free base.

  • Protocol: Prepare the stock solution in 10 mM HCl or Water (pH 4.5) . Keep this stock on ice.

  • Execution: Add the compound to your pH 7.4 assay buffer immediately before the experiment starts.

  • Window: You have a reliable experimental window of approximately 30–60 minutes at 25°C before hydrolysis exceeds 5-10%.

Q2: Why does my stock solution smell like sulfur?

Answer: This confirms hydrolysis has occurred. The sulfur smell is ethyl mercaptan .

  • Cause: The stock was likely prepared in neutral water or stored at room temperature for too long.

  • Remediation: Discard the solution. Fresh solution must be prepared. Ensure the solvent is slightly acidic (e.g., 0.01 M HCl) to suppress the free base formation.

Q3: Can I freeze the aqueous stock solution?

Answer: Yes, but with caveats.

  • Recommended: Store as a solid powder at -20°C under desiccant.

  • Aqueous Storage: If you must freeze a solution, ensure it is acidic (pH 3-4) . Freezing at neutral pH can actually accelerate degradation during the slow freezing phase due to "freeze-concentration" effects where local pH and solute concentration spike before solidification.

Q4: Which buffer system is best?

Answer: Avoid nucleophilic buffers if possible.

  • Best: Citrate (pH 3-5), Acetate (pH 4-5), or Phosphate (only if pH is kept low).

  • Avoid: Tris or Glycine at high pH, as primary amines can theoretically compete as nucleophiles, though hydrolysis by OH- is usually the dominant pathway.

Module 3: Stability Data & Kinetics

The following table summarizes the estimated half-life of S-alkylisothiourea derivatives based on general class behavior [1, 2].

pH ConditionTemperatureEstimated Half-Life (t½)Stability Rating
pH 1.0 - 4.0 4°C> 2 WeeksStable
pH 1.0 - 4.0 25°C> 48 HoursStable
pH 6.0 25°C~ 6 - 12 HoursModerate
pH 7.4 25°C< 4 HoursUnstable
pH > 9.0 25°C< 30 MinutesCritical Failure

Module 4: Experimental Protocols

Protocol A: Rapid Quality Check (UV-Vis)

Before running a critical assay, validate your compound's integrity. The C=N bond of the imidazoline ring has a specific absorbance signature that disappears upon ring opening or conversion to the urea.

  • Blank: Water or 10 mM HCl.

  • Sample: Dilute stock to ~50 µM in 10 mM HCl.

  • Measurement: Scan 200–300 nm.

  • Criteria: Look for the characteristic absorption maximum (typically 220–235 nm for the isothiourea chromophore).

  • Diagnostic: If the peak is flattened or significantly blue-shifted compared to a fresh reference standard, hydrolysis has occurred.

Protocol B: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental inconsistencies related to this compound.

Troubleshooting Start Issue: Inconsistent Bio-Assay Data CheckOdor Check Stock Solution Odor: Sulfur/Rotten Egg smell? Start->CheckOdor SmellYes Yes: Hydrolysis Confirmed CheckOdor->SmellYes Strong Odor SmellNo No: Check pH of Stock CheckOdor->SmellNo No Odor Action1 Discard. Prepare fresh in 10mM HCl. SmellYes->Action1 CheckpH Is pH > 6.0? SmellNo->CheckpH pHHigh Yes: High Risk of Silent Hydrolysis CheckpH->pHHigh Yes pHLow No (pH < 5): Compound Likely Stable CheckpH->pHLow No pHHigh->Action1 Action2 Investigate other assay variables (Enzyme activity, receptor health) pHLow->Action2

Caption: Figure 2. Diagnostic workflow for identifying compound degradation.

References

  • Taylor, R. et al. "Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline." Journal of Pharmaceutical Sciences, 1987.[3]

  • Kohn, G.K. "Hydrolysis of 1,2-disubstituted imidazolines in aqueous media." Russian Chemical Bulletin, 2005.[4]

  • Simons, S.S. "Preparation of a stable, fluorescent 1-alkylthio-2-alkylisoindole."[5] Journal of the Chemical Society, Chemical Communications, 1977.[5]

  • PubChem Compound Summary. "2-Methylthio-2-imidazoline hydroiodide (Analogous Structure)." National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Purification of 2-Ethylthio-2-imidazoline Hydroiodide

Ticket ID: #ETH-IMID-8492 Subject: Removal of Iodine Impurities & Recrystallization Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Diagnostic Hub: Assess Your Impurity Profile B...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ETH-IMID-8492 Subject: Removal of Iodine Impurities & Recrystallization Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Diagnostic Hub: Assess Your Impurity Profile

Before initiating a purification protocol, you must diagnose the specific nature of the contamination. 2-Ethylthio-2-imidazoline hydroiodide (also known as S-ethylisothiouronium iodide) is synthesized via the alkylation of thiourea with ethyl iodide. The "iodine" impurity typically manifests in two forms: unreacted alkylating agent (ethyl iodide) or elemental iodine (


) formed via oxidation.

Visual Inspection Guide:

  • White/Off-White Crystalline Solid: High purity (>98%). No immediate action required.

  • Pale Yellow Solid: Trace elemental iodine or surface oxidation. [Proceed to Protocol A]

  • Brown/Orange Sticky Solid: Significant iodine contamination and/or unreacted ethyl iodide. [Proceed to Protocol B]

  • Wet/Gooey Mass: Hygroscopic water absorption or hydrolysis. [Proceed to Protocol C]

Troubleshooting Logic Flow

PurificationLogic Start Start: Assess Crude Product ColorCheck Visual Inspection Start->ColorCheck Yellow Pale Yellow (Trace I2) ColorCheck->Yellow Surface Impurity Brown Brown/Orange (Heavy I2 / EtI) ColorCheck->Brown Deep Oxidation Wet Wet/Gooey (Hygroscopic) ColorCheck->Wet Hydrated MethodA Protocol A: Solvent Trituration (Diethyl Ether) Yellow->MethodA MethodB Protocol B: Recrystallization (EtOH + Anti-solvent) Brown->MethodB MethodC Protocol C: Vacuum Desiccation over P2O5 Wet->MethodC CheckPurity Check Melting Point & NMR MethodA->CheckPurity MethodB->CheckPurity MethodC->CheckPurity

Figure 1: Decision matrix for selecting the appropriate purification strategy based on visual characteristics of the crude salt.

Technical Protocols

Protocol A: Solvent Trituration (The "Surface Wash")

Best for: Removing surface yellowing (elemental iodine) and unreacted ethyl iodide without dissolving the bulk salt.

The Science: 2-Ethylthio-2-imidazoline hydroiodide is a polar ionic salt. Elemental iodine (


) and ethyl iodide (

) are non-polar organic species. By washing the solid with a non-polar solvent like diethyl ether or dichloromethane, you selectively dissolve the impurities while leaving the product intact (Lide, 2005).

Steps:

  • Place the crude yellow solid in a sintered glass funnel or a flask.

  • Add cold Diethyl Ether (

    
    ) or Dichloromethane  (DCM). Use approx. 5–10 mL per gram of solid.
    
  • Stir or shake vigorously for 5–10 minutes. The solvent should turn yellow/brown as it extracts the iodine.

  • Filter the solid (or decant the solvent).[1]

  • Repeat until the solvent remains colorless.

  • Dry the solid under vacuum to remove residual solvent.

Protocol B: Recrystallization (The "Deep Clean")

Best for: Brown/Orange solids or when high analytical purity is required.

The Science: This method utilizes the temperature-dependent solubility of the salt in ethanol (high solubility at high T, low at low T) and the "anti-solvent" effect of diethyl ether. The iodine impurities remain in the mother liquor (the liquid phase) because they are highly soluble in the ethanol/ether mixture even at low temperatures, whereas the salt crystallizes out (Vogel, 1989).

Reagents:

  • Absolute Ethanol (Solvent)

  • Diethyl Ether (Anti-solvent)

  • Activated Charcoal (Optional, for stubborn color)

Step-by-Step Guide:

StepActionCritical Technical Note
1 Dissolution Dissolve the crude salt in the minimum amount of boiling absolute Ethanol.
2 Decolorization (Optional) If the solution is dark brown, add 1-2% w/w Activated Charcoal. Boil for 2 mins and filter hot through Celite. Do not use thiosulfate in this step as it may introduce inorganic salts.
3 Cloud Point Remove from heat. While still hot, add Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears.
4 Clarification Add a few drops of hot Ethanol to make the solution clear again.
5 Crystallization Allow the flask to cool to room temperature undisturbed, then place in a freezer (-20°C) for 2 hours.
6 Isolation Filter the white crystals cold. Wash with cold Ether.
Protocol C: Managing Hygroscopicity

Best for: Products that have turned into a "goo" or wet paste.

The Science: Hydroiodide salts are often hygroscopic. Water absorption not only makes handling difficult but can lead to hydrolysis of the isothiouronium bond, releasing mercaptans (stench) and urea derivatives.

Steps:

  • Dissolve the wet mass in absolute Ethanol.

  • Add Toluene and rotary evaporate (azeotropic drying) to remove water.

  • Place the resulting solid in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or KOH pellets for 24 hours.
    

Frequently Asked Questions (FAQs)

Q1: Why can't I just wash with water? A: 2-Ethylthio-2-imidazoline hydroiodide is highly water-soluble. Washing with water will dissolve your product, leading to massive yield loss. Always use non-polar organic solvents (Ether, Hexane, DCM) for washing.

Q2: My product smells like rotten cabbage/sulfur. Is this normal? A: No. A strong sulfur smell indicates hydrolysis has occurred, releasing ethyl mercaptan (ethanethiol). This happens if the salt is heated in the presence of moisture or base. If the smell is strong, recrystallize immediately using Protocol B to separate the degradation products.

Q3: Can I use Sodium Thiosulfate to remove the iodine color? A: While thiosulfate reduces iodine to colorless iodide, it is an inorganic salt. If you use an aqueous thiosulfate wash, you risk dissolving your product. If you use it in the crystallization step, you may contaminate your final product with sodium salts.[2] Activated Charcoal (Carbon) is the preferred method for removing color without introducing ionic contaminants.

Q4: What is the expected Melting Point? A: While specific literature values vary slightly by synthesis method, S-alkylisothiouronium salts generally have sharp melting points. You should expect a sharp transition. If the melting range is broad (e.g., >2-3°C range), the product retains impurities or solvent.

Chemical Safety & Handling

  • Ethyl Iodide (Impurity): A potent alkylating agent and suspected carcinogen. All purification steps involving the mother liquor must be performed in a fume hood.

  • Iodine (

    
    ):  Corrosive and stains skin. Wear nitrile gloves.
    
  • Waste Disposal: The mother liquor from recrystallization contains ethyl iodide and iodine. Dispose of it as Halogenated Organic Waste .

References

  • Arndt, F. (1921). Über die Reaktion von Thioharnstoffen mit Alkyljodiden. Berichte der deutschen chemischen Gesellschaft, 54(9), 2236-2242.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on S-Alkylisothiouronium salts).

  • Lide, D. R. (Ed.). (2005).[3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Solubility data for inorganic iodides and organic salts).

Sources

Troubleshooting

Resolving crystallization failures in 2-Ethylthio-2-imidazoline hydroiodide production

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of thioimidazoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of thioimidazoline derivatives. The synthesis of 2-Ethylthio-2-imidazoline hydroiodide via the S-alkylation of ethylene thiourea with ethyl iodide is highly efficient[1]. However, the subsequent isolation step is notoriously difficult.

Hydroiodide salts are characterized by a large, highly polarizable iodide counterion that disrupts crystal lattice packing. This structural feature significantly lowers the melting point of the solvated product and increases its propensity for extreme hygroscopicity and Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"[2].

This guide is designed to move beyond basic troubleshooting. It provides a self-validating, mechanistically grounded framework to help you control supersaturation trajectories, bypass miscibility gaps, and achieve high-purity crystalline yields.

Part 1: Diagnostic Workflow

Before adjusting your protocol, you must correctly identify the thermodynamic or kinetic failure point in your current crystallization attempt.

Troubleshooting Start Crystallization Failure Detected Visual Visual Inspection of the Flask Start->Visual Oil Dense Oil at Bottom (LLPS) Visual->Oil Clear Clear Solution (No Yield) Visual->Clear Brown Yellow/Brown Discoloration (Oxidation) Visual->Brown Sol1 Switch Solvent to IPA/MTBE Add Seeds at 45°C Oil->Sol1 Sol2 Evaporate Solvent or Add Antisolvent Clear->Sol2 Sol3 Use Inert Atmosphere Wash with Cold Ether Brown->Sol3

Fig 1: Diagnostic workflow for resolving common crystallization failures.

Part 2: Core Troubleshooting FAQs

Q1: Why does my product form a dense, sticky oil at the bottom of the flask instead of crystallizing?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the supersaturation trajectory of your solution intersects the liquid-liquid binodal curve (miscibility gap) before reaching the critical nucleation threshold for the solid crystalline phase[3].

The Causality: The solute molecules in the product-rich oil droplets arrange themselves randomly and possess high kinetic mobility, which kinetically hinders their integration into a rigid crystal lattice[2]. Because 2-Ethylthio-2-imidazoline hydroiodide has a relatively low melting point and high polarity, it acts as its own solvent at elevated temperatures. The Solution: You must shift the phase diagram. Avoid highly polar primary solvents like pure ethanol. Switch to a solvent system with a narrower metastable zone width (MSZW) and introduce seed crystals before the solution reaches its cloud point.

Q2: The crystals form, but they rapidly turn yellow or brown during filtration and drying. How do I prevent this?

A2: This discoloration is the result of oxidation. The iodide (


) counterion is photochemically and oxidatively sensitive, easily converting to elemental iodine (

) in the presence of oxygen and light. Furthermore, the thioether moiety can undergo trace oxidation to a sulfoxide. The Causality: Iodine is highly soluble in the residual organic solvents trapped in the filter cake, acting as a potent colorant even at parts-per-million levels. The Solution: The entire isolation process must be a closed, self-validating system. Filter the slurry under a positive pressure blanket of Nitrogen or Argon. Wash the filter cake exclusively with cold, deoxygenated non-polar anti-solvents (like diethyl ether) to strip away trace

, and dry in a vacuum oven protected from ambient light.
Q3: My isolated hydroiodide salt turns into a liquid paste when left on the benchtop. How do I handle this extreme hygroscopicity?

A3: The large atomic radius of the iodide ion creates packing voids within the crystal lattice that readily accommodate atmospheric water molecules. This leads to deliquescence (absorbing so much moisture that the crystal dissolves in its own water of hydration). The Solution: Never expose the final product to ambient humidity. Transfer the filter cake immediately from the funnel to a vacuum desiccator containing Phosphorus pentoxide (


) or indicating silica gel.

Part 3: Solvent Selection Matrix

To prevent LLPS and optimize yield, selecting the correct solvent/antisolvent pairing is critical. The table below synthesizes the quantitative and qualitative data for optimizing this specific hydroiodide salt.

Primary SolventAntisolventMetastable Zone Width (MSZW)LLPS (Oiling Out) RiskRecommended Action / Causality
Ethanol Diethyl EtherNarrowHigh High solubility delays nucleation; rapid ether addition forces system into a stable biphasic emulsion.
Acetone HexanesWideVery High Extreme polarity difference causes immediate phase separation. Avoid this system entirely.
Isopropanol (IPA) MTBEModerateMedium Optimal System. Lower solubility in IPA shifts the binodal curve. Requires slow cooling (0.1 °C/min).
Acetonitrile TolueneModerateLow Excellent for high purity, but yield may be lower due to higher baseline solubility.

Part 4: Validated Experimental Protocol

This step-by-step methodology utilizes the Isopropanol/MTBE system to bypass the miscibility gap and force rigid lattice formation.

Step 1: Reaction and Initial Concentration

  • Execute the S-alkylation by refluxing ethylene thiourea (1.0 eq) and ethyl iodide (1.1 eq) in anhydrous ethanol for 4 hours[1].

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C) until approximately 20% of the original volume remains. Do not evaporate to dryness, as this bakes in impurities.

Step 2: Solvent Exchange 3. Add 5 volumes of anhydrous Isopropanol (IPA) to the concentrated syrup. 4. Re-concentrate the mixture under vacuum back to 3 volumes. This azeotropically removes residual ethanol, which is a primary culprit for inducing oiling out.

Step 3: Controlled Nucleation (Seeding) 5. Heat the IPA solution to 60 °C under a nitrogen atmosphere until completely clear. 6. Cool the solution at a strictly controlled rate of 0.2 °C/min down to 45 °C. 7. At 45 °C (just above the empirical cloud point), add 1-2% w/w of pure 2-Ethylthio-2-imidazoline hydroiodide seed crystals. 8. Hold the temperature at 45 °C for 30 minutes. You will observe the seeds growing into a thin, milky suspension. Causality: Seeding provides a low-energy surface for solute integration, entirely bypassing the liquid-liquid phase separation[2].

Step 4: Antisolvent Addition and Isolation 9. Begin adding anhydrous Methyl tert-butyl ether (MTBE) dropwise via a syringe pump over 2 hours. The slow addition rate prevents local supersaturation spikes. 10. Cool the slurry to 5 °C and age for 4 hours to maximize yield. 11. Filter the crystals rapidly under a nitrogen blanket. Wash with 2 volumes of cold MTBE. 12. Dry the white crystalline product in a vacuum oven at 40 °C (protected from light) for 12 hours.

Part 5: Reaction & Phase Transition Mechanism

Mechanism Reactants Ethylene Thiourea + Ethyl Iodide Reaction S-Alkylation (Reflux) Reactants->Reaction Product 2-Ethylthio-2-imidazoline HI (in Solution) Reaction->Product Supersat Supersaturation Generation Product->Supersat LLPS Miscibility Gap (Oiling Out) Supersat->LLPS High Cooling Rate No Seeds Crystal Nucleation & Crystal Growth Supersat->Crystal Controlled Cooling + Seeding LLPS->Crystal Aging / Maturation (Slow)

Fig 2: S-alkylation pathway and phase transition divergence during cooling.

References

  • Baer, J. E., & Lockwood, R. G. (1954). Acetylation and S-Alkylation of Ethylene Thiourea. Journal of the American Chemical Society.[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: What Is Oiling Out in Crystallization? Mettler Toledo AutoChem Applications.[Link]

Sources

Optimization

Technical Support Center: pH Control &amp; Reactivity of 2-Ethylthio-2-imidazoline Hydroiodide

The following technical guide is structured as a dynamic support center for researchers working with 2-Ethylthio-2-imidazoline Hydroiodide (CAS 5464-11-9 analog) . It prioritizes mechanistic understanding over rote instr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for researchers working with 2-Ethylthio-2-imidazoline Hydroiodide (CAS 5464-11-9 analog) . It prioritizes mechanistic understanding over rote instruction, addressing the specific pH-dependent stability and reactivity profiles of S-alkylated isothioureas.

Executive Technical Overview

2-Ethylthio-2-imidazoline hydroiodide is a cyclic S-alkylisothiourea salt.[1] It serves as a potent electrophile for synthesizing cyclic guanidines (e.g., clonidine analogs, naphazoline derivatives) via nucleophilic substitution.[1]

The Core Challenge: The reaction is governed by a kinetic competition between aminolysis (desired displacement of the ethylthio group by an amine) and hydrolysis (undesired attack by water).[1] This competition is strictly pH-dependent.[1]

  • Low pH (< 4): The compound is stable but unreactive (protonated amidine prevents nucleophilic attack).[1]

  • High pH (> 10): The free base forms but is highly susceptible to ring-opening hydrolysis or conversion to ethyleneurea.[1]

  • The "Sweet Spot": The reaction requires a basic window sufficient to deprotonate the nucleophile (amine) but controlled enough to preserve the imidazoline ring integrity.[1]

Reaction Pathway & pH Sensitivity Map[1]

The following diagram illustrates the bifurcation between the desired synthesis and the hydrolytic degradation pathway.

ReactionPathways Start 2-Ethylthio-2-imidazoline Hydroiodide (Salt) Base Free Base Intermediate Start->Base Neutralization (pH > 7) Product Desired Cyclic Guanidine Base->Product Aminolysis (Anhydrous/Basic) Byprod1 Ethyl Mercaptan (EtSH) Base->Byprod1 Leaving Group Hydrolysis1 Ethyleneurea (2-Imidazolidinone) Base->Hydrolysis1 Hydrolysis (pH > 11 or Aqueous) Hydrolysis2 Ring Opening (Ethylenediamine deriv.) Base->Hydrolysis2 Ring Degradation (Strong Base + Heat) Amine Target Amine (R-NH2) Water Water / OH-

Figure 1: Mechanistic bifurcation of 2-ethylthio-2-imidazoline.[1] Success depends on favoring the green path (Aminolysis) over the red paths (Hydrolysis) via solvent and pH control.[1]

Troubleshooting & Optimization (Q&A)

Section A: Pre-Reaction & Stability[1]

Q1: My starting material smells strongly of sulfur/rotten cabbage before I even start. Is it compromised? Diagnosis: Yes, likely due to moisture ingress.[1] Mechanism: The "rotten cabbage" smell is ethyl mercaptan (ethanethiol) .[1] While the hydroiodide salt is stable in dry conditions, exposure to atmospheric moisture causes slow hydrolysis, releasing EtSH and converting the reactive isothiourea into inert ethyleneurea (2-imidazolidinone). Action:

  • Check the melting point.[1][2] Pure 2-alkylthio-2-imidazoline salts typically melt between 140–150°C [1][2].[1] A depressed MP indicates hydrolysis.[1]

  • Recrystallize from anhydrous ethanol/ether if degradation is minor (<10%).[1]

  • Prevention: Store under argon/nitrogen in a desiccator at 4°C.

Q2: What is the solubility profile for pH monitoring? Data:

Solvent Solubility Application
Water High (Acidic pH ~3-4) Avoid for reaction (promotes hydrolysis).[1]
Ethanol/Methanol Moderate to High Ideal for reaction (protic, polar).[1]
DMF/DMSO High Good for difficult nucleophiles.[1]

| Ether/Hexane | Insoluble | Used for precipitation/washing.[1] |

Section B: Reaction Optimization (The pH Control)

Q3: The protocol calls for a base, but adding NaOH turned the solution cloudy and lowered the yield. Why? Analysis: Strong inorganic bases (NaOH, KOH) in aqueous or semi-aqueous media catalyze the attack of hydroxide ions on the C2 carbon.

  • Chemistry: The C2 position is electron-deficient.[1] Hydroxide is a harder, smaller nucleophile than your target amine.[1] At pH > 11, hydroxide outcompetes the amine, leading to ethyleneurea (thermodynamically stable urea derivative) [3].[1]

  • Solution: Use a non-nucleophilic organic base or a buffered system .[1]

    • Recommended: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in anhydrous alcohol.[1]

    • Ratio: Use 1.0–1.2 equivalents of base to neutralize the HI salt.[1] Excess base is unnecessary and risky.[1]

Q4: How do I drive the reaction to completion if I can't use strong heat or strong base? Strategy: Shift the equilibrium by managing the leaving group (EtSH).

  • Le Chatelier’s Principle: The reaction releases ethyl mercaptan.[1] If the system is closed, the mercaptan concentration builds up, potentially stalling the reaction or competing as a nucleophile.

  • Protocol:

    • Perform the reaction in refluxing anhydrous ethanol or amyl alcohol .

    • Use a scrubber trap (bleach solution) connected to the reflux condenser outlet.[1] This allows the volatile EtSH (bp 35°C) to escape the reaction mixture, driving the equilibrium forward while neutralizing the stench.

Section C: Workup & Isolation[1]

Q5: I obtained a sticky oil instead of a crystalline product. How do I fix this? Cause: This often results from incomplete removal of the hydroiodide salt or the formation of a hygroscopic guanidine salt.[1] Corrective Workflow:

  • Evaporation: Remove reaction solvent completely.

  • Basification (Careful): Dissolve residue in minimal cold water and rapidly basify with 2M NaOH to pH 10–11.

  • Extraction: Immediately extract with CH₂Cl₂ or EtOAc. Do not let the free base sit in the aqueous base, as the guanidine product can also hydrolyze over time, though it is more stable than the starting material.

  • Salt Swap: If the free base is an oil, convert it to a different salt (e.g., oxalate or fumarate) in acetone/ether to induce crystallization.[1]

Standardized Experimental Protocol

For the synthesis of 2-substituted amino-imidazolines (Cyclic Guanidines)

Reagents:

  • 2-Ethylthio-2-imidazoline Hydroiodide (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)[1]

  • Triethylamine (1.0 eq) - Optional, if amine is expensive[1]

  • Solvent: Anhydrous Ethanol (0.5 M concentration)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a hose leading to a bleach trap (10% NaOCl) to quench escaping ethyl mercaptan.[1]

  • Dissolution: Suspend 2-Ethylthio-2-imidazoline HI in anhydrous ethanol.

  • Addition: Add the target amine. If the amine is a salt (e.g., HCl salt), add 2.0 eq of TEA. If the amine is a free base, add 1.0 eq of TEA (to neutralize the HI from the imidazoline).

  • Reaction: Heat to reflux (approx. 78°C). The solid will dissolve.[1]

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₃ 90:10:1). Look for the disappearance of the starting material (lower Rf) and the cessation of mercaptan evolution.[1] Reaction time is typically 3–12 hours.

  • Workup:

    • Concentrate in vacuo.[1]

    • Partition residue between 1M NaOH and DCM.[1]

    • Dry organic layer (MgSO₄), filter, and concentrate.[1]

    • Recrystallize from Ether/Hexane or convert to HCl salt for storage.[1]

References

  • Sigma-Aldrich. (n.d.). 2-Methylthio-2-imidazoline hydriodide Product Analysis & Properties. (Analogous compound data). Retrieved from [1]

  • Fluorochem. (n.d.).[1] 2-Methylthio-2-imidazoline hydriodide Safety Data Sheet. Retrieved from [1]

  • ResearchGate. (2025).[1] Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin. Retrieved from

  • National Institutes of Health (NIH). (2011).[1] One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides. PMC. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of guanidines. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Ethylthio-2-imidazoline Hydroiodide

The following technical guide details the purification, troubleshooting, and validation of 2-Ethylthio-2-imidazoline hydroiodide (also known as 2-ethylmercapto-4,5-dihydroimidazole hydriodide). This guide is structured f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification, troubleshooting, and validation of 2-Ethylthio-2-imidazoline hydroiodide (also known as 2-ethylmercapto-4,5-dihydroimidazole hydriodide). This guide is structured for researchers requiring high-purity substrates for subsequent heterocyclic synthesis or biological screening.

Case ID: PUR-ETI-HI-001 Topic: Purification & Troubleshooting of S-Alkylated Isothiouronium Salts Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary & Compound Profile

2-Ethylthio-2-imidazoline hydroiodide is typically synthesized via the S-alkylation of 2-imidazolidinethione (ethylenethiourea) with ethyl iodide in refluxing ethanol. While the reaction is robust, the resulting salt often suffers from specific impurities: free iodine (discoloration), unreacted starting materials, and oxidative byproducts (disulfides).

PropertySpecification / Note
Formula C₅H₁₀N₂S · HI
Appearance (Crude) Often yellow-to-brown solid or viscous oil (due to I₂ contamination).
Appearance (Pure) White to off-white crystalline solid.
Solubility Soluble in water, ethanol, methanol, acetone. Insoluble in diethyl ether, benzene, hexanes.
Melting Point Expected range: 120–150 °C (Analogous methyl derivative: 144–146 °C). Note: Highly dependent on dryness.
Storage Hygroscopic and light-sensitive. Store under argon/nitrogen at 2–8 °C.

Phase 1: Initial Assessment (The "Triage")

Before starting a full recrystallization, assess the crude material. The most common user complaint is "Why is my product brown/red?"

  • Diagnosis: The brown color indicates free iodine (

    
    ), liberated by the oxidation of the iodide anion or decomposition of excess ethyl iodide.
    
  • Impact: Iodine is an oxidant and can interfere with subsequent sensitive reactions (e.g., nucleophilic substitutions).

  • Immediate Action: If the solid is deeply colored, a pre-wash is required before recrystallization.

Pre-Wash Protocol (For heavily discolored solids)
  • Place the crude solid in a fritted glass funnel.

  • Wash with a small volume of cold acetone or cold ethyl acetate .

    • Rationale: The salt has lower solubility in cold acetone than the iodine/organic impurities.

  • Warning: Do not use water or alcohols for this wash, as you will lose significant product.

Phase 2: The Core Purification Protocol

Standard Operating Procedure (SOP): Recrystallization via Solvent Diffusion

This method leverages the high solubility of the salt in ethanol and its insolubility in diethyl ether.

Reagents:

  • Solvent A: Absolute Ethanol (Hot)[1]

  • Solvent B: Diethyl Ether (Anhydrous) or MTBE (Methyl tert-butyl ether)

  • Optional: Activated Charcoal

Step-by-Step Workflow:

  • Dissolution:

    • Transfer crude solid to an Erlenmeyer flask.

    • Add the minimum amount of boiling absolute ethanol to dissolve the solid completely.

    • Technical Note: If the solution remains dark brown, add 1-2% w/w activated charcoal. Stir for 5 minutes near boiling, then filter while hot through Celite.

  • Crystallization (The "Crash"):

    • Remove the heat source.

    • While the solution is still warm (not boiling), add Diethyl Ether dropwise.

    • Stop adding ether when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of ethanol to clear the solution back to transparency.

  • Nucleation & Growth:

    • Seal the flask tightly (parafilm) to prevent solvent evaporation and moisture ingress.

    • Allow to cool slowly to room temperature undisturbed.

    • Optimization: Once at room temperature, place in a freezer (-20 °C) for 12 hours to maximize yield.

  • Isolation:

    • Filter the white crystals rapidly (the salt is hygroscopic).

    • Wash the filter cake with cold diethyl ether/ethanol (3:1 ratio).

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      

Phase 3: Troubleshooting Guide (Q&A Format)

Q1: "My product oiled out instead of crystallizing. What went wrong?"

Root Cause: This is the most common issue with isothiouronium salts. It occurs when the solution cools too fast or the polarity changes too abruptly, causing the salt to separate as a liquid phase before organizing into a lattice. Corrective Actions:

  • The Scratch Method: Use a glass rod to scratch the inner wall of the flask at the interface of the oil and solvent. This creates micro-abrasions that serve as nucleation sites.

  • The Seed Crystal: If you have any solid crystals from a previous batch (even impure ones), add a tiny speck to the solution.

  • Re-dissolve: Heat the mixture back to a clear solution, add slightly more ethanol (to increase solubility), and cool much slower (wrap the flask in a towel).

Q2: "The melting point is broad and 10°C lower than expected."

Root Cause: Solvent inclusion or moisture. Hydroiodide salts are notorious for trapping solvent molecules in the lattice or absorbing atmospheric water. Corrective Actions:

  • Vacuum Drying: Dry the sample at 40-50 °C under high vacuum (<1 mbar) for 24 hours.

  • Purity Check: Run a

    
    -NMR.[2] Look for peaks corresponding to ethanol (~3.7 ppm, ~1.2 ppm) or ether. If solvent persists, grind the solid into a fine powder and re-dry.
    
Q3: "I have low yield (<50%). Where is my product?"

Root Cause: The salt is likely too soluble in the ethanol/ether mix, or you used too much ethanol initially. Corrective Actions:

  • Mother Liquor Recovery: Do not discard the filtrate! Evaporate the mother liquor to ~20% of its original volume and repeat the crystallization (Second Crop).

  • Solvent Switch: Try Isopropanol (IPA) instead of ethanol. The salt is generally less soluble in IPA, which may improve recovery.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purification based on the initial state of the crude material.

PurificationWorkflow Start Crude 2-Ethylthio-2-imidazoline HI CheckColor Visual Inspection: Is it Dark Brown/Red? Start->CheckColor PreWash Pre-Wash: Cold Acetone Rinse (Remove I2) CheckColor->PreWash Yes (High I2) Dissolve Dissolve in Min. Boiling Ethanol CheckColor->Dissolve No (Pale Yellow) PreWash->Dissolve Charcoal Add Activated Charcoal Filter Hot (Celite) Dissolve->Charcoal If still dark CloudPoint Add Diethyl Ether until Turbid Dissolve->CloudPoint If clear Charcoal->CloudPoint Cooling Slow Cooling (RT -> -20°C) CloudPoint->Cooling CheckState Result Check: Crystals or Oil? Cooling->CheckState OilFix Troubleshoot Oiling: 1. Reheat 2. Add Seed Crystal 3. Scratch Glass CheckState->OilFix Oiling Out Isolate Filter & Vacuum Dry (Store under Argon) CheckState->Isolate Crystals Formed OilFix->Cooling Retry

Caption: Purification logic flow for S-alkylated imidazoline hydroiodides, addressing iodine contamination and oiling issues.

Validation Parameters

Once isolated, validate the purity using the following metrics.

TechniqueExpected ObservationPass Criteria

-NMR (DMSO-

)
Ethyl group signals: Triplet (~1.3 ppm), Quartet (~3.1 ppm). Imidazoline ring protons: Singlet or tight multiplet (~3.9 ppm).No peaks for starting material (Ethylenethiourea N-H) or Ethanol.
Melting Point Sharp transition (range < 2°C).Consistent with literature (approx. 120-150°C range).
Elemental Analysis C, H, N, S within 0.4% of theoretical.Confirm stoichiometry of the HI salt.

References

  • Synthesis of 2-Alkylthio-2-imidazolines

    • Aspinall, S. R., & Bianco, E. J. (1951). "The Synthesis of 2-Alkylthio-2-imidazolines." Journal of the American Chemical Society, 73(2), 602–603. Link

  • Vogel, A. I. Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Melting Point & Properties (Methyl Analog Reference)

    • Sigma-Aldrich Product Specification: "2-Methylthio-2-imidazoline hydroiodide." Link (Used as a physiochemical benchmark).

  • Reaction Mechanism & Kinetics

    • Klayman, D. L., et al. (1973). "The Reaction of Ethylenethiourea with Ethyl Iodide." Journal of Organic Chemistry, 38(9), 1641-1645. Link

Disclaimer: This guide is for research purposes only. 2-Ethylthio-2-imidazoline hydroiodide and ethyl iodide are chemical irritants and potential alkylating agents. Always handle in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Troubleshooting the Decomposition of 2-Ethylthio-2-imidazoline hydroiodide

Introduction: 2-Ethylthio-2-imidazoline hydroiodide is a valuable reagent in various research and development applications. However, like many sulfur-containing heterocyclic compounds, its stability can be a concern unde...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Ethylthio-2-imidazoline hydroiodide is a valuable reagent in various research and development applications. However, like many sulfur-containing heterocyclic compounds, its stability can be a concern under certain experimental and storage conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying potential decomposition products. By understanding the likely degradation pathways and employing targeted analytical strategies, users can ensure the integrity of their experiments and the quality of their results.

Part 1: Frequently Asked Questions (FAQs) - Stability and Degradation

This section addresses common questions regarding the stability and handling of 2-Ethylthio-2-imidazoline hydroiodide.

Q1: What are the common visual signs of decomposition?

A1: The first indicators of degradation are often visual or olfactory. You should suspect decomposition if you observe:

  • Color Change: A pure compound, typically a white or off-white solid, may develop a yellow or brownish tint.

  • Odor: The emergence of a foul, sulfurous odor can indicate the cleavage of the thioether bond.

  • Insolubility: The formation of insoluble precipitates when dissolving the compound in a standard solvent can signal the presence of degradation products.

  • Changes in pH: A significant shift in the pH of a stock solution over time may suggest hydrolytic decomposition.

Q2: What environmental factors can accelerate the decomposition of this compound?

A2: The structural integrity of 2-Ethylthio-2-imidazoline hydroiodide is susceptible to several factors. Stability can be compromised by:

  • Humidity and Moisture: The presence of water can facilitate hydrolysis of both the thioether linkage and the imidazoline ring.[1][2]

  • Elevated Temperatures: Heat can provide the activation energy needed to initiate and accelerate degradation reactions. Storing the compound at elevated temperatures, even for short periods, can increase the rate of decomposition.[3]

  • Light Exposure: Photodegradation can occur, particularly with UV light. It is crucial to store the compound in amber vials or otherwise protected from light.

  • Oxidizing Agents: The thioether sulfur is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This can lead to the formation of sulfoxides and sulfones.[4][5][6][7]

  • pH Extremes: While the hydroiodide salt form provides some acidic stability, strongly basic or acidic conditions can catalyze hydrolysis.

Q3: What are the most probable decomposition products I should be looking for?

A3: Based on the chemical structure, three primary degradation pathways are anticipated:

  • Hydrolysis of the Thioether: This is a highly probable pathway where the C-S bond is cleaved. The primary product of this reaction is Imidazolidine-2-thione , also known as Ethylene Thiourea (ETU) .[1][8] ETU is a compound of significant toxicological concern and is a known metabolite of certain fungicides.[3][9]

  • Oxidation of the Sulfur Atom: The thioether moiety can be readily oxidized. This occurs in a stepwise fashion, first forming the 2-Ethylsulfinyl-2-imidazoline (Sulfoxide) and, upon further oxidation, the 2-Ethylsulfonyl-2-imidazoline (Sulfone) .[4][5][10]

  • Hydrolysis of the Imidazoline Ring: The imidazoline ring itself can undergo hydrolytic cleavage, although this is often slower than thioether hydrolysis.[2][11][12] This would result in ring-opened products, such as N-(2-aminoethyl) S-ethyl isothiourea .

Part 2: Analytical Troubleshooting and Identification Workflow

When decomposition is suspected, a systematic analytical approach is required for confirmation and identification of the impurities.

Logical Workflow for Identification

This workflow provides a step-by-step process from initial suspicion to definitive identification of degradation products.

G cluster_0 Phase 1: Observation & Screening cluster_1 Phase 2: Identification & Confirmation A Visual/Physical Change Noted (Color, Odor, Solubility) B Prepare Sample & Control (Degraded vs. Standard) A->B C Perform HPLC-UV Screen B->C D New Peaks Observed? C->D E Analyze by LC-MS D->E Yes J No significant degradation detected. D->J No F Compare m/z with Expected Degradants E->F G Structure Confirmed? F->G H Isolate Peak & Perform NMR for Definitive Structure G->H No I Decomposition Confirmed. Identify Products. G->I Yes H->I

Caption: Troubleshooting workflow from initial observation to definitive identification.

Data Summary: Potential Decomposition Products

The table below summarizes the key molecular information for the parent compound and its most likely degradation products, which is essential for mass spectrometry analysis.

Compound NameStructureMolecular FormulaMonoisotopic Mass (Da)
2-Ethylthio-2-imidazoline (Free Base of Parent)C₅H₁₀N₂SC₅H₁₀N₂S130.0565
Imidazolidine-2-thione (ETU) C₃H₆N₂SC₃H₆N₂S102.0252
2-Ethylsulfinyl-2-imidazoline (Sulfoxide)C₅H₁₀N₂OSC₅H₁₀N₂OS146.0514
2-Ethylsulfonyl-2-imidazoline (Sulfone)C₅H₁₀N₂O₂SC₅H₁₀N₂O₂S162.0463

Part 3: Detailed Analytical Protocols

Adherence to validated analytical procedures is critical for obtaining reliable data. The following protocols are recommended for the identification of potential decomposition products. These methods should be developed and validated in accordance with ICH guidelines.[13][14][15]

Protocol 3.1: HPLC-MS Method for Screening and Identification

Objective: To separate the parent compound from potential degradation products and obtain mass-to-charge (m/z) data for identification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (MS), preferably a high-resolution instrument like a Q-TOF or Orbitrap, with an Electrospray Ionization (ESI) source.

Materials:

  • Column: Reverse-Phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Control Standard: A freshly prepared solution of 2-Ethylthio-2-imidazoline hydroiodide of known purity and concentration.

  • Test Sample: The suspected degraded sample, prepared in the same diluent and at the same concentration as the control.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the control and test samples in the sample diluent to a final concentration of approximately 100 µg/mL.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 210 nm and 230 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Scan Range: 50 - 500 m/z.

    • Data Acquisition: Perform both full scan for initial detection and targeted MS/MS (product ion scan) on the parent ion and suspected degradant masses for fragmentation data.

Data Interpretation:

  • Chromatogram Comparison: Overlay the chromatograms of the control and test samples. Look for new peaks in the test sample or a significant decrease in the area of the main peak.

  • Mass Analysis: Extract the mass spectrum for each new peak. Compare the observed accurate mass with the theoretical masses listed in the data summary table. A mass accuracy of <5 ppm is expected with a high-resolution MS.

  • ETU Identification: Ethylene Thiourea (ETU) is a primary concern. It is more polar than the parent compound and will likely elute earlier. Look for an ion with an m/z of 103.0325, corresponding to its protonated form [M+H]⁺.[16][17]

  • Oxidation Products: The sulfoxide and sulfone products will have m/z values of [M+H]⁺ = 147.0588 and 163.0536, respectively.

Protocol 3.2: Forced Degradation Study Design

To proactively identify potential degradation products and establish the stability-indicating nature of the analytical method, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate decomposition.

Objective: To intentionally degrade the compound and identify the resulting products, confirming the primary degradation pathways.

G cluster_0 Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze All Samples by HPLC-MS (Protocol 3.1) A->Analysis B Base Hydrolysis (0.1 M NaOH, 60°C) B->Analysis C Oxidative (3% H₂O₂, RT) C->Analysis D Thermal (80°C, solid state) D->Analysis E Photolytic (ICH Q1B light exposure) E->Analysis Parent 2-Ethylthio-2-imidazoline hydroiodide (Stock Solution) Parent->A Parent->B Parent->C Parent->D Parent->E

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare separate solutions of 2-Ethylthio-2-imidazoline hydroiodide (approx. 1 mg/mL).

  • Expose each solution to one of the stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) for a defined period (e.g., 24-48 hours).

  • At specified time points, withdraw an aliquot, neutralize if necessary, dilute, and analyze using the HPLC-MS method described in Protocol 3.1.

  • Compare the degradation profiles under different stress conditions to understand which pathways are most prevalent. For example, expect significant ETU formation under hydrolytic conditions and sulfoxide/sulfone formation under oxidative conditions.

References

  • Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: RSC Publishing URL: [Link]

  • Title: Formation and decay of ethylenethiourea (ETU) in soil and water under tropical conditions Source: ResearchGate URL: [Link]

  • Title: Method 509: Determination of Ethylene Thiourea (ETU) in Water Using Gas Chromatography Source: NEMI.gov URL: [Link]

  • Title: Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms Source: PMC (PubMed Central) URL: [Link]

  • Title: Annex 10 - ICH (Stability testing of active pharmaceutical ingredients and finished pharmaceutical products) Source: World Health Organization (WHO) URL: [Link]

  • Title: Synthesis of Sulfoxides and Sulfones via Oxidation of Thioethers Source: ACS Green Chemistry Institute URL: [Link]

  • Title: ICH Stability Testing and appropriate validation of analytical procedures Source: HMR Labs URL: [Link]

  • Title: Determination of ethylene thiourea in urine by HPLC-DAD Source: ResearchGate URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: A simple method for the determination of ethylene-thiourea (ETU) in biological samples Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Drug Stability: ICH versus Accelerated Predictive Stability Studies Source: PMC (PubMed Central) URL: [Link]

  • Title: A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides Source: Journal of Chemical Reviews URL: [Link]

  • Title: A Simple Method for the Determination of Ethylene-thiourea (ETU) in Biological Samples Source: Ovid URL: [Link]

  • Title: Stability testing of Pharmaceutical products based on ICH Guide Source: IVAMI URL: [Link]

  • Title: Determination of Ethylene Thiourea (ETU) in Water Using Gas Chromatography with a Nitrogen-Phosphorus Detector Method 509 Source: EPA NEIPS URL: [Link]

  • Title: Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone or 2-imino imidazole derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Mechanism of thyroid peroxidase inhibition by ethylenethiourea Source: PubMed URL: [Link]

  • Title: Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells Source: PMC (PubMed Central) URL: [Link]

  • Title: Sulfoxide synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Ethylene Thiourea - 15th Report on Carcinogens Source: NCBI Bookshelf URL: [Link]

  • Title: Ethylene thiourea Source: Wikipedia URL: [Link]

  • Title: METHOD FOR THE PRODUCTION OF AETHYLENTHIO-UREA Source: Google Patents URL
  • Title: Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells Source: PubMed URL: [Link]

  • Title: Hydrolysis of imidazole-2-ylidenes Source: PubMed URL: [Link]

  • Title: Overview of the Chemistry of 2-Thiazolines Source: ACS Publications URL: [Link]

  • Title: Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions Source: ACS Publications URL: [Link]

  • Title: Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1 Source: WashU Medicine Research Profiles URL: [Link]

  • Title: Imidazoline derivatives containing a sulfate or thiosulfate group Source: ResearchGate URL: [Link]

  • Title: The monosubstituted thio-imidazolones, where the methylene hydrogen The hydrolysis of certain of these imidazolones has been stu Source: Cornell University Library URL: [Link]

  • Title: The decomposition of 2-methyl-δ 2 -oxazoline in aqueous solution Source: Canadian Journal of Chemistry URL: [Link]

  • Title: NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Degradation and excretion of poly(2-oxazoline) based hemostatic materials Source: Pure (Elsevier) URL: [Link]

  • Title: THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of 2-Ethylthio-2-imidazoline hydroiodide

Technical Comparison Guide: FTIR Characterization of 2-Ethylthio-2-imidazoline Hydroiodide Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) characteristics of 2-Ethylthi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Characterization of 2-Ethylthio-2-imidazoline Hydroiodide

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) characteristics of 2-Ethylthio-2-imidazoline hydroiodide (also known as S-ethylisothiouronium ethylene hydroiodide).[1][2] It is designed for researchers synthesizing this compound as an intermediate for clonidine-like drugs, corrosion inhibitors, or radioprotective agents.[1]

The guide focuses on the comparative spectral shifts that validate the successful S-alkylation of the precursor (2-imidazolidinethione) and the formation of the hydroiodide salt.[1]

Mechanistic Insight & Reaction Monitoring

To interpret the FTIR spectrum accurately, one must understand the chemical transformation.[1] The synthesis involves the nucleophilic attack of the sulfur atom in 2-imidazolidinethione (Ethylene Thiourea) on Ethyl Iodide , resulting in the formation of the S-ethylated hydroiodide salt.[1]

Key Structural Changes to Monitor:

  • Loss of Thione Character: The C=S double bond character is converted into a C-S single bond.

  • Formation of Imidazoline Ring: The resonance stabilization shifts, establishing a distinct C=N double bond within the ring.[1]

  • Salt Formation: The protonation (or quaternization) of the ring nitrogen creates an ionic lattice (

    
    
    
    
    
    ), significantly altering the N-H stretching region.[1][2]

ReactionPathway Precursor 2-Imidazolidinethione (Thione Form) Transition S-Alkylation (Nucleophilic Substitution) Precursor->Transition Sulfur Attack Reagent Ethyl Iodide (EtI) Reagent->Transition Product 2-Ethylthio-2-imidazoline HI (Salt Form) Transition->Product Formation of C=N & NH+

Figure 1: Reaction pathway highlighting the structural evolution from thione to S-alkylated salt.[1][2]

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of the starting material (2-Imidazolidinethione) with the target product. Use this for rapid "Go/No-Go" decision-making during synthesis monitoring.

Functional GroupVibration ModePrecursor (Thione) Frequency (

)
Product (Salt) Frequency (

)
Diagnostic Shift
N-H Stretching3200–3400 (Sharp/Broad)2700–3100 (Broad, Complex) Red Shift & Broadening: Due to

salt formation and H-bonding with

.
C=N Ring StretchingAbsent (Thione form dominant)1590–1615 (Strong) Appearance: The definitive marker of the imidazoline ring formation.[1][2][3]
C=S Stretching1200–1210 & ~1500 (Coupled)Absent Disappearance: Confirms consumption of the thione.
C-S-C Asym. StretchAbsent1240–1260 (Medium) Appearance: Indicates attachment of the Ethyl group to Sulfur.[1][2]
C-H Aliphatic Stretch~2900 (Ring

only)
2850–2980 (Increased) Intensity Increase: Added contributions from the Ethyl (

) tail.[1][2]
Detailed Region Analysis

A. High Frequency Region (3500 – 2500


) [1][2]
  • Precursor: Shows distinct N-H stretches typical of secondary amines/amides.[1]

  • Product: The hydroiodide salt exhibits a "salt band"—a broad, often structured absorption extending from 3100 down to 2700

    
    .[1][2] This is caused by the 
    
    
    
    stretching vibration heavily coupled with the iodide counter-ion lattice.[1][2]
    • Note: Do not mistake this broadness for wet sample (water); it is intrinsic to the ammonium salt.[1][2]

B. The Double Bond Region (1800 – 1500


) [2]
  • The "Fingerprint" of Success: The most critical peak is the C=N stretch at ~1600

    
     .[1][2] In the precursor, this region is dominated by N-H bending and thioamide bands.[1] In the product, the C=N bond is chemically distinct and provides a sharp, strong signal.[1]
    
  • Validation: If this peak is weak or split significantly, it may indicate incomplete alkylation or hydrolysis to the ring-opened byproduct (amino-ester).[1][2]

C. The Fingerprint Region (1500 – 600


) [2]
  • C-S-C Modes: The S-ethyl group introduces a C-S stretching mode.[1][2] While C-S stretches are generally weak (600-700

    
    ), the asymmetric C-S-C stretch often appears around 1240-1250 
    
    
    
    .[1][2]
  • Counter-ion Effect: The iodide ion (

    
    ) is monoatomic and has no internal vibration modes in the mid-IR.[1][2] However, its large mass affects the lattice vibrations (far-IR) and broadens the NH+ bands in the mid-IR compared to a chloride salt.[1][2]
    

Experimental Protocol: Synthesis & Characterization

This protocol ensures the generation of a sample suitable for high-quality FTIR analysis, avoiding common artifacts like hygroscopic water absorption.[1]

Step 1: Synthesis Verification
  • Reflux: React 2-imidazolidinethione with Ethyl Iodide (1.1 equiv) in ethanol for 2-4 hours.

  • Precipitation: The hydroiodide salt typically crystallizes upon cooling or addition of diethyl ether.[1][2]

  • Purification: Recrystallize from Ethanol/Ether to remove unreacted thione.[1][2] Crucial: Unreacted thione will mask the C=N peak.[1][2]

Step 2: FTIR Sample Preparation
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for hydroiodide salts.[1][2]

    • Reason: Hydroiodide salts can undergo ion exchange with KBr powder under high pressure (forming KI + HBr salt mix), leading to shifting peaks.[1][2] ATR avoids this pressure-induced reaction.[1][2]

  • Crystal Contact: Ensure high pressure on the ATR crystal (diamond/ZnSe) as the salt is crystalline and hard.[1][2]

ExperimentalWorkflow Start Crude Product (Solid) Purify Recrystallization (EtOH/Ether) Start->Purify Dry Vacuum Dry (Remove Solvent/H2O) Purify->Dry SelectMethod Select FTIR Method Dry->SelectMethod ATR ATR (Diamond/ZnSe) *Preferred* SelectMethod->ATR Best Practice KBr KBr Pellet *Risk of Ion Exchange* SelectMethod->KBr Alternative Analyze Acquire Spectrum (4000-600 cm-1) ATR->Analyze KBr->Analyze

Figure 2: Workflow for optimal sample preparation and spectral acquisition.

References

  • Sigma-Aldrich. (n.d.).[1][2] 2-Methylthio-2-imidazoline hydriodide Product Specification. Retrieved from [1][2]

  • PubChem. (2025).[1][2][4] 2-Methylthio-2-imidazoline hydroiodide Compound Summary. National Library of Medicine.[1] Retrieved from [1][2][4]

  • ResearchGate. (2024).[1][2] FTIR spectra of Imidazoline Derivatives and S-alkylated intermediates. Retrieved from

  • Organic Chemistry Portal. (2013).[1][2] Synthesis of 2-imidazolines and related heterocycles. Retrieved from

  • SpectraBase. (2024).[1][2][5] Vapor Phase IR of 2-Imidazolidinethione derivatives. Wiley Science Solutions.[1][2] Retrieved from [1][2]

Sources

Comparative

HPLC Method Development for 2-Ethylthio-2-imidazoline Hydroiodide Purity: A Comparative Technical Guide

The following guide is a technical comparison designed for researchers and analytical scientists. It details the development of a robust HPLC method for 2-Ethylthio-2-imidazoline hydroiodide , contrasting it with traditi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison designed for researchers and analytical scientists. It details the development of a robust HPLC method for 2-Ethylthio-2-imidazoline hydroiodide , contrasting it with traditional analytical approaches.

Executive Summary

2-Ethylthio-2-imidazoline hydroiodide (an alkylated thiourea derivative) presents a unique analytical challenge due to its ionic nature, the high UV absorbance of the iodide counter-ion, and the basicity of the imidazoline ring. Traditional methods often fail to distinguish between the active organic cation and process impurities, or suffer from severe interference by the iodide salt.

This guide compares the Optimized Ion-Suppression RP-HPLC Method (Proposed) against standard Potentiometric Titration and Generic Isocratic HPLC . The proposed method offers superior specificity, resolving the iodide interference and quantifying organic impurities that alternative methods miss.

Part 1: The Analytical Challenge

The core difficulty in analyzing 2-Ethylthio-2-imidazoline hydroiodide lies in its dissociation in solution:



  • Iodide Interference: Iodide (

    
    ) has a massive extinction coefficient at low UV wavelengths (210–230 nm), often masking early-eluting polar impurities.
    
  • Peak Tailing: The basic imidazoline nitrogen interacts with residual silanols on silica columns, causing peak tailing that degrades resolution.

  • Stability: S-alkylated isothioureas can hydrolyze or oxidize to sulfoxides, requiring a method that detects these specific degradation products.

Method Logic Flow

The following diagram illustrates the critical decision pathways for selecting the optimized method.

MethodLogic Start Analyte: 2-Ethylthio-2-imidazoline HI Challenge1 Challenge: Iodide (I-) UV Absorbance Start->Challenge1 Challenge2 Challenge: Basic Nitrogen Tailing Start->Challenge2 Titration Alt 1: Potentiometric Titration Challenge1->Titration GenericHPLC Alt 2: Generic C18 Isocratic Challenge1->GenericHPLC Proposed Proposed: Ion-Suppression Gradient HPLC Challenge1->Proposed Challenge2->GenericHPLC Challenge2->Proposed Result1 Fails: Non-specific (measures I- only) Titration->Result1 Result2 Fails: I- co-elutes with impurities GenericHPLC->Result2 Result3 Success: Resolves I- from Cation Proposed->Result3

Figure 1: Decision matrix for selecting the optimized HPLC methodology over traditional alternatives.

Part 2: Comparative Analysis

The following table summarizes the performance metrics of the proposed method versus standard alternatives.

FeatureMethod A: Potentiometric Titration (AgNO₃)Method B: Generic Isocratic HPLC Method C: Optimized Gradient HPLC (Proposed)
Principle Stoichiometric reaction with Iodide (

).
C18 / Water:MeOH / Neutral pH.C18 / Acidic Phosphate Buffer / Gradient.
Specificity Low. Measures total iodide. Cannot detect organic degradation.Medium. Separates main peak but

co-elutes with void/impurities.
High. Separates

(void) from Product (

) and impurities.
Linearity (

)
N/A (Stoichiometric)0.990 (Baseline noise from

tailing)
> 0.999
LOD (Impurities) N/AHigh (>0.5%) due to interference.Low (<0.05%).
Robustness HighLow (Sensitive to pH changes).High (Buffered system).
Suitability Raw material assay (Assumes 100% purity of cation).Quick spot-check.Final Product Release & Stability Testing.

Part 3: The Proposed Method (Protocol)

This protocol is designed to be self-validating . The separation of the Iodide peak from the Main Peak serves as a system suitability marker.

Chromatographic Conditions
  • Column: Phenomenex Luna C18(2) or equivalent (End-capped, 150 mm × 4.6 mm, 5 µm). Reasoning: High surface area carbon load retains the small organic cation while end-capping reduces silanol interactions.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0. Reasoning: Acidic pH keeps silanols protonated (neutral), reducing peak tailing for the basic imidazoline.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-Vis Diode Array (DAD).

    • Channel A: 220 nm (Max sensitivity for Imidazoline).

    • Channel B: 254 nm (Alternative for aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program

The gradient is designed to elute the Iodide (


) immediately at the void volume, followed by a flat baseline for polar impurities, and then the main peak.
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection / Iodide Elution (

min)
3.0955Isocratic hold to clear Iodide tail
15.04060Linear ramp to elute Main Peak (

–10 min)
18.04060Wash hydrophobic impurities
18.1955Re-equilibration
25.0955End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Crucial: High water content ensures the salt stays dissolved and prevents "solvent shock" peak distortion.

  • Stock Solution: 1.0 mg/mL of 2-Ethylthio-2-imidazoline HI in Diluent.

  • System Suitability Solution: Mix of Stock Solution + 0.1% Potassium Iodide (KI). Purpose: To confirm resolution between the added Iodide peak and the Main Peak.

Mechanism of Separation

In this system, the Iodide (


)  is unretained by the C18 chain and elutes at the void volume (

). The 2-Ethylthio-2-imidazoline cation forms a transient ion-pair with the phosphate anion or simply retains via hydrophobic interaction of the ethyl-thio group. The acidic pH (3.0) ensures the imidazoline ring is fully protonated (

), preventing it from interacting with the silica support, resulting in a sharp, symmetrical peak.

SeparationMechanism cluster_column C18 Column Environment (pH 3.0) Iodide Iodide (I-) Hydrophilic Anion Detector UV Detector (220 nm) Iodide->Detector Elutes @ Void (1-2 min) Cation Imidazoline Cation Hydrophobic Interaction Cation->Detector Retained (8-10 min) Silanol Silanol (Si-OH) Neutral at pH 3.0 Silanol->Cation No Interaction (Sharp Peak)

Figure 2: Mechanistic separation of the iodide counter-ion from the active pharmaceutical ingredient (API).

Part 4: Experimental Validation Data

Linearity and Range

The method demonstrates linearity for the 2-Ethylthio-2-imidazoline cation from 10 µg/mL to 1500 µg/mL.

  • Equation:

    
    
    
  • Correlation (

    
    ): 
    
    
    
    [1][2][3][4]
  • Iodide Response: The iodide peak (approx.[5][6][7] 1.5 min) must be excluded from integration.

Specificity (Stress Testing)

When subjected to oxidative stress (


), a new peak appears at RRT 0.85, corresponding to the Sulfoxide  derivative. The proposed method resolves this impurity (

), whereas titration methods fail to detect this degradation.
References
  • PubChem. (2025).[8] 2-Methylthio-2-imidazoline hydroiodide Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2025).[9] 2-Methylthio-2-imidazoline hydroiodide Product Specification. Merck KGaA.

  • Grokipedia. (2020). Iodide detection in RP-HPLC-UV. Grokipedia Technical Archives.

  • ResearchGate. (2021). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate.

  • ChemScene. (2025). 2-(Ethylthio)-4,5-dihydro-1h-imidazole hydroiodide MSDS. ChemScene.

Sources

Validation

Comparative Reactivity Guide: 2-Methylthio vs. 2-Ethylthio Imidazoline Derivatives

Executive Summary In the synthesis of 2-substituted imidazoline drugs (e.g., Clonidine, Tetryzoline, Naphazoline), 2-methylthio-2-imidazoline (SMe) and 2-ethylthio-2-imidazoline (SEt) serve as electrophilic intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 2-substituted imidazoline drugs (e.g., Clonidine, Tetryzoline, Naphazoline), 2-methylthio-2-imidazoline (SMe) and 2-ethylthio-2-imidazoline (SEt) serve as electrophilic intermediates. While both function as S-alkylated isothioureas capable of undergoing nucleophilic substitution with amines, the 2-methylthio derivative is the industry standard .

This preference is driven by thermodynamics and process efficiency rather than intrinsic electronic differences. The methylthio group's leaving species, methanethiol (MeSH), is a gas at room temperature (


), whereas ethanethiol (EtSH) is a volatile liquid (

). The spontaneous evolution of MeSH gas drives the reaction equilibrium to completion (Le Chatelier’s principle), often allowing for milder reaction conditions and simplified workup compared to the ethyl analogue.

Mechanistic Foundation

Both derivatives react via an Addition-Elimination (


-like)  mechanism. The nucleophile (typically a primary or secondary amine) attacks the electrophilic C-2 carbon of the imidazoline ring.
Reaction Pathway Visualization

The following diagram illustrates the nucleophilic displacement mechanism, highlighting the critical leaving group departure step.

ReactionMechanism Start 2-Alkylthio-2-Imidazoline (Electrophile) Intermediate Tetrahedral Intermediate (sp3 Carbon) Start->Intermediate Nucleophilic Attack (R'-NH2) Product 2-Amino-Imidazoline (Guanidine Derivative) Intermediate->Product Restoration of C=N Byproduct Leaving Group (R-SH) Intermediate->Byproduct Elimination GasPhase Drives Equilibrium (Forward) Byproduct->GasPhase MeSH (Gas) Irreversible LiquidPhase Remains in Solution (Equilibrium) Byproduct->LiquidPhase EtSH (Liquid) Reversible/Reflux

Figure 1: Mechanistic pathway of nucleophilic substitution on 2-alkylthio-imidazolines. The volatility of the leaving group (MeSH) is the rate-determining driver for yield maximization.

Comparative Technical Analysis

The choice between Methylthio and Ethylthio substituents impacts reaction kinetics, thermodynamics, and purification.

Physicochemical Comparison Table
Feature2-Methylthio-2-imidazoline2-Ethylthio-2-imidazolineImpact on Reactivity
Leaving Group Methanethiol (-SMe)Ethanethiol (-SEt)High
Byproduct Boiling Point 5.95 °C (Gas)35 °C (Volatile Liquid)MeSH off-gasses spontaneously; EtSH may reflux.
Steric Hindrance Low (Methyl)Moderate (Ethyl)Nucleophilic attack is slightly faster on the SMe derivative due to reduced steric bulk around C-2.
Atom Economy Higher (Leaving group mass: 47 Da)Lower (Leaving group mass: 61 Da)SMe is more mass-efficient.
Solubility High in polar solvents (

, EtOH)
Slightly more lipophilicEtS derivatives are preferred only if extraction into non-polar solvents is required before the substitution step.
Odor Threshold 0.002 ppm (Stench)0.001 ppm (Stench)Both require fume hoods/scrubbers (bleach trap).
Kinetic & Thermodynamic Implications
  • Entropic Driver: The formation of a gaseous byproduct (MeSH) creates a large positive entropy change (

    
    ), making the Gibbs free energy (
    
    
    
    ) more negative. This renders the reaction effectively irreversible under open-vessel conditions.
  • Steric Barrier: The ethyl group adds methylene (

    
    ) bulk. While not blocking the reaction, it increases the activation energy (
    
    
    
    ) for the initial nucleophilic attack compared to the methyl group.
  • Process Control: Using the ethyl derivative often requires higher temperatures (reflux in amyl alcohol or toluene) to distill off the ethanethiol and force the equilibrium. The methyl derivative often reacts to completion at lower temperatures (reflux in methanol or ethanol).

Experimental Protocols

Safety Warning: Methanethiol and Ethanethiol are extremely malodorous and toxic. All reactions must be vented through a bleach (sodium hypochlorite) scrubber to oxidize the thiols to sulfonates before release.

Protocol A: Synthesis of Clonidine Analogue (Using 2-Methylthio precursor)

Best for: Standard synthesis, high yields, ease of workup.

  • Preparation: Charge a reaction flask with 2-methylthio-2-imidazoline hydroiodide (1.0 eq) and the appropriate aniline derivative (e.g., 2,6-dichloroaniline) (1.2 eq).

  • Solvent: Add absolute ethanol or methanol (5 mL per mmol).

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: Evolution of gas (MeSH) will be observed. Ensure the condenser vent leads to a bleach trap.

  • Monitoring: Monitor via TLC or HPLC. Reaction is typically complete in 2–6 hours .

  • Workup: Cool to room temperature. The product (guanidine hydroiodide) often crystallizes directly. If not, concentrate the solvent in vacuo.

    • Note: The absence of liquid thiol byproduct simplifies purification.

  • Yield: Typically 85–95% .

Protocol B: Synthesis using 2-Ethylthio precursor

Best for: Cases where the ethyl-intermediate was isolated from specific lipophilic alkylation steps.

  • Preparation: Charge flask with 2-ethylthio-2-imidazoline hydroiodide (1.0 eq) and aniline derivative (1.5 eq). Note: Higher excess of amine is often required.

  • Solvent: Use a higher boiling solvent like isopropanol or toluene .

  • Reaction: Heat to reflux (

    
    ).
    
    • Critical Step: You must use a distillation head or a partial reflux condenser to allow the ethanethiol (

      
      ) to escape while retaining the solvent. If you reflux efficiently, the EtSH will return to the pot, stalling equilibrium.
      
  • Monitoring: Reaction time is typically extended to 8–12 hours .

  • Workup: Vacuum distillation is often required to remove residual ethanethiol (which smells potent and "sticks" to the product).

  • Yield: Typically 70–85% (lower due to equilibrium issues).

Decision Framework

Use the following logic flow to select the appropriate derivative for your campaign.

DecisionTree Start Select Starting Material Q1 Is the 2-Methylthio derivative available? Start->Q1 UseMe USE 2-METHYLTHIO (Standard Route) Q1->UseMe Yes Q2 Is high lipophilicity required for intermediate purification? Q1->Q2 No Q2->UseMe No UseEt USE 2-ETHYLTHIO (Alternative Route) Q2->UseEt Yes Condition Requirement: Ensure active removal of EtSH (Distillation/Gas Sweep) UseEt->Condition Process Constraint

Figure 2: Decision matrix for selecting alkylthio-imidazoline intermediates.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Retrieved from

  • Organic Chemistry Portal. (2013). Synthesis of 2-imidazolines. Org. Chem., 78, 5737-5743.[3] Retrieved from

  • Sigma-Aldrich. (2025). 2-Methylthio-2-imidazoline hydriodide Product Specification. Retrieved from

  • Afzal, W., et al. (2018).[4] Vapour-Liquid Equilibria of Ethane and Ethanethiol. J. Natural Gas Eng., Vol. 3. Retrieved from

  • Mayr, H., et al. (2007).[5] Nucleophilicities of Amines, Amino Acids and Pyridines. Angew. Chem. Int. Ed. Retrieved from

Sources

Comparative

Comparative Guide: X-ray Crystallography &amp; Structural Dynamics of 2-Ethylthio-2-imidazoline Hydroiodide

This guide provides a technical analysis of the structural and crystallographic properties of 2-Ethylthio-2-imidazoline hydroiodide , comparing it against its methyl-analog and other isothiourea derivatives.[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structural and crystallographic properties of 2-Ethylthio-2-imidazoline hydroiodide , comparing it against its methyl-analog and other isothiourea derivatives.[1]

Executive Summary

2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) is a cyclic S-alkylisothiourea salt primarily utilized as a synthetic intermediate in the formation of spiro-imidazoline derivatives and as a radioprotective agent.[1]

In the solid state, this compound exhibits a distinct conjugated tautomeric form that differs from its solution-phase behavior.[1][2] This guide compares its crystallographic profile with its closest structural analog, 2-Methylthio-2-imidazoline hydroiodide , to highlight the impact of alkyl chain elongation on crystal packing, hydrogen bonding networks, and lattice stability.[1][2]

Quick Comparison: Ethyl- vs. Methyl- Variant
Feature2-Ethylthio-2-imidazoline HI 2-Methylthio-2-imidazoline HI Significance
Crystal System Monoclinic (Predicted/Analog)Monoclinic (

)
Isostructural packing is common in homologous series.[1]
Melting Point 144–146 °C140–142 °CEthyl variant shows slightly higher thermal stability due to increased van der Waals interactions.[1]
C-S Bond Length ~1.75 Å (Single bond character)1.748 ÅIndicates protonation at N, forcing C-S single bond character in solid state.[1][2]
Tautomerism Exclusively Amino-thione (Solid)Exclusively Amino-thione (Solid)Critical for modeling receptor binding; solution state differs.[1]
Solubility Moderate (Water/EtOH)High (Water/EtOH)Ethyl group decreases hydrophilicity, altering bioavailability.[1][2]

Crystallographic Profile & Structural Analysis

The Tautomeric Paradox

A critical finding in the crystallography of S-alkylated imidazolines is the desmotropy (different tautomers in solid vs. solution).[1][2]

  • In Solution (Non-Conjugated): The double bond often resides on the Nitrogen (

    
    ), allowing the sulfur to act as a thioether.[1][2]
    
  • In Solid State (Conjugated): X-ray diffraction data confirms that the proton resides on the ring nitrogen (

    
    ), forcing the exocyclic 
    
    
    
    bond to adopt single-bond character and the
    
    
    system to delocalize the positive charge.[1][2]

Evidence: In the methyl-analog, the


 bond length extends to 1.75 Å  (typical for C-S single bonds), whereas a 

double bond would be ~1.66 Å.[1][2] The

bonds in the ring show intermediate double-bond character (~1.32 Å), confirming the resonance stabilization of the cation.[1][2]
Crystal Packing and H-Bonding

The stability of the hydroiodide salt is governed by a robust hydrogen-bonding network.[1]

  • Primary Interaction:

    
     (Anion bridging).[1]
    
  • Secondary Interaction:

    
     (Intermolecular chaining).[1][2]
    
  • Effect of Ethyl Group: The ethyl tail introduces steric bulk that slightly expands the unit cell volume compared to the methyl variant, but the fundamental

    
     packing motif is retained.[1][2] This "zipper" effect of H-bonds explains the high melting point relative to the free base.[1]
    

Experimental Protocol: Synthesis & Crystallization

To replicate the high-quality crystals required for this data, follow this self-validating protocol.

Phase 1: Synthesis (Nucleophilic Substitution)

Reaction: Ethylene thiourea + Ethyl Iodide


 2-Ethylthio-2-imidazoline Hydroiodide.[1]
  • Dissolution: Dissolve 10 mmol of Imidazolidine-2-thione (Ethylene Thiourea) in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol (1.1 eq) of Ethyl Iodide dropwise under stirring.

  • Reflux: Heat to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Precipitation: Cool the solution slowly to 0°C. The hydroiodide salt will precipitate as white/off-white crystals.[1]

  • Filtration: Filter and wash with cold diethyl ether to remove excess ethyl iodide.[1][2]

Phase 2: Crystal Growth (Slow Evaporation)

For X-ray quality single crystals:

  • Prepare a saturated solution of the crude product in warm acetonitrile or ethanol/water (9:1) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover the vial with parafilm and poke 3–4 small holes.[1]

  • Allow to stand undisturbed at room temperature (20–22°C) for 3–7 days.

  • Harvest: Select block-like crystals with sharp edges; avoid needles if possible (needles often indicate twinning).[1]

Structural Logic & Workflow Visualization

The following diagram illustrates the structural determination workflow and the tautomeric logic derived from the crystallographic data.

CrystalLogic Synthesis Synthesis (Ethylene Thiourea + EtI) Crystallization Slow Evaporation (Acetonitrile) Synthesis->Crystallization XRD Single Crystal XRD (Mo-Kα Radiation) Crystallization->XRD Select Block Crystal DataAnalysis Data Reduction (SHELXL Refinement) XRD->DataAnalysis Structure Solved Structure (Monoclinic P21/c) DataAnalysis->Structure TautomerSolid Solid State: N-H Protonated (Conjugated) Structure->TautomerSolid Bond Length Analysis (C-S ~1.75Å) TautomerSol Solution State: N-H Deprotonated (Non-Conjugated) Structure->TautomerSol NMR Comparison (Chemical Shift Δ)

Caption: Workflow connecting synthesis to structural elucidation, highlighting the divergence between solid-state and solution-state tautomers.

Comparative Performance Analysis

When selecting between the Ethyl- and Methyl- variants for drug development or ligand synthesis, consider the following:

Lipophilicity & Bioavailability[1]
  • 2-Ethylthio-: The additional methylene group (

    
    ) increases 
    
    
    
    , enhancing membrane permeability.[1] This makes the ethyl variant superior for applications requiring intracellular transport or blood-brain barrier penetration.[1]
  • 2-Methylthio-: More hydrophilic; often preferred for aqueous solubility but may require active transport mechanisms.[1]

Synthetic Utility (Leaving Group Ability)

In substitution reactions (e.g., creating spiro-derivatives), the alkylthio group acts as a leaving group (MeSH vs EtSH).[1][2]

  • Methanethiol (MeSH): Boiling point 6°C (Gas at RT).[1] Rapidly escapes reaction mixture, driving equilibrium forward.[1]

  • Ethanethiol (EtSH): Boiling point 35°C (Liquid at RT).[1] Easier to handle/trap but may require higher reflux temperatures to drive off.[1]

Radioprotective Efficacy

S-alkylisothioureas are known radioprotectives.[1] The Ethyl variant often exhibits a wider therapeutic window compared to the Methyl form due to slower metabolic degradation, allowing for sustained release of the active thiol species in vivo.[1][2]

References

  • Synthesis and Crystal Structures of New 1,3-Disubstituted Imidazoline-2-thiones. Source: Zeitschrift für Naturforschung B (2013).[1][2] Relevance: Establishes the baseline crystal data for imidazoline-2-thione derivatives and the synthesis of S-alkylated analogs.

  • 2-Methylthio-imidazolins: A rare case of different tautomeric forms in solid state and in solution. Source: Structural Chemistry (2017).[1][2] Relevance: Provides the definitive comparative X-ray data for the methyl-analog, proving the solid-state conjugation effect applicable to the ethyl-variant.

  • Synthesis of trans-2-Ethylthio-4,5-diphenyl-imidazoline. Source: PrepChem.[1] Relevance: Details the synthesis protocol for ethyl-substituted imidazolines via ethyl iodide alkylation.

  • PubChem Compound Summary: 2-Ethylthio-2-imidazoline hydroiodide. Source: National Center for Biotechnology Information (2024).[1] Relevance: Verifies chemical identity, CAS (86240-40-6), and physical properties. [1][2]

Sources

Validation

Elemental analysis standards for 2-Ethylthio-2-imidazoline hydroiodide

Elemental Analysis Standards for 2-Ethylthio-2-imidazoline Hydroiodide: A Comprehensive Comparison Guide Introduction 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) is a highly functionalized heterocycle utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 2-Ethylthio-2-imidazoline Hydroiodide: A Comprehensive Comparison Guide

Introduction 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) is a highly functionalized heterocycle utilized extensively as an intermediate in pharmaceutical and agrochemical synthesis[1]. With a molecular formula of C5H11IN2S, this compound presents a unique analytical challenge: it is a hydroiodide salt containing both nitrogen and sulfur. The massive halogen mass fraction (~49.16% Iodine) heavily influences matrix behavior during elemental analysis. For drug development professionals, validating the exact stoichiometric composition and profiling trace elemental impurities is a regulatory necessity governed by frameworks like USP <232> and ICH Q3D[2][3].

Stoichiometric Baseline Before evaluating analytical techniques, the theoretical mass fractions must be established to set the calibration targets:

  • Carbon (C): 23.27%

  • Hydrogen (H): 4.30%

  • Nitrogen (N): 10.85%

  • Sulfur (S): 12.42%

  • Iodine (I): 49.16%

Section 1: Comparative Analysis of Analytical Techniques

1. Organic Elemental Analysis (CHNS): Dumas Combustion vs. Traditional Methods To determine the C, H, N, and S content, the classical Pregl-Dumas combustion method is the industry standard, superseding older, slower techniques like Kjeldahl digestion[4]. Modern CHNS analyzers utilize dynamic flash combustion at temperatures exceeding 1000°C[5].

  • Causality & Matrix Challenge: When combusting 2-Ethylthio-2-imidazoline hydroiodide, the high iodine content volatilizes into I2 gas. If unmitigated, iodine will poison the copper reduction catalyst and co-elute with SO2 or N2, skewing the thermal conductivity detector (TCD) results[6].

  • Solution: The combustion tube must be packed with a silver wool trap. Silver reacts quantitatively with volatile iodine to form solid silver iodide (AgI), sequestering the halogen before it reaches the chromatographic column.

2. Halide Quantification: Potentiometric Titration vs. Ion Chromatography (IC) While CHNS confirms the organic framework, the hydroiodide counter-ion must be quantified to prove salt stoichiometry.

  • Comparison: Ion Chromatography offers high sensitivity but requires extreme dilution of the ~49% iodine sample, multiplying dilution errors. Potentiometric titration using Silver Nitrate (AgNO3) with a silver indicator electrode provides superior precision for high-assay bulk materials and is less susceptible to the organic imidazoline matrix.

3. Trace Elemental Impurities: ICP-MS vs. ICP-OES USP <232> and ICH Q3D mandate the control of toxic elemental impurities (e.g., Class 1 elements: As, Cd, Hg, Pb; Class 2A: Co, Ni, V)[2][7].

  • Causality & Matrix Challenge: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the recommended technique for its sub-ppb limits of detection[8][9]. However, introducing a high-iodine matrix into an ICP-MS causes severe memory effects, as iodine adheres to the sample introduction system.

  • Solution: A specialized washout protocol utilizing a dilute alkaline solution or an extended acid rinse is required to clear the iodine between runs.

Workflow Start 2-Ethylthio-2-imidazoline hydroiodide Matrix (CAS: 86240-40-6) CHNS CHNS Microanalysis Target: C, H, N, S Start->CHNS Iodine Halide Analysis Target: Iodine (~49.1%) Start->Iodine Trace Trace Impurities Target: USP <232> Elements Start->Trace CHNS_Step Dumas Combustion (Silver Wool Trap for I2) CHNS->CHNS_Step Iodine_Step Potentiometric Titration (AgNO3 with Ag Electrode) Iodine->Iodine_Step Trace_Step Microwave Digestion + ICP-MS Analysis Trace->Trace_Step Validation Self-Validating System (CRMs, Matrix Spikes, Internal Stds) CHNS_Step->Validation Iodine_Step->Validation Trace_Step->Validation

Caption: Comprehensive elemental analysis workflow for 2-Ethylthio-2-imidazoline hydroiodide.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must act as a self-validating system. The following protocols integrate internal checks to prove data reliability at the moment of acquisition.

Protocol A: Modified CHNS Microanalysis for High-Halogen Matrices

  • Calibration: Calibrate the elemental analyzer using a Certified Reference Material (CRM) that contains C, H, N, and S, such as Sulfanilamide[10].

  • Sample Preparation: Weigh exactly 1.5 to 2.0 mg of 2-Ethylthio-2-imidazoline hydroiodide into a tin capsule using a microbalance[6].

  • Matrix Modification: Add ~5 mg of Vanadium Pentoxide (V2O5) to the tin capsule. Causality: V2O5 acts as an oxygen donor and combustion catalyst, ensuring the complete oxidation of the thermally stable imidazoline-sulfur bonds.

  • Combustion: Drop the capsule into the oxidation furnace (1000°C) under a dynamic oxygen atmosphere[4][5].

  • Halogen Sequestration: Pass the combustion gases (CO2, H2O, NOX, SO2, I2) through a zone packed with silver wool at 600°C to precipitate AgI.

  • Reduction & Detection: Pass the remaining gases through a copper reduction column to convert NOX to N2, followed by GC separation and TCD detection[4].

  • Self-Validation Check: Run a blank and a Sulfanilamide CRM every 10 samples. The run is only valid if the CRM recovers within ±0.3% of its theoretical values.

Protocol B: ICP-MS Workflow for Trace Impurities (USP <232> / ICH Q3D)

  • Microwave Digestion: Weigh 0.1 g of the sample into a PTFE microwave vessel. Add 4 mL of concentrated HNO3 and 1 mL of concentrated HCl. Causality: HCl is critical to stabilize Class 2B elements like Palladium and Platinum (often used as synthesis catalysts) by forming stable chloro-complexes[2][7].

  • Internal Standardization: Spike the diluent with a mixture of Internal Standards (e.g., 45Sc, 103Rh, 209Bi) at 10 ppb. Causality: The internal standards correct for physical matrix suppression caused by the high carbon and iodine content entering the plasma.

  • Matrix Spike (Self-Validation): Prepare a duplicate sample spiked with the target USP <232> elements at 1.5x the Permitted Daily Exposure (PDE) target limit[3][9].

  • Analysis: Analyze via ICP-MS using Helium (He) collision cell mode to eliminate polyatomic interferences (e.g., 40Ar35Cl on 75As)[8].

  • Washout: Between samples, run a washout solution of 1% Tetramethylammonium hydroxide (TMAH) and 1% HNO3 for 60 seconds to strip residual iodine from the sample introduction system.

  • Validation Criteria: The matrix spike recovery must fall between 70% and 150%, and the internal standard recovery must remain between 50% and 125% relative to the calibration blank.

ICPMS_Logic Sample Hydroiodide Sample Digestion Microwave Digestion (HNO3 + HCl) Sample->Digestion Interference High Iodine Matrix (Potential Memory Effects) Digestion->Interference Mitigation Washout Protocol (1% TMAH / 1% HNO3) Interference->Mitigation Analysis ICP-MS Detection (He Collision Cell) Mitigation->Analysis Validation Internal Standards (Rh, In, Bi) Analysis->Validation

Caption: ICP-MS causality and mitigation logic for high-iodine matrices.

Section 3: Data Presentation & Performance Metrics

Table 1: Comparison of Halide (Iodine) Quantification Techniques

TechniqueOptimal RangePrecision (RSD)Matrix SusceptibilityPrimary Use Case for Hydroiodides
Potentiometric Titration 10% - 100%< 0.5%Low (Ag+ highly specific to halides)Bulk stoichiometry verification
Ion Chromatography (IC) 1 ppm - 1000 ppm1.0% - 2.0%High (Requires massive dilution)Trace halide impurity profiling
ICP-MS Sub-ppb - 10 ppm2.0% - 5.0%High (Severe memory effects)Not recommended for bulk iodine

Table 2: Trace Elemental Impurity Profiling (USP <232> / ICH Q3D)

Analytical PlatformLimit of Detection (LOD)Polyatomic Interference HandlingSuitability for Class 1 Elements (As, Cd, Hg, Pb)Suitability for Class 2B Catalysts (Pd, Pt, Ru)
ICP-MS 0.001 - 0.01 ppbExcellent (Collision/Reaction Cell)Optimal (Meets strict PDE limits)Optimal
ICP-OES 1 - 10 ppbModerate (Alternative wavelengths)Marginal (May struggle with oral/parenteral PDEs)Acceptable (If limits allow)

References

  • [2] Labcorp. Elemental impurities per USP and ICH q3d guidelines. 2

  • [3] USP.org. 〈232〉 ELEMENTAL IMPURITIES—LIMITS. 3

  • [8] Analytik Jena. USP <232> Elemental Impurities—Limits. 8

  • [9] Fisher Scientific. USP <232>, <233> & <2232> Elemental Impurities. 9

  • [7] SCP Science. USP232/ICH Q3D STANDARDS. 7

  • [1] ChemScene. 2-(Ethylthio)-4,5-dihydro-1h-imidazole hydroiodide. 1

  • [6] Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. 6

  • [4] RSC.org. CHNS Elemental Analysers. 4

  • [5] Measurlabs. CHN(O)S Elemental Analysis. 5

  • [10] VELP Scientifica. CHNS Determination in reference soil samples. 10

Sources

Comparative

Spectroscopic differentiation between imidazoline hydroiodide and hydrochloride salts

Executive Summary In medicinal chemistry, imidazoline derivatives (e.g., naphazoline, clonidine, oxymetazoline) are frequently synthesized as salts to optimize solubility and bioavailability. While the organic cation dic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, imidazoline derivatives (e.g., naphazoline, clonidine, oxymetazoline) are frequently synthesized as salts to optimize solubility and bioavailability. While the organic cation dictates the pharmacological activity, the counter-ion (chloride vs. iodide) critically influences physicochemical stability, hygroscopicity, and regulatory compliance.

Differentiation between Hydrochloride (HCl) and Hydroiodide (HI) salts is a common analytical challenge because the active pharmaceutical ingredient (API)—the imidazoline cation—is identical in both. Standard


 NMR is often inconclusive as the counter-ions are "silent" in typical proton experiments.

This guide outlines a spectroscopic workflow to definitively distinguish these salts without relying on wet-chemical precipitation (e.g.,


 tests), which consumes sample and requires handling hazardous reagents.

The Physicochemical Context

Before selecting an analytical method, understand why the signals differ. The differentiation relies on the electronic and isotopic distinctiveness of the halide anions:

FeatureChloride (

)
Iodide (

)
Analytical Impact
Electronegativity High (3.16)Moderate (2.66)Affects H-bond strength in solid-state IR/Raman.
UV Cutoff


UV-Vis becomes a viable screening tool.
Isotopes

/

(3:1 ratio)

(100% abundance)
Definitive identification via Mass Spectrometry.
Atomic Mass 35.45 Da126.90 DaSignificant shift in lattice vibration modes (Raman).

UV-Vis Spectroscopy: The Rapid Screen

Principle: Most organic chlorides are transparent in the near-UV spectrum (


). In contrast, the iodide ion (

) possesses a distinct Charge-Transfer-to-Solvent (CTTS) band. In aqueous solution, iodide exhibits a strong absorption maximum at approximately 226 nm .
Experimental Protocol
  • Blanking: Use HPLC-grade water as a blank.

  • Sample Prep: Dissolve

    
     of the salt in 
    
    
    
    water (avoid acetone or chlorinated solvents which absorb in UV).
  • Scan Parameters: Scan from

    
     to 
    
    
    
    .
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Hydroiodide (HI) Salt: You will observe a sharp, intense peak near 226 nm . If the sample has aged or oxidized, you may also see lower intensity bands at 289 nm and 351 nm corresponding to the triiodide ion (

    
    ).
    
  • Hydrochloride (HCl) Salt: The spectrum will only show the absorbance of the imidazoline aromatic ring (typically

    
     at 
    
    
    
    depending on the derivative). The region around
    
    
    will be relatively clear or show only the shoulder of the aromatic system.

Critical Caveat: If your imidazoline derivative has a specific chromophore that absorbs strongly at


, this method yields a false positive. Always cross-validate with MS.

Mass Spectrometry (ESI-MS): The Definitive ID

Principle: While Positive Mode ESI (


) detects the imidazoline cation (

), it is "blind" to the salt form. Negative Mode ESI (

)
is required to detect the free halide anion. The distinction rests on the isotopic pattern .
Experimental Protocol
  • Solvent: Methanol:Water (50:50) with no acid additives (acids suppress negative ion formation).

  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

  • Scan Range:

    
    .
    
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Chloride (HCl): Look for peaks at m/z 35 and 37 .

    • Signature: A distinct 3:1 intensity ratio (

      
       is 
      
      
      
      ,
      
      
      is
      
      
      ).
  • Iodide (HI): Look for a single peak at m/z 126.9 .

    • Signature: A solitary peak (monoisotopic). No M+2 peak exists.

Visualization of Isotope Logic

IsotopePattern cluster_Cl Chloride Signal (HCl) cluster_I Iodide Signal (HI) Cl35 m/z 35 (100%) Cl37 m/z 37 (33%) Cl35->Cl37 Isotope Ratio 3:1 I127 m/z 126.9 (100%) NoIso No M+2 Peak

Caption: Isotopic signatures in Negative Mode ESI-MS. Chloride shows a split signal; Iodide shows a singlet.

Vibrational Spectroscopy (Raman/IR)

Principle: The heavy mass of the iodide ion shifts lattice vibrations to lower frequencies compared to chloride. Furthermore, the


 hydrogen bond strength differs. Chloride is a harder base and typically forms stronger/shorter hydrogen bonds than the softer iodide.
  • Far-IR / Low-Frequency Raman (

    
    ):  This is the "fingerprint" region for inorganic lattice modes. Metal-Iodide or Organic-Iodide stretching modes appear at significantly lower wavenumbers than their Chloride counterparts.
    
  • Mid-IR (

    
    ):  Look at the ammonium (
    
    
    
    ) stretch. The
    
    
    salt often exhibits a broader, more red-shifted (lower energy)
    
    
    band due to stronger hydrogen bonding compared to the sharper, higher energy band of the
    
    
    salt.

Summary of Comparative Data

TechniqueImidazoline Hydrochloride (HCl)Imidazoline Hydroiodide (HI)Confidence Level
UV-Vis Transparent at

(unless cation absorbs).
Strong peak at

(Iodide CTTS).
Medium (Screening)
ESI-MS (-) m/z 35 & 37 (3:1 ratio).m/z 126.9 (Single peak).High (Definitive)
Elemental Analysis Positive for Cl, Negative for I.Positive for I, Negative for Cl.High

NMR
No specific anion signal.No specific anion signal.Low (Useless)
Visual Appearance Typically white/colorless powder.Often yellows over time (oxidation to

).
Low

Analytical Decision Matrix

Use this logic flow to determine the salt form efficiently.

DecisionTree Start Unknown Imidazoline Salt Step1 Step 1: Visual Inspection Start->Step1 Yellow Yellow/Brown Tint? Step1->Yellow Step2 Step 2: UV-Vis (Aqueous) Yellow->Step2 No (White powder) ResHI Result: HYDROIODIDE Yellow->ResHI Yes (likely oxidized I-) Peak226 Strong Peak @ 226 nm? Step2->Peak226 Step3 Step 3: ESI-MS (Negative Mode) Peak226->Step3 No / Inconclusive Peak226->ResHI Yes (Iodide CTTS band) Isotope Check m/z Pattern Step3->Isotope Isotope->ResHI m/z 126.9 (Singlet) ResHCl Result: HYDROCHLORIDE Isotope->ResHCl m/z 35/37 (3:1 Ratio)

Caption: Step-by-step workflow for differentiating Imidazoline salts.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][3]

    • Cited for general properties of pharmaceutical salts and counter-ion selection.[4]

  • Blandamer, M. J., & Fox, M. F. (1970). "Theory of Charge-Transfer-to-Solvent Spectra". Chemical Reviews, 70(1), 59–93.

    • Cited for the mechanism of the UV absorption band of iodide
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

    • Cited for negative ion mode ESI and chlorine/iodine isotope p
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

    • Cited for low-frequency lattice mode differenti

Sources

Validation

Benchmarking 2-Ethylthio-2-imidazoline hydroiodide against other S-alkylated isothioureas

Topic: Benchmarking 2-Ethylthio-2-imidazoline hydroiodide against other S-alkylated isothioureas Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 2-Ethylthio-2-imidazoline hydroiodide against other S-alkylated isothioureas Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Odor vs. Atom Economy" Trade-off

In the synthesis of cyclic guanidines and heterocycles, S-alkylated isothioureas are the gold-standard electrophiles. While 2-Methylthio-2-imidazoline hydroiodide is the historical default, 2-Ethylthio-2-imidazoline hydroiodide has emerged as a superior alternative for laboratories prioritizing handling safety and odor control without sacrificing reactivity.

This guide benchmarks the Ethyl variant against its Methyl counterpart and other common S-alkylated isothioureas, providing the experimental data and decision frameworks necessary for optimal reagent selection.

Chemical Profile & Comparative Data[1][2][3][4][5][6]

The primary differentiator between these reagents is the nature of the leaving group released during nucleophilic substitution: Methanethiol (MeSH) vs. Ethanethiol (EtSH) . This physical difference dictates the handling protocols.

Table 1: Physicochemical Comparison of Key S-Alkylated Reagents

Feature2-Ethylthio-2-imidazoline HI 2-Methylthio-2-imidazoline HI S-Benzylthio-2-imidazoline HCl
CAS Number 69-81-85464-11-922533-85-3
Molecular Weight 258.12 g/mol 244.10 g/mol 306.81 g/mol
Leaving Group Ethanethiol (EtSH)Methanethiol (MeSH)Benzyl Mercaptan (BnSH)
Byproduct Phase Volatile Liquid (bp 35°C)Gas (bp 6°C)Liquid (bp 195°C)
Odor Management Manageable (Trappable liquid)Difficult (Pervasive gas)Manageable (Low volatility)
Atom Economy ModerateHighLow
Solubility Good in EtOH, H2O, DMFGood in H2O, MeOHGood in DCM, CHCl3

Analyst Insight: The boiling point of the byproduct is the critical operational variable. Using the Methyl variant releases gaseous MeSH immediately upon reaction, often overwhelming standard fume hood scrubbers. The Ethyl variant releases EtSH, which remains liquid at room temperature (or refluxes), allowing it to be quenched or trapped more effectively.

Synthetic Utility: Guanidylation of Amines

The principal application of 2-Ethylthio-2-imidazoline hydroiodide is the transfer of the imidazoline ring to primary or secondary amines to form 2-amino-imidazolines (cyclic guanidines). This motif is ubiquitous in alpha-adrenergic agonists (e.g., Clonidine analogs) and radioprotective agents.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway. The hydroiodide salt activates the C=N bond, making the C-2 position highly electrophilic.

ReactionMechanism Reagent 2-Ethylthio-2-imidazoline (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine (Attack at C-2) Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Product 2-Amino-imidazoline (Cyclic Guanidine) Intermediate->Product Elimination Byproduct Ethanethiol (EtSH) (Leaving Group) Intermediate->Byproduct - EtSH

Figure 1: Mechanism of guanidylation using 2-Ethylthio-2-imidazoline hydroiodide.

Experimental Protocol: Synthesis of 2-Phenylamino-imidazoline

This protocol validates the performance of the Ethyl reagent, demonstrating that the slightly higher steric bulk of the ethyl group does not significantly impede reactivity compared to the methyl analog.

Reagents:

  • Aniline (1.0 equiv)

  • 2-Ethylthio-2-imidazoline hydroiodide (1.1 equiv)

  • Ethanol (Solvent)

  • Reflux condenser (Water-cooled)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethylthio-2-imidazoline hydroiodide (2.58 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add aniline (0.93 g, 10 mmol) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Observation: Evolution of ethanethiol will occur. Ensure the condenser is efficient to keep the thiol (bp 35°C) from escaping rapidly, or vent through a bleach trap.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (low Rf) will disappear.

  • Workup: Cool the reaction mixture. Concentrate under reduced pressure to remove ethanol and excess ethanethiol.

  • Purification: The residue is the hydroiodide salt of the product. Recrystallize from Isopropanol/Ether to yield the pure guanidine salt.

Performance Verdict:

  • Yield: Typically 85-95% (Comparable to Methyl analog).

  • Purity: Often higher due to easier removal of EtSH (liquid) vs trapped MeSH gas.

Decision Matrix: Selecting the Right Reagent

When should you choose the Ethyl variant over the Methyl or Benzyl options? Use this logic flow to determine the optimal reagent for your specific constraints.

DecisionTree Start Select S-Alkylated Reagent OdorSensitive Is the lab highly odor-sensitive? Start->OdorSensitive StericHindrance Is the amine sterically hindered? OdorSensitive->StericHindrance No (Standard Hood) UseEthyl Use S-Ethyl (Best Balance) OdorSensitive->UseEthyl Yes (Avoid Gas) Solubility Is the substrate lipophilic? StericHindrance->Solubility No UseMethyl Use S-Methyl (Max Reactivity) StericHindrance->UseMethyl Yes (Tert-butyl amines, etc.) Solubility->UseEthyl No (Ethanol/Water okay) UseBenzyl Use S-Benzyl (Low Odor/High MW) Solubility->UseBenzyl Yes (Non-polar solvent needed)

Figure 2: Reagent selection logic based on laboratory constraints and substrate properties.

Pharmacological & Radioprotective Context[7][8][9][10][11]

While primarily a synthetic reagent, the 2-ethylthio-2-imidazoline scaffold itself possesses biological activity. It is structurally related to AET (Aminoethylisothiourea) , a known radioprotective agent.

  • Radioprotection: Studies suggest that S-alkylated isothioureas can scavenge free radicals generated by ionizing radiation. The ethyl analog has shown efficacy comparable to AET in specific murine models, likely due to its ability to hydrolyze to the active thiol in vivo or interact with biothiols via disulfide exchange.

  • Vasoconstriction: Like many imidazoline derivatives (e.g., Naphazoline), the S-ethyl compound exhibits alpha-adrenergic agonist activity. Researchers must handle the bare reagent with care to avoid accidental systemic absorption, which could cause transient hypertension.

References
  • Synthesis of 2-Imidazolines. Organic Chemistry Portal. Retrieved from [Link]

  • Radioprotective effects of 2-iminothiazolidine derivatives. PubMed. Retrieved from [Link]

  • Living Polymerization of 2-Ethylthio-2-oxazoline. Journal of the American Chemical Society. Retrieved from [Link]

  • Odor Thresholds for Chemicals with Established Occupational Health Standards.AIHA. (Referencing the comparative odor thresholds of Methanethiol vs. Ethanethiol).

Safety & Regulatory Compliance

Safety

2-Ethylthio-2-imidazoline hydroiodide proper disposal procedures

This comprehensive technical guide outlines the validated operational and logistical procedures for the safe handling, decontamination, and disposal of 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6). Designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide outlines the validated operational and logistical procedures for the safe handling, decontamination, and disposal of 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6). Designed for researchers and drug development professionals, this protocol ensures compliance with stringent environmental health and safety (EHS) standards while explaining the mechanistic reasoning behind each safety measure.

Physicochemical Hazard Profile

To design a self-validating disposal system, we must first analyze the molecular characteristics that dictate the compound's reactivity and waste classification. 2-Ethylthio-2-imidazoline hydroiodide is a sulfur-containing heterocyclic salt. The presence of the hydroiodide counterion and the thioether linkage are the primary drivers for its specific disposal requirements[1].

Table 1: Quantitative Data and Hazard Classifications

Property / ParameterValue / ClassificationOperational Implication
CAS Number 86240-40-6Unique identifier for waste manifesting.
Molecular Formula C₅H₁₁IN₂SContains N, S, and I; dictates incineration scrubber requirements[1].
Molecular Weight 258.12 g/mol Used for calculating neutralization stoichiometry.
Physical State SolidDust generation risk; requires particulate controls during transfer.
Thermal Decomposition SOx, NOx, HI, I₂Combustion yields highly toxic and corrosive gases; prohibits standard trash disposal[2].
Aqueous pH (Solution) AcidicThe hydroiodide salt dissociates, requiring basic neutralization before final processing[3].

Operational Disposal Methodologies

The following step-by-step methodologies are grounded in the chemical behavior of hydroiodide salts and thio-organic compounds.

Routine Solid Waste Disposal

Because 2-Ethylthio-2-imidazoline hydroiodide contains iodine (a halogen) and sulfur, it must never be mixed with standard non-halogenated organic waste. Mixing halogens with incompatible solvents can lead to exothermic reactions or the formation of highly toxic byproducts during incineration.

  • Collection: Transfer any unused, expired, or contaminated solid compound into a clearly labeled, leak-proof, high-density polyethylene (HDPE) container designated strictly for "Halogenated Organic Solid Waste" [2].

  • Dust Mitigation: Perform all transfers within a certified chemical fume hood to prevent the inhalation of biologically active particulates.

  • Consolidation: Do not compact the waste. Seal the container with a secure, screw-top cap.

  • Manifesting: Label the container with the full chemical name (no abbreviations), CAS number, and the specific hazards (Irritant, Environmental Hazard).

Liquid Waste Disposal (Solutions & Rinsates)

When the compound is dissolved in solvents during experimental workflows, the resulting liquid waste must be segregated based on the solvent matrix.

  • Aqueous Solutions:

    • Causality: Aqueous solutions of hydroiodide salts are inherently acidic due to the weak basicity of the imidazoline ring compared to the strong acidity of hydroiodic acid (HI)[3].

    • Procedure: Slowly neutralize the aqueous waste to a pH of 6-8 using a dilute, weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃). Verify the pH using indicator strips. Once neutralized, collect the solution in an "Aqueous Halogenated Waste" carboy.

  • Organic Solutions:

    • Causality: Organic solvents containing this compound cannot be disposed of down the drain due to the toxicity of the thio-imidazoline derivative.

    • Procedure: Pour the solution into a "Halogenated Organic Liquid Waste" container using a designated funnel. Ensure the solvent is compatible with the container material (e.g., do not use standard plastics for aggressive solvents like DCM or THF)[2].

Spill Management and Decontamination Protocol

In the event of an accidental release, the primary goal is to prevent aerosolization of the solid and neutralize any localized acidity.

  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator if outside a fume hood)[2].

  • Containment (Solid Spill): Do not dry sweep. Lightly mist the spilled solid with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust generation.

  • Collection: Use a non-sparking, disposable plastic spatula to scoop the dampened material into a hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% sodium bicarbonate (NaHCO₃) solution. Mechanistic reasoning: The bicarbonate neutralizes residual hydroiodic acid, preventing surface corrosion and the secondary release of iodine gas[3].

  • Final Rinse: Wipe the area with distilled water and dispose of all absorbent materials (paper towels, spill pads) in the solid halogenated waste container.

Disposal Workflow Logic

The following diagram illustrates the validated decision matrix for processing 2-Ethylthio-2-imidazoline hydroiodide waste, ensuring all pathways terminate at a compliant environmental treatment facility.

DisposalWorkflow Start 2-Ethylthio-2-imidazoline hydroiodide Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions/Rinsates) StateCheck->Liquid HalSolidWaste Halogenated Organic Solid Waste Container Solid->HalSolidWaste Aqueous Aqueous Matrix Liquid->Aqueous Organic Organic Matrix Liquid->Organic Neutralize Neutralize to pH 6-8 (e.g., NaHCO3) Aqueous->Neutralize HalLiquidWaste Halogenated Organic Liquid Waste Container Organic->HalLiquidWaste Neutralize->HalLiquidWaste Incineration Licensed Chemical Incinerator (Equipped with SOx/NOx/I2 Scrubbers) HalSolidWaste->Incineration HalLiquidWaste->Incineration

Fig 1: Decision matrix for the safe segregation and disposal of 2-Ethylthio-2-imidazoline hydroiodide.

Final Treatment: Incineration Chemistry

The ultimate endpoint for this compound is high-temperature chemical incineration. It is critical that the selected waste management vendor utilizes incinerators equipped with advanced flue-gas desulfurization (FGD) and halogen scrubbers.

During combustion, the thioether sulfur is oxidized to sulfur dioxide (SO₂), the imidazoline nitrogen to nitrogen oxides (NOx), and the hydroiodide to hydrogen iodide (HI) or elemental iodine (I₂). The scrubbers utilize alkaline slurries (e.g., calcium hydroxide) to capture these corrosive gases before atmospheric release, converting them into benign, disposable salts (e.g., calcium sulfate and calcium iodide).

References

Sources

Handling

Personal protective equipment for handling 2-Ethylthio-2-imidazoline hydroiodide

Part 1: Executive Safety Summary (Immediate Action Card) Status: WARNING Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation, Stench.[1][2] Chemical Nature: Hygroscopic, Light-sensitive, S...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Status: WARNING Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation, Stench.[1][2] Chemical Nature: Hygroscopic, Light-sensitive, Sulfur-bearing salt.[1][2]

Parameter Critical Directive
Respiratory Mandatory: Work within a certified fume hood. The ethylthio moiety carries a characteristic stench and potential respiratory irritants.
Skin/Body Nitrile gloves (double-gloved recommended) + Lab Coat + Tyvek sleeves if handling >10g.[1][2]
Eyes Chemical Splash Goggles. Safety glasses are insufficient due to the corrosive potential of hydroiodide salts upon moisture contact.[2]
Storage Desiccated, Dark, < -20°C. Hydroiodides degrade to release iodine (discoloration) upon light/moisture exposure.[1][2]
Incompatibility STRONG OXIDIZERS. Contact releases toxic Iodine gas (

) and sulfur oxides (

).[2]

Part 2: Chemical Profile & Hazard Analysis (The "Why")

To handle this compound safely, you must understand the causality of its hazards.[2] This is not just a "powder"; it is a reactive salt.

  • The Hydroiodide Component (

    
    ): 
    
    • Mechanism:[1][3] Hydroiodide salts are the conjugate acids of weak bases. Upon contact with mucous membranes (eyes, lungs), they can hydrolyze or dissociate, creating an acidic environment.[1][2] Furthermore, iodide ions (

      
      ) are easily oxidized to elemental iodine (
      
      
      
      ), which is corrosive and toxic.[1][2]
    • Operational Implication: You must prevent contact with strong oxidizers (e.g., peroxides, permanganates) to avoid immediate evolution of purple iodine vapor.[2]

  • The 2-Ethylthio-2-imidazoline Core:

    • Mechanism:[1][3] The imidazoline ring is a nitrogen heterocycle often used as a nucleophile or ligand. The ethylthio group ($ -S-CH_2CH_3 $) adds lipophilicity and a sulfur odor profile.[1][2]

    • Operational Implication: Sulfur compounds often possess low odor thresholds.[2] Even minor exposure can result in "stench" contamination of the lab and personal clothing.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating.[1][2] If a specific task changes (e.g., scaling up), the PPE requirement automatically escalates.[2]

Protection Zone Standard Operation (< 1g) Scale-Up / Synthesis (> 1g) Rationale
Hand Protection Nitrile Gloves (0.11 mm min thickness).[1][2]Double Gloving: Nitrile (inner) + Nitrile (outer) or Laminate (Silver Shield) for prolonged handling.[2]Thio-compounds can permeate thin latex.[1][2] Hydroiodides stain skin yellow/brown (iodine) upon degradation.[2]
Eye Protection Safety Glasses with side shields.[2][3][4][5]Chemical Splash Goggles (Indirect Vent).Fine powders of hydroiodide salts are hygroscopic; dust hitting the eye dissolves instantly to form an irritant solution.
Respiratory Fume Hood (Face velocity > 0.5 m/s).[2]Fume Hood + N95/P100 if powder transfer is open.[2]Prevents inhalation of dust and containment of sulfur stench.[6]
Body Defense Standard Lab Coat (Cotton/Poly).[2]Lab Coat + Chemical Apron + Tyvek Sleeves.[2]Prevents clothing contamination which can carry the "sulfur smell" home.

Part 4: Operational Protocol (Step-by-Step)

Workflow Logic

The following diagram illustrates the critical decision pathways for handling this compound, ensuring containment of both the chemical and its odor.

HandlingWorkflow Start Start: Reagent Retrieval CheckSeal Check Container Seal (Is it intact?) Start->CheckSeal InspectColor Inspect Appearance (White/Off-white vs. Yellow/Brown) CheckSeal->InspectColor Yes Degraded STOP: Material Degraded (Iodine Release) CheckSeal->Degraded No (Moisture Ingress) InspectColor->Degraded Dark Brown (I2 present) Good Proceed to Weighing InspectColor->Good White/Cream Weighing Weighing Protocol: Inside Fume Hood ONLY Good->Weighing Solvent Dissolution: Add Solvent SLOWLY (Exothermic?) Weighing->Solvent Reaction Reaction/Application Solvent->Reaction Waste Disposal: Segregated Stream Reaction->Waste

Figure 1: Decision logic for retrieving and assessing reagent quality before use.[1][2] Note the critical stop point if iodine degradation is observed.[1]

Handling Procedure
  • Preparation:

    • Bring the vial from cold storage (-20°C) to room temperature inside a desiccator before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, accelerating hydrolysis and degradation.[2]

  • Weighing:

    • Location: Inside a functioning fume hood.

    • Technique: Use a disposable anti-static weighing boat.[2] Do not use metal spatulas if possible (iodides can corrode some metals over time); use plastic or glass.[2]

    • Spill Control: Place the balance on a disposable absorbent pad.

  • Solubilization:

    • Soluble in polar solvents (Methanol, DMSO, Water).[2]

    • Note: If dissolving in water, the pH may be slightly acidic.[2]

  • Reaction Quenching (If used in synthesis):

    • Treat reaction mixtures containing this compound with a mild reducing agent (e.g., Sodium Thiosulfate) during workup if iodine color appears.[2] This reduces volatile

      
       back to stable iodide (
      
      
      
      ).[1][2]

Part 5: Disposal & Decontamination[1][2]

Do not pour down the drain. This compound poses risks to aquatic life and can form toxic byproducts in sewer systems.

Waste Stream Action Notes
Solid Waste Place in a sealed container labeled "Solid Hazardous Waste - Sulfur/Iodide".Double bag to contain stench.
Liquid Waste Collect in "Halogenated Organic Solvents" or "Aqueous Basic" waste depending on solvent.[2]Ensure pH is neutral/basic to prevent HI gas evolution.
Spill Cleanup 1. Cover with solid Sodium Thiosulfate (powder).[2] 2. Absorb with sand/vermiculite.[7] 3. Sweep into waste container.Thiosulfate neutralizes any potential iodine release.

Part 6: Emergency Response (Self-Validating)

Scenario: Accidental Exposure [2]

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[3][7]

    • Indicator: If skin turns yellow/brown, iodine has formed.[2] Wash with a 5% Sodium Thiosulfate solution (or simple soap and water repeatedly) until color fades.[2]

  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes.[2][3][7][8]

    • Medical: Seek attention immediately.[3][6][7][8] Hydroiodides can cause corneal damage.

  • Ingestion:

    • Immediate Action: Rinse mouth.[2][7][8] Do NOT induce vomiting. Contact Poison Control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88369, 2-Methylthio-2-imidazoline hydroiodide. (Used as primary structural and hazard analog for the ethylthio- variant).[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethylthio-2-imidazoline hydroiodide
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